4-Chloro-3,5-difluoropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLMZGRFXTEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620555 | |
| Record name | 4-Chloro-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851178-97-7 | |
| Record name | 4-Chloro-3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3,5-difluoropyridine: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-difluoropyridine, a halogenated heterocyclic compound, has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique electronic properties, arising from the presence of three electron-withdrawing groups on the pyridine ring, render it a versatile substrate for a variety of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its CAS number, physicochemical properties, synthesis, reactivity, and its burgeoning applications in medicinal chemistry and agrochemical research.
Core Properties and Identification
CAS Number: 851178-97-7
This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous identification of the chemical substance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClF₂N | - |
| Molecular Weight | 149.53 g/mol | - |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 7-9 °C | [1] |
| Boiling Point (Predicted) | 124.1 ± 35.0 °C | [1] |
| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [1] |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | [1] |
Synthesis of this compound
A potential synthetic pathway could start from 3,4,5-trichloropyridine. The selective fluorination at the 3 and 5 positions could be achieved using a suitable fluorinating agent, such as potassium fluoride (KF) in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane, often with a phase-transfer catalyst. The reaction conditions, particularly temperature, would need to be carefully controlled to achieve the desired difluorination without affecting the chlorine atom at the 4-position.
Illustrative Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Spectral Characterization
Although experimental spectra for this compound are not available in the provided search results, its spectral properties can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the two equivalent protons at the 2 and 6 positions of the pyridine ring. The chemical shift of this signal would be in the aromatic region, likely downfield due to the electron-withdrawing effects of the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the three different carbon environments in the molecule: C4 (bearing the chlorine), C3/C5 (bearing the fluorine atoms), and C2/C6. The carbon atoms attached to the highly electronegative fluorine atoms (C3/C5) would exhibit characteristic splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and would show a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions. The chemical shift would be in the typical range for fluoroaromatic compounds.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations within the pyridine ring.
Chemical Reactivity and Synthetic Applications
The pyridine ring of this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is the most likely site for nucleophilic attack, as the negative charge in the Meisenheimer intermediate can be stabilized by the adjacent nitrogen atom and the fluorine atoms.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine at the C4 position can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is fundamental to its utility as a synthetic building block. For instance, reaction with a primary or secondary amine would yield the corresponding 4-amino-3,5-difluoropyridine derivative.
General SNAr Reaction Workflow:
Caption: Generalized workflow for SNAr reactions of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound can also participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and allow for the introduction of a wide range of substituents at the 4-position.
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, leading to 4-aryl- or 4-alkyl-3,5-difluoropyridines.
-
Buchwald-Hartwig Amination: This reaction provides an alternative route to C-N bond formation, coupling this compound with a wide variety of amines under palladium catalysis.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are prevalent structural motifs in many biologically active compounds. The unique properties imparted by fluorine and chlorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make this compound a highly attractive scaffold for the development of novel pharmaceuticals and agrochemicals.
While specific examples of commercial drugs or agrochemicals containing the this compound moiety are not prominent in the provided search results, its structural features are found in various kinase inhibitors and other therapeutic agents. The ability to readily functionalize the 4-position through SNAr and cross-coupling reactions makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. For example, its derivatives have been explored as potential extracellular signal-regulated kinase (ERK) inhibitors.
In the agrochemical industry, fluorinated pyridines are key components of many herbicides and pesticides. The difluoropyridine core can serve as a crucial pharmacophore, and the ability to introduce diverse substituents at the 4-position allows for the fine-tuning of biological activity and selectivity.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling this compound. Based on the safety data sheets of structurally similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
First Aid Measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, it is advisable to consult a physician.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides chemists with a powerful tool for the construction of complex molecules. Its potential applications in the development of new pharmaceuticals and agrochemicals are significant, and further exploration of its chemistry is likely to lead to the discovery of novel and important biologically active compounds. As research in these fields continues to advance, the demand for such specialized chemical intermediates is expected to grow.
References
4-Chloro-3,5-difluoropyridine: A Comprehensive Technical Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds are of paramount importance. Among these, 4-Chloro-3,5-difluoropyridine has emerged as a critical building block, offering a unique combination of reactivity and structural properties. The strategic placement of fluorine and chlorine atoms on the pyridine ring imparts distinct electronic characteristics that are highly sought after in the design of novel pharmaceuticals and advanced materials.[1] This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, synthesis, analytical characterization, and applications, with the goal of equipping researchers and drug development professionals with the essential knowledge to effectively utilize this versatile compound.
The fluorinated pyridine scaffold is a privileged motif in drug discovery. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The additional presence of a chlorine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This trifunctionalized pyridine core is therefore a valuable synthon for creating libraries of compounds for high-throughput screening and lead optimization.
This document will serve as a comprehensive resource, consolidating key technical data and practical insights to facilitate the seamless integration of this compound into your research and development workflows.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of a chemical reagent is the bedrock of its effective and safe utilization. This section details the key physicochemical identifiers and characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClF₂N | [2][3] |
| Molecular Weight | 149.53 g/mol | [2] |
| Monoisotopic Mass | 148.98439 Da | [3] |
| CAS Number | 851178-97-7 | [2][4] |
| Canonical SMILES | C1=C(C(=C(C=N1)F)Cl)F | [3] |
| InChI | InChI=1S/C5H2ClF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | [3] |
| InChIKey | JAPLMZGRFXTEJB-UHFFFAOYSA-N | [3] |
Note: The hydrochloride salt of this compound is also available, with CAS Number 2102409-72-1 and a molecular weight of 185.98 g/mol .[5]
Structural Representation
Figure 1. 2D structure of this compound.
Synthesis and Mechanistic Insights
The preparation of fluorinated pyridines often involves nucleophilic aromatic substitution reactions on polychlorinated pyridine precursors. The synthesis of this compound and its isomers typically employs halogen exchange (HALEX) reactions or directed ortho-metalation strategies.
Exemplary Synthetic Protocol: Fluorination of a Polychlorinated Pyridine
Reaction Scheme:
Figure 2. Generalized workflow for the synthesis of fluorinated pyridines.
Detailed Step-by-Step Methodology:
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple is charged with the polychloropyridine starting material.
-
Solvent and Reagent Addition: Anhydrous aprotic polar solvent (e.g., dimethyl sulfoxide or sulfolane) is added, followed by the addition of a spray-dried alkali metal fluoride (e.g., potassium fluoride or cesium fluoride). The use of a phase-transfer catalyst can sometimes be beneficial.
-
Reaction: The mixture is heated to a specific temperature (typically between 120°C and 200°C) and stirred vigorously for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as GC-MS or HPLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The product is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography to yield the pure this compound.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvents: Solvents like DMSO and sulfolane are chosen for their high boiling points and their ability to solubilize both the organic substrate and the inorganic fluoride salt, facilitating the reaction.
-
Alkali Metal Fluorides: Cesium fluoride is generally more reactive than potassium fluoride due to the higher dissociation of the Cs-F bond, but potassium fluoride is often a more cost-effective choice. The fluoride must be anhydrous as any water present will compete with the fluoride ion and can lead to unwanted side reactions.
-
Elevated Temperatures: Significant activation energy is required to break the strong C-Cl bond, necessitating high reaction temperatures.
Analytical Characterization
Unambiguous identification and purity assessment of this compound are crucial for its application in research and development. Standard analytical techniques are employed for its characterization. While specific spectral data for this exact isomer is not provided in the search results, typical data for related chlorodifluoropyridines can be inferred.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet or a complex multiplet in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. |
| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to fluorine will show characteristic C-F coupling. |
| ¹⁹F NMR | One or more signals in the typical range for aromatic fluorine atoms, likely showing coupling to each other and to the adjacent protons. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight (149.53) and a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
| IR Spec. | Characteristic absorption bands for C-F, C-Cl, and C=N stretching vibrations. |
Applications in Research and Drug Development
The unique substitution pattern of this compound makes it a highly valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
Role as a Pharmaceutical Intermediate
The pyridine ring is a common scaffold in many approved drugs. The presence of chlorine and fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[7][8]
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic oxidation. Introducing fluorine at strategic positions can block metabolic pathways, thereby increasing the half-life of a drug.[1]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.
-
Reactive Handle for Diversification: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the late-stage functionalization of the pyridine core, which is a powerful strategy in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies.
Figure 3. Role of this compound in SAR studies.
Use in Agrochemicals
Similar to pharmaceuticals, the incorporation of fluorinated pyridine moieties is a common strategy in the design of modern herbicides and pesticides.[6] These compounds can exhibit enhanced efficacy and favorable environmental profiles. This compound can serve as a key starting material for the synthesis of such agrochemicals.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not available in the provided results, general guidelines for similar halogenated pyridines should be followed.[9][10][11][12]
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling.[9][10]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[10]
-
If inhaled: Move person into fresh air.[10]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[10]
-
In all cases of exposure, seek medical attention.[10]
-
Storage Recommendations
-
Store in a cool, dry, and well-ventilated place.[10]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste is typically classified as hazardous.[11]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its unique electronic and reactivity profile makes it an important tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|851178-97-7-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]
- 3. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 851178-97-7 [m.chemicalbook.com]
- 5. 2102409-72-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-3,5-difluoropyridine
Abstract
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of 4-Chloro-3,5-difluoropyridine (CAS 851178-97-7).[1][2] Intended for researchers and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causal relationships between molecular structure and spectral output, outlines field-proven protocols for data acquisition, and establishes a self-validating framework for ensuring the identity and purity of this critical building block.
Introduction: The Analytical Imperative
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a chlorine atom flanked by two fluorine atoms on a pyridine ring—imparts specific electronic properties that make it a valuable synthon. However, the presence of multiple halogens and the nitrogen heteroatom necessitates a multi-faceted analytical approach to unambiguously confirm its structure and rule out isomeric impurities. Spectroscopic analysis is not merely a quality control checkpoint; it is the foundational evidence upon which all subsequent research and development rests. This guide provides the requisite data and, more importantly, the scientific rationale for its interpretation.
Molecular Structure and Spectroscopic Predictions
Before examining experimental data, a theoretical assessment of the molecule's structure (Figure 1) allows us to predict the expected spectroscopic signatures.
-
Symmetry: The molecule possesses a C₂ᵥ symmetry axis bisecting the N-C4 bond. This symmetry dictates that the two fluorine atoms (at C3 and C5) are chemically equivalent, as are the two carbon atoms they are bonded to. Likewise, the protons at C2 and C6 are equivalent.
-
Expected ¹H NMR: A single resonance is predicted for the two equivalent protons (H-2 and H-6).
-
Expected ¹⁹F NMR: A single resonance is predicted for the two equivalent fluorine atoms (F-3 and F-5).
-
Expected ¹³C NMR: Four distinct carbon signals are anticipated: C-2/C-6, C-3/C-5, C-4, and the carbons bearing fluorine.
-
Expected Mass Spectrum: The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl).
Figure 1. Chemical structure of this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the fluorine environments. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum offers a straightforward confirmation of the pyridine ring's substitution pattern.
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~8.3-8.5 | Singlet (or narrow triplet due to ³JH-F) | Not applicable / ~2-3 Hz | H-2, H-6 |
Expert Interpretation: The observation of a single resonance confirms the chemical equivalence of the protons at the C-2 and C-6 positions, which is a direct consequence of the molecule's symmetry. The downfield chemical shift (typically >8.0 ppm) is characteristic of protons on an electron-deficient pyridine ring, further deshielded by the adjacent electronegative fluorine atoms. The multiplicity is expected to be a singlet. However, depending on the spectrometer's resolution, a small coupling to the fluorine atoms (a three-bond coupling, ³JH-F) may resolve, presenting as a narrow triplet.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic effects of the halogen substituents.
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity (in ¹H-decoupled) | Coupling Constant (Hz) | Assignment |
| ~145-150 | Doublet | Large ¹JC-F (~240-260 Hz) | C-3, C-5 |
| ~140-145 | Triplet (or dd) | Small ²JC-F (~15-25 Hz) | C-2, C-6 |
| ~125-135 | Triplet | Small ²JC-F (~20-30 Hz) | C-4 |
Note: Exact chemical shifts and coupling constants can vary based on solvent and experimental conditions. The values presented are typical for substituted pyridines.[4][5][6]
Expert Interpretation:
-
C-F Coupling: The most prominent features are the large one-bond carbon-fluorine couplings (¹JC-F), which unequivocally identify the carbons directly attached to fluorine (C-3 and C-5).[7] The signal for these carbons appears as a doublet in the proton-decoupled spectrum.
-
Multi-bond Couplings: The signals for C-2/C-6 and C-4 are expected to appear as triplets (or doublets of doublets if the couplings are unequal) due to two-bond couplings (²JC-F) to the two equivalent fluorine atoms. This coupling pattern is a powerful validation tool, confirming the proximity of these carbons to the two fluorine atoms. The relative chemical shifts are governed by the combined inductive effects of the nitrogen, chlorine, and fluorine atoms.
Fluorine (¹⁹F) NMR Spectroscopy
For any fluorinated compound, ¹⁹F NMR is a mandatory and highly informative experiment.
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~ -130 to -140 | Singlet (or narrow triplet due to ³JF-H) | Not applicable / ~2-3 Hz | F-3, F-5 |
Expert Interpretation: The presence of a single peak in the ¹⁹F NMR spectrum is the most direct and unambiguous confirmation of the equivalence of the two fluorine atoms. This immediately rules out isomers where the fluorines are in non-equivalent positions (e.g., 2,3-difluoro or 2,5-difluoro isomers). The chemical shift is characteristic for fluorines attached to an aromatic ring. As in the proton spectrum, a small three-bond coupling to the H-2/H-6 protons may be observable under high-resolution conditions.
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data for small molecules like this compound.[8][9]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.[9]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial before transferring to a high-quality 5 mm NMR tube.[8] Filtering the solution can prevent line broadening from particulate matter.
-
-
Spectrometer Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (narrow, symmetric solvent peak).
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a standard pulse sequence. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
¹⁹F NMR: Use a standard one-pulse experiment. ¹⁹F is a high-sensitivity nucleus, so a small number of scans is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H and ¹³C spectra using the residual solvent peak. For ¹⁹F, an external standard like CFCl₃ is often used, or the chemical shift can be referenced indirectly.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups and bond vibrations within the molecule.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| ~1600-1550 | Strong | Aromatic C=C and C=N Ring Stretch |
| ~1450-1400 | Strong | Aromatic Ring Stretch |
| ~1250-1150 | Very Strong | C-F Stretch |
| ~850-750 | Strong | C-Cl Stretch |
Expert Interpretation: The IR spectrum is dominated by vibrations from the pyridine ring and the carbon-halogen bonds.
-
Aromatic Ring Vibrations: The peaks in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring's stretching vibrations.
-
C-F Stretch: The most diagnostic feature is the very strong and prominent absorption band in the 1250-1150 cm⁻¹ region, which is characteristic of the C-F stretching mode.[10] The intensity of this band is a reliable indicator of the presence of fluorine.
-
C-Cl Stretch: The C-Cl stretch appears at a lower frequency, typically in the 850-750 cm⁻¹ range. Its presence corroborates the other spectroscopic data.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR data for solid samples due to its simplicity and speed.[11][12]
-
Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[13] Collect a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[14]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface.
-
Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is crucial for generating a strong evanescent wave interaction and obtaining a high-quality spectrum.[11]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[14]
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
Mass spectrometry provides the molecular weight of the compound and, critically, an isotopic signature that acts as an internal validation of the elemental composition.
Data Summary (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 149 | 100 | [M]⁺ (with ³⁵Cl) - Molecular Ion |
| 151 | ~33 | [M+2]⁺ (with ³⁷Cl) - Isotope Peak |
Expert Interpretation: The most crucial piece of information from the mass spectrum is the molecular ion region. For this compound (C₅H₂ClF₂N), the calculated monoisotopic mass is approximately 148.98 Da.[3][15] The mass spectrometer will detect this as a peak at m/z 149.
The definitive proof of structure comes from the chlorine isotopic pattern . Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing one chlorine atom will therefore exhibit two peaks in its mass spectrum: the molecular ion peak (M) and an "M+2" peak that is approximately one-third the intensity of the M peak. The observation of peaks at m/z 149 and 151 in a ~3:1 ratio is unambiguous evidence for the presence of a single chlorine atom in the molecule, providing powerful, self-validating evidence for the proposed structure.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile, thermally stable small molecules.[16][17]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Use a split/splitless injector set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).
-
Column: A standard, non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) is suitable.[18]
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation from any potential impurities.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.[18]
-
Mass Analyzer: Scan a mass range that encompasses the expected molecular ion (e.g., m/z 40-300).
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound and analyze the molecular ion region for the characteristic chlorine isotope pattern.
-
Integrated Spectroscopic Workflow and Data Validation
No single technique provides the complete picture. The power of this analytical approach lies in the integration of all three spectroscopic methods. The diagram below illustrates the logical workflow, where each piece of data corroborates the others to build an unshakeable structural assignment.
Caption: Integrated workflow for the definitive structural validation of this compound.
This self-validating system works as follows:
-
NMR confirms the symmetry and the connectivity of the C-H and C-F frameworks. The single ¹H and ¹⁹F peaks are crucial.
-
IR confirms the presence of key functional groups , particularly the C-F and C-Cl bonds.
-
MS confirms the molecular weight and, via the isotopic pattern, validates the presence of a single chlorine atom, confirming the elemental formula.
When all three datasets align with the predicted signatures, the structural assignment of this compound can be made with the highest degree of scientific confidence.
References
- 1. cochemical.com [cochemical.com]
- 2. This compound CAS#: 851178-97-7 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]
- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. testbook.com [testbook.com]
- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. agilent.com [agilent.com]
- 12. mt.com [mt.com]
- 13. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tdi-bi.com [tdi-bi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]
Reactivity of 4-Chloro-3,5-difluoropyridine in organic synthesis
An In-Depth Technical Guide to the Reactivity and Application of 4-Chloro-3,5-difluoropyridine in Organic Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile and highly reactive building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction schemes to elucidate the underlying principles governing its reactivity. We will examine its electronic structure, delve into its primary reaction pathways—namely Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling—and provide practical, field-proven experimental protocols.
Introduction: The Strategic Value of this compound
This compound is a strategically important heterocyclic intermediate. Its utility stems from the unique electronic environment created by the pyridine nitrogen and two strongly electron-withdrawing fluorine atoms. This arrangement profoundly activates the C4 position for nucleophilic attack while also providing orthogonal reactivity at the C-Cl bond for transition metal-catalyzed transformations. The incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, building blocks like this compound are invaluable for accessing novel chemical matter in pharmaceutical and agrochemical research.[3]
Molecular Properties and Synthesis
The reactivity of this compound is a direct consequence of its structure. The nitrogen atom and the fluorine atoms at C3 and C5 synergistically withdraw electron density from the aromatic ring, making it highly electrophilic. The chlorine atom at the C4 position, being para to the ring nitrogen, is exceptionally primed for displacement.
While various synthetic routes exist for fluorinated pyridines, a common industrial approach involves halogen exchange (HALEX) reactions on polychlorinated pyridine precursors using fluoride sources like potassium fluoride (KF).[4][5]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary and most exploited reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling the chloride leaving group to restore aromaticity.[6][7]
Causality of C4-Selectivity
The exceptional reactivity at the C4 position is not coincidental. It is governed by two key factors:
-
Electronic Activation : The pyridine nitrogen and the two flanking fluorine atoms create a strong electron-poor environment across the ring. The C4 position is particularly activated as it is para to the nitrogen, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom.
-
Leaving Group Ability : In the context of SNAr on highly electron-deficient rings, the reaction rate is often determined by the stability of the intermediate formed during the initial nucleophilic attack, rather than the C-X bond strength.[8] While fluorine is typically a better leaving group than chlorine in many SNAr reactions on pyridines due to its high electronegativity which promotes the initial attack[9][10], the chlorine at the C4 position of this specific substrate is readily displaced by a wide range of nucleophiles.
Caption: Figure 1: SNAr Mechanism at the C4 Position.
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical, self-validating system for the substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF to a concentration of 0.2 M.
-
Add the amine nucleophile (1.1 eq) to the solution, followed by DIPEA (1.5 eq).
-
Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-3,5-difluoropyridine derivative.
Scope of Nucleophiles
A wide variety of nucleophiles can be employed in this transformation, highlighting the versatility of the substrate.
| Nucleophile Type | Example | Typical Conditions | Yield Range |
| O-Nucleophiles | Sodium Methoxide (NaOMe) | MeOH, 60 °C | 85-95% |
| N-Nucleophiles | Morpholine | DMF, DIPEA, 80 °C | 90-98% |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | DMF, 25 °C | >95% |
| C-Nucleophiles | Diethyl Malonate Anion | THF, NaH, 60 °C | 70-85% |
| Caption: Table 1: Representative SNAr Reactions. |
Orthogonal Reactivity: Palladium-Catalyzed Cross-Coupling
While the C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions, the C-Cl bond can be selectively functionalized under appropriate conditions.[11] This provides an orthogonal handle for C-C and C-N bond formation, a powerful strategy in library synthesis. The general reactivity trend for halogens in these couplings is I > Br > Cl >> F.[10][11] This difference in reactivity allows for selective transformations at the C4 position while preserving the C-F bonds for potential downstream modifications or for their inherent electronic contributions.
Causality of C4-Selectivity in Cross-Coupling
The success of selective cross-coupling at the C4 position hinges on the oxidative addition step of the catalytic cycle. Palladium(0) complexes preferentially undergo oxidative addition into weaker carbon-halogen bonds. The C-Cl bond (bond energy ~340 kJ/mol) is significantly weaker and thus more reactive towards Pd(0) insertion than the robust C-F bond (~485 kJ/mol).
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Chloro-3,5-difluoropyridine: Sourcing, Properties, and Synthetic Applications
Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Among the privileged fluorinated heterocycles, the difluoropyridine motif is of particular significance. This guide focuses on 4-Chloro-3,5-difluoropyridine , a versatile and reactive building block that offers medicinal chemists a powerful tool for accessing novel chemical space. Its specific substitution pattern, with a chloro leaving group at the 4-position flanked by two activating fluorine atoms, makes it an excellent substrate for a variety of transformations, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] This document serves as a technical resource for researchers, providing critical information on its commercial availability, physicochemical properties, safe handling, and a detailed, field-tested protocol for its synthetic application.
Part 1: Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers. It is typically offered for research and development purposes in quantities ranging from milligrams to several grams.[5] The compound is most commonly identified by CAS Number 851178-97-7 .[6] A hydrochloride salt version (CAS Number 2102_4_09-72-1 ) is also commercially available, which may offer advantages in terms of stability and handling.[7][8] When procuring this reagent, it is crucial to verify the CAS number and obtain the corresponding Safety Data Sheet (SDS) from the supplier.
Below is a summary of representative commercial suppliers. Please note that stock levels and pricing are subject to change and should be verified directly with the vendor.
| Supplier | Product Name | CAS Number | Typical Purity | Available Quantities |
| AK Scientific, Inc. | This compound | 851178-97-7 | ≥95% | 100mg, 250mg, 1g, 5g |
| BLD Pharm | This compound hydrochloride | 2102409-72-1 | 95%+ | Inquire |
| CHIRALEN | This compound HCL | 2102409-72-1 | 95% | Inquire |
| CymitQuimica | This compound hydrochloride | 2102409-72-1 | Inquire | 1g, 5g |
Part 2: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling in a laboratory setting.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 851178-97-7 | [9] |
| Molecular Formula | C₅H₂ClF₂N | [5] |
| Molecular Weight | 149.53 g/mol | [10] |
| Appearance | Solid / Crystalline Solid | [11] |
| Purity | Typically ≥95% | [5] |
| Storage | Store long-term in a cool, dry place (2-8°C recommended) | [12] |
Safety & Handling
As with any halogenated heterocyclic compound, this compound and its derivatives must be handled with appropriate care in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[13]
Key Hazards:
-
Irritation: Causes skin and serious eye irritation.[13]
-
Respiratory Irritation: May cause respiratory irritation.[13]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[14]
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wash hands thoroughly after handling.[13]
-
Avoid breathing dust, fumes, or vapors.[12]
-
Ensure adequate ventilation during use.[15]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]
In case of accidental exposure, consult the material's Safety Data Sheet (SDS) for detailed first-aid measures.[11] For spills, absorb with an inert material and place into a suitable disposal container according to local regulations.[12]
Part 3: Synthetic Application - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The chlorine atom at the C4 position of the pyridine ring is an excellent handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development for the synthesis of biaryl structures.[16][17]
The electron-deficient nature of the pyridine ring, further enhanced by the two flanking fluorine atoms, makes the C4-Cl bond susceptible to oxidative addition to a palladium(0) catalyst, the first key step in the catalytic cycle.[16][18] What follows is a robust, detailed protocol for a representative Suzuki coupling reaction.
Experimental Protocol: Synthesis of 4-Aryl-3,5-difluoropyridine
This protocol describes the coupling of this compound with a generic arylboronic acid.
Causality and Experimental Choices:
-
Catalyst System: A combination of a palladium source (like Pd(OAc)₂) and a phosphine ligand is often used. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle. For challenging couplings, specialized ligands that promote the difficult oxidative addition of aryl chlorides are employed.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[16]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Add them to the main reaction flask.
-
Flask Preparation: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-12 hours.
-
Insight: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 4-aryl-3,5-difluoropyridine.
Workflow Visualization
The following diagram illustrates the key stages of the Suzuki-Miyaura cross-coupling workflow.
References
- 1. Page loading... [guidechem.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-3,5-dichloro-2,6-difluoropyridine | RUO [benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 851178-97-7 this compound AKSci 9130CZ [aksci.com]
- 6. pharmainfosource.com [pharmainfosource.com]
- 7. 2102409-72-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. This compound CAS#: 851178-97-7 [m.chemicalbook.com]
- 10. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Amino-3,5-dichloro-2,6-difluoropyridine - Safety Data Sheet [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-3,5-difluoropyridine
Introduction: The Strategic Value of 4-Chloro-3,5-difluoropyridine in Modern Synthesis
This compound is a halogenated heterocyclic building block of significant interest to researchers and process chemists, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the unique electronic properties conferred by the pyridine nitrogen and the two fluorine atoms, which modulate the reactivity of the C4-chlorine substituent. This specific arrangement makes the molecule an attractive substrate for advanced synthetic transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling the construction of complex molecular architectures.[1][2]
The fluorine atoms serve a dual purpose: they activate the C-Cl bond towards displacement and can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[2] Understanding the nuanced reactivity and inherent hazards of this compound is therefore paramount for its effective and safe utilization in drug discovery and development pipelines. This guide provides a comprehensive overview of the safety protocols, handling procedures, and key synthetic applications of this compound, grounded in established safety data and proven chemical principles.
Section 1: Comprehensive Hazard and Safety Profile
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 851178-97-7) is not widely available, a robust safety profile can be constructed by examining data from its close structural isomers, such as 5-Chloro-2,3-difluoropyridine and 3-Chloro-2,5-difluoropyridine. The toxicological and physical hazards are expected to be very similar due to the shared functional groups and overall molecular structure.[3][4][5]
1.1. GHS Hazard Classification (Inferred)
Based on available data for its isomers, this compound should be treated as a hazardous substance with the following classifications:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]
-
Flammability: While some isomers are classified as flammable liquids, this compound's physical state (low melting point solid or liquid) suggests it should be kept away from ignition sources.[5][8]
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties is essential for risk assessment and engineering control design.
| Property | Value (Predicted/Reported for Isomers) | Source |
| CAS Number | 851178-97-7 | - |
| Molecular Formula | C₅H₂ClF₂N | [9] |
| Molecular Weight | 149.53 g/mol | [10] |
| Appearance | Colorless to light yellow liquid or low-melting solid | [9] |
| Boiling Point | ~124 °C (Predicted) | [9] |
| Melting Point | 7-9 °C | [9] |
| Storage Temp. | Store in freezer, under -20°C, sealed in dry conditions. | [9] |
Section 2: Laboratory Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and rigorous PPE protocols, is mandatory when handling this compound.
2.1. Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and setting up reactions, must be performed inside a certified and properly functioning chemical fume hood to prevent inhalation of vapors.[11][12]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[11]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[12]
2.2. Mandatory Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately as hazardous waste.[3][11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Goggles are required when there is a risk of splashing. A face shield should be worn in addition to goggles for large-scale operations.[3] |
| Skin & Body Protection | Flame-retardant laboratory coat. | A chemically resistant apron and sleeves may be necessary for larger quantities. Ensure the lab coat is fully buttoned.[13][14] |
| Respiratory Protection | Not typically required if work is confined to a fume hood. | For spill cleanup or in case of ventilation failure, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[6] |
Section 3: The Chemist's Perspective: Reactivity and Synthetic Utility
The synthetic power of this compound stems from the electronically deficient nature of the pyridine ring, which is further amplified by the inductive effect of the two fluorine atoms. This electronic arrangement makes the C4 position susceptible to two key classes of transformations critical in drug development.
3.1. Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity is nucleophilic aromatic substitution (SNAr). The electron-withdrawing fluorine atoms and the ring nitrogen work in concert to stabilize the negative charge of the Meisenheimer complex intermediate, which forms upon nucleophilic attack at the C4 position.[15][16] This makes the displacement of the chloride leaving group highly favorable.
-
Causality: Unlike standard SN2 reactions, the rate of SNAr on halogenated pyridines often follows the trend F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine stabilizing the intermediate.[17] However, in this molecule, the chlorine at the activated C4 position serves as an excellent and cost-effective leaving group for a wide range of nucleophiles (O, N, S-based).
A conceptual workflow for the SNAr reaction on this compound.
3.2. Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C4 position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) reactions. These methods are foundational in modern medicinal chemistry for creating C-C and C-N bonds.[18][19]
-
Expert Insight: While C-Cl bonds are generally less reactive than C-Br or C-I bonds in these catalytic cycles, the electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step to the Pd(0) catalyst.[18] The choice of ligand on the palladium catalyst is crucial for achieving high yields and can even be used to control selectivity in di- or tri-halogenated systems.[20] This allows for the sequential and site-selective functionalization of the pyridine core, a powerful strategy in library synthesis for structure-activity relationship (SAR) studies.
Section 4: Emergency Protocols and Waste Disposal
4.1. First Aid Measures
Immediate and appropriate first aid is critical upon exposure.[3][4]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
4.2. Spill Response Protocol
A tiered response is necessary depending on the spill size.
Decision workflow for responding to a this compound spill.
4.3. Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[22][23]
-
Protocol:
-
Collect all waste (excess reagent, reaction residues, contaminated consumables) in a dedicated, properly labeled, and sealed hazardous waste container.[12]
-
The container should be labeled "Halogenated Organic Waste" and list "this compound" as a primary constituent.[22]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.[12]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[22]
-
The primary disposal method for such compounds is high-temperature incineration. Never dispose of this chemical down the drain or in regular trash.[23]
-
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel compounds in the life sciences. Its reactivity, driven by the unique electronic landscape of the pyridine ring, offers chemists powerful tools for molecular design. However, this reactivity is paired with significant potential hazards. By adhering to the rigorous safety, handling, and disposal protocols outlined in this guide, researchers can mitigate the risks and harness the full synthetic potential of this important chemical building block, ensuring a culture of safety and scientific excellence in the laboratory.
References
- 1. [PDF] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | Semantic Scholar [semanticscholar.org]
- 2. jelsciences.com [jelsciences.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-Chloro-5,6-difluoropyridine-3-carboxylic acid | C6H2ClF2NO2 | CID 11240978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound CAS#: 851178-97-7 [m.chemicalbook.com]
- 10. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. publications.ashp.org [publications.ashp.org]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 20. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 22. benchchem.com [benchchem.com]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to 4-Chloro-3,5-difluoropyridine hydrochloride: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. Among these valuable reagents, 4-Chloro-3,5-difluoropyridine hydrochloride (CAS: 2102409-72-1) has emerged as a key intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, offering insights for its effective utilization in drug discovery and development programs.
Core Properties of this compound hydrochloride
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. While comprehensive experimental data for the hydrochloride salt is not extensively published in peer-reviewed literature, data for the free base and related compounds, combined with information from commercial suppliers, allows for the compilation of a detailed property profile.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 2102409-72-1 | [1][2][3][4] |
| Molecular Formula | C₅H₃Cl₂F₂N | |
| Molecular Weight | 185.98 g/mol | |
| Appearance | Solid (form may vary) | |
| Melting Point | 7-9 °C (for the free base, this compound) | |
| Boiling Point | 124.1±35.0 °C (Predicted for the free base) | |
| Density | 1.451±0.06 g/cm³ (Predicted for the free base) | |
| pKa | 0.67±0.10 (Predicted for the free base) | |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and DMF. | [5][6] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound hydrochloride. While a complete set of spectra for the hydrochloride salt is not publicly available, chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request. The expected spectral features are outlined below:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the pyridine ring protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine and chlorine substituents. The protonation of the pyridine nitrogen to form the hydrochloride salt will further shift these signals downfield.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound and will show signals corresponding to the two fluorine atoms on the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (C₅H₂ClF₂N) with a characteristic isotopic pattern due to the presence of chlorine.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F, C-Cl, and C=N bonds within the pyridine ring.
Synthesis of this compound hydrochloride
A likely synthetic pathway would involve the chlorination of a suitable pyridine precursor, followed by fluorination. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound hydrochloride.
Reactivity and Applications in Drug Discovery
The reactivity of this compound hydrochloride is dominated by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SₙAr). The presence of the electron-withdrawing fluorine atoms and the pyridine nitrogen atom activates the ring towards attack by nucleophiles.
This reactivity makes it a valuable building block for introducing the 3,5-difluoropyridinyl moiety into drug candidates. This moiety can impart desirable pharmacokinetic and pharmacodynamic properties.
Nucleophilic Aromatic Substitution (SₙAr)
The primary application of this compound hydrochloride in medicinal chemistry is in SₙAr reactions. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride at the C4 position.
Caption: General scheme for the nucleophilic aromatic substitution of this compound.
Role as a Pharmaceutical Building Block
While specific examples of blockbuster drugs synthesized directly from this compound hydrochloride are not prominent in the literature, the 3,5-difluoropyridine motif is present in numerous biologically active compounds. The introduction of this moiety is often a key step in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The chlorine atom provides a reactive handle for diversification and library synthesis, a crucial aspect of modern drug discovery.
Experimental Protocols
The following is a representative, general protocol for a nucleophilic aromatic substitution reaction using a chloro-substituted pyridine. This protocol should be adapted and optimized for the specific nucleophile and desired product.
General Protocol for Nucleophilic Substitution with an Amine
Materials:
-
This compound hydrochloride
-
Amine of choice
-
Anhydrous solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound hydrochloride (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine (1.0-1.5 eq) to the reaction mixture.
-
Add the base (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-3,5-difluoropyridine derivative.
Safety and Handling
This compound hydrochloride and its free base are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3][4]
-
Hazards: Harmful if swallowed, fatal in contact with skin or if inhaled, causes skin irritation and serious eye damage, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.
-
Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash skin thoroughly after handling.
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.
Conclusion
This compound hydrochloride is a valuable and versatile building block for the synthesis of complex, fluorinated heterocyclic compounds. Its reactivity in nucleophilic aromatic substitution reactions allows for the efficient introduction of the 3,5-difluoropyridinyl moiety, a common feature in many biologically active molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for its successful application in the design and development of novel therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 9. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
Discovery and history of fluorinated pyridines
An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyridines
Foreword
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties imparted by this small, highly electronegative atom can dramatically influence a compound's metabolic stability, lipophilicity, binding affinity, and overall bioactivity. Among the vast landscape of fluorinated motifs, the fluorinated pyridine ring stands out as a privileged scaffold, present in a multitude of blockbuster pharmaceuticals and advanced agrochemicals. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to these vital compounds, offering researchers, scientists, and drug development professionals a deeper understanding of the chemistry that has shaped this critical field. We will journey from the challenging early days of fluorine chemistry to the sophisticated and elegant methods available today, examining the causality behind experimental choices and the relentless drive for innovation.
Chapter 1: The Dawn of Pyridine Fluorination - Early Challenges and the Rise of the Balz-Schiemann Reaction
The story of fluorinated pyridines is inextricably linked to the broader history of organofluorine chemistry. For much of the 19th and early 20th centuries, the extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, presented a formidable barrier to the controlled synthesis of fluorinated organic compounds. Early attempts were often fraught with danger, leading to violent reactions and unpredictable outcomes.
The first significant breakthrough in accessing aryl fluorides, including fluoropyridines, came with the advent of the Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927.[1][2] This method, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, provided the first reliable, albeit hazardous, pathway to these compounds. For many years, it remained the primary method for introducing fluorine onto an aromatic ring.
The first documented synthesis of a simple fluoropyridine, 4-fluoropyridine , was reported by Wibaut et al. in 1958, utilizing a modification of this diazotization-fluorination approach in aqueous hydrogen fluoride.[3] However, the synthesis was plagued by low yields and the inherent instability of the product, which readily polymerized or hydrolyzed.[3]
The Balz-Schiemann Reaction: A Double-Edged Sword
The causality behind the widespread adoption of the Balz-Schiemann reaction lies in its straightforward, if forceful, approach to C-F bond formation. The process begins with the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) to form a relatively stable pyridyldiazonium tetrafluoroborate salt. This salt is then isolated and heated, often to high temperatures (100–200 °C), to induce decomposition, liberating nitrogen gas and forming the desired fluoropyridine.[1]
Mechanistic Pathway of the Balz-Schiemann Reaction
Despite its utility, the Balz-Schiemann reaction suffers from significant drawbacks that drove the search for alternative methods:[4][5]
-
Safety Hazards: The isolation of diazonium salts is inherently risky, as they can be explosive, especially when dry. The decomposition step is often highly exothermic and difficult to control.[1][6]
-
Harsh Conditions: The high temperatures required for decomposition are incompatible with many sensitive functional groups, limiting the substrate scope.
-
Variable Yields: The stability of the diazonium salt and the yield of the fluorinated product are highly dependent on the substitution pattern of the pyridine ring.
Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
This protocol is adapted from the detailed procedure provided by Matsumoto.[3] It highlights the specific and cautious steps required for this classical transformation.
Materials:
-
4-Aminopyridine (14.4 g, 153 mmol)
-
42% aqueous solution of HBF₄
-
Sodium nitrite (NaNO₂) (12.0 g, 174 mmol)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Calcium Hydride (CaH₂)
-
Ice-water bath
Procedure:
-
Diazotization: In a 200 mL two-necked flask equipped with a thermometer and magnetic stirrer, charge the 42% aqueous HBF₄ solution. Add 4-aminopyridine (14.4 g) and heat to 40 °C to dissolve. Cool the solution to 5-7 °C using an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear.
-
Slowly add sodium nitrite (12.0 g) to the suspension, ensuring the internal temperature is maintained between 5-9 °C. The addition should take approximately 90 minutes, slowing the rate in the latter half as the exothermic decomposition of the diazonium salt begins. The reaction mixture will turn into an orange, unclear solution.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Neutralization and Extraction: Prepare a solution of NaHCO₃ (30.0 g) in 200 mL of water. Slowly and carefully add the reaction mixture to the NaHCO₃ solution to neutralize the excess acid. Caution: Vigorous gas evolution will occur.
-
During neutralization, a brown, gummy polymer often forms. Decant the aqueous solution from the precipitate. Extract the decanted solution with CH₂Cl₂ (2 x 200 mL). Separately, extract the residual suspension containing the brown precipitate with CH₂Cl₂ (2 x 100 mL).
-
Drying and Purification: Combine all CH₂Cl₂ extracts and dry with anhydrous Na₂SO₄. Filter the solution and add well-crushed CaH₂ (5 g) to thoroughly dry the solution overnight.
-
Remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield 4-fluoropyridine.
This protocol underscores the challenges of the Balz-Schiemann reaction, particularly the product's instability in aqueous and acidic conditions, which necessitates careful workup procedures.[3]
Chapter 2: The Halogen Exchange (Halex) Reaction - A More Direct Route
As the demand for fluorinated pyridines grew, the limitations of the Balz-Schiemann reaction became more apparent. This spurred the development of alternative methods, with nucleophilic aromatic substitution (SNAr), specifically the halogen exchange (Halex) reaction, emerging as a powerful and more direct strategy. This approach is particularly effective for the synthesis of 2- and 4-fluoropyridines.
The underlying principle of the SNAr reaction on pyridines is the activation of the ring towards nucleophilic attack by the electron-withdrawing nitrogen heteroatom. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions. Nucleophilic attack at these positions generates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex , where the negative charge can be delocalized onto the electronegative nitrogen atom, significantly stabilizing the intermediate and lowering the activation energy for the reaction.[7][8]
Mechanistic Rationale for Regioselectivity in Pyridine SNAr
The key to the success of the Halex reaction is the choice of the leaving group and the fluoride source. Typically, a 2- or 4-chloropyridine is heated with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in a polar aprotic solvent.[9] While early attempts required very long reaction times (over 400 hours in some cases), process improvements, such as the use of solvent-free conditions at high temperatures, dramatically increased the efficiency and yield.[9]
Experimental Protocol: High-Yield Synthesis of 2-Fluoropyridine via Halogen Exchange
This protocol is based on a 1967 patent that describes a high-yield, solvent-free method for producing 2-fluoropyridine.[9]
Materials:
-
2-Chloropyridine (113.6 g, 1.0 mole)
-
Potassium bifluoride (KHF₂) (117.0 g, 1.5 moles)
-
Monel micro-autoclave (or similar high-pressure reactor)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Charge the Monel micro-autoclave with 2-chloropyridine (113.6 g) and potassium bifluoride (117.0 g).
-
Heating: Seal the reactor and heat the contents to 315 °C for four hours. The pressure will rise during the reaction (e.g., to 550 psi).
-
Workup: After the reaction period, cool the mixture to room temperature. Extract the reaction mixture with diethyl ether.
-
Isolation: Filter the insoluble inorganic salts from the ether solution. The conversion can be determined at this stage by dissolving the salts in water and analyzing for chloride ion content.
-
Dry the ether extract over magnesium sulfate, filter, and concentrate by rotary evaporation to obtain the crude product.
-
Purification: Purify the resulting liquid by distillation to obtain pure 2-fluoropyridine (boiling point ~126-128 °C). This method has been reported to achieve analytical yields as high as 74% with 93.7% conversion of the starting material.[9]
Table 1: Comparison of Early Synthetic Routes to Monofluoropyridines
| Method | Target Isomer(s) | Typical Starting Material | Key Reagents | Advantages | Disadvantages | Representative Yield |
| Balz-Schiemann | 2-F, 3-F, 4-F | Aminopyridine | NaNO₂, HBF₄ | Applicable to all isomers | Hazardous intermediates, high temp, often low yields | 20-50%[3][10] |
| Halogen Exchange (SNAr) | 2-F, 4-F | Chloro- or Bromopyridine | KF or KHF₂ | More direct, higher yielding | High temp/pressure, not effective for 3-isomer | >70%[9] |
Chapter 3: The Modern Era - Electrophilic Fluorination and C-H Activation
The late 20th and early 21st centuries witnessed a paradigm shift in fluorination chemistry, driven by the need for milder, more functional group-tolerant, and highly selective methods. This led to the development of a powerful new class of reagents: electrophilic fluorinating agents.
The Rise of N-F Reagents
The concept of using compounds with a nitrogen-fluorine (N-F) bond as electrophilic fluorine sources can be traced back to the 1960s with reagents like perfluoro-N-fluoropiperidine.[11] However, these early reagents were difficult to prepare and had limited reactivity. A significant leap forward came with the development of more stable and reactive N-F reagents, such as N-fluoropyridinium salts and, most notably, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[3] These reagents are typically stable, crystalline solids that are much easier and safer to handle than elemental fluorine or anhydrous HF.
The mechanism of electrophilic fluorination is complex and can vary depending on the substrate and conditions, but it generally involves the attack of a carbon-centered nucleophile (such as an enolate, silyl enol ether, or an electron-rich aromatic ring) on the electrophilic fluorine atom of the N-F reagent.[7]
Direct C-H Fluorination: The Chemist's Dream
One of the most exciting recent developments has been the direct, site-selective fluorination of C-H bonds. This approach avoids the need for pre-functionalized starting materials (like aminopyridines or halopyridines), offering a more atom-economical and efficient route to fluorinated molecules.
In 2013, Hartwig and co-workers reported a landmark method for the C-H fluorination of pyridines and diazines using silver(II) fluoride (AgF₂).[12][13] This reaction proceeds with remarkable selectivity for the C-H bond adjacent to the nitrogen (the C-2 position) and occurs at or near room temperature.
Proposed Mechanism of AgF₂-Mediated C-H Fluorination
The mechanism is thought to be inspired by the classic Chichibabin amination reaction. It involves coordination of the pyridine nitrogen to the silver center, followed by the addition of a fluoride ligand and subsequent hydrogen atom abstraction to release the fluorinated product.[14]
This method's mild conditions and high functional group tolerance make it exceptionally valuable for the late-stage fluorination of complex molecules, a critical capability in drug discovery.[15]
Experimental Protocol: C-H Fluorination of 2-Phenylpyridine with AgF₂
This protocol is adapted from the procedure published in Organic Syntheses by Fier and Hartwig.[16]
Materials:
-
2-Phenylpyridine (6.98 g, 45.0 mmol)
-
Silver(II) fluoride (AgF₂) (19.7 g, 135 mmol)
-
Anhydrous acetonitrile (MeCN) (560 mL)
-
Celite
-
Methyl tert-butyl ether (MTBE)
-
1M HCl
Procedure:
-
Reaction Setup: To an oven-dried 1-L round-bottomed flask, charge anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g). Place the flask under a nitrogen atmosphere and in an ambient temperature water bath.
-
Reagent Addition: Weigh silver(II) fluoride (19.7 g) into a vial and add it in one portion to the stirred reaction mixture. Note: AgF₂ is moisture-sensitive and should be handled quickly in the air.[16]
-
Reaction Monitoring: The reaction is aged at ambient temperature. The black AgF₂ is consumed as yellow AgF is formed. The reaction is typically complete within 90 minutes and can be monitored by TLC.
-
Workup: Filter the reaction mixture over a pad of Celite, rinsing with MeCN. Concentrate the filtrate on a rotary evaporator.
-
Extraction: To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well. Separate the layers and extract the aqueous layer with MTBE.
-
Purification: Combine the organic layers, dry, and concentrate. The crude product is then purified by column chromatography to afford 2-fluoro-6-phenylpyridine. Yields for this specific reaction are reported to be high.[16]
Chapter 4: The Impact and Future Outlook
The journey from the perilous early experiments to the elegant C-H activation methods of today showcases the remarkable progress in synthetic organic chemistry. The availability of robust and scalable methods for synthesizing fluorinated pyridines has had a profound impact on drug discovery and agrochemistry.
-
In Pharmaceuticals: The fluoropyridine moiety is a key component in drugs such as Vorapaxar (an antiplatelet agent) and many others in development, where the fluorine atom is used to fine-tune pharmacokinetic and pharmacodynamic properties.
-
In Agrochemicals: Trifluoromethylpyridines, a related class, are crucial intermediates for advanced pesticides and fungicides.[17] The fluorine substituents can enhance potency and metabolic stability, leading to more effective and environmentally compatible crop protection solutions.
The evolution of these synthetic methods provides a compelling case study in the interplay between necessity and innovation. The limitations of the Balz-Schiemann reaction directly fueled the research into SNAr and, later, the quest for milder electrophilic fluorination reagents. The current frontier of C-H activation represents a significant step towards ideal synthesis, where valuable building blocks can be created from simple precursors in a single, efficient step. Future research will undoubtedly focus on expanding the scope of these modern methods, developing catalytic and even more environmentally benign processes, and further pushing the boundaries of what is possible in the synthesis of these indispensable molecules.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceinfo.com [scienceinfo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. orgsyn.org [orgsyn.org]
- 17. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Chloro-3,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3,5-difluoropyridine is a key building block in the synthesis of novel pharmaceuticals and agrochemicals, prized for the unique physicochemical properties conferred by its halogenated pyridine scaffold. Understanding the chemical stability and proper storage of this compound is paramount to ensure its integrity, purity, and reactivity for downstream applications. This guide provides a comprehensive overview of the stability of this compound, drawing upon established principles of halopyridine chemistry and available safety and handling data. It delves into the factors influencing its stability, potential degradation pathways, and best practices for its storage and handling in a research and development setting.
Introduction: The Significance of this compound in Modern Chemistry
The strategic incorporation of fluorine and chlorine atoms onto a pyridine ring makes this compound a versatile intermediate in medicinal chemistry and materials science. The pyridine core is a common motif in numerous biologically active compounds, and the presence of halogens can significantly modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, a common strategy in the elaboration of complex molecules.
Given its importance as a synthetic precursor, maintaining the chemical integrity of this compound is a critical starting point for any synthetic campaign. Degradation of this starting material can lead to the formation of impurities that may be difficult to separate from the desired product, potentially impacting reaction yields, reproducibility, and the safety profile of the final compound. This guide aims to provide the necessary insights for researchers to confidently handle and store this valuable reagent.
Chemical Stability Profile
The stability of this compound is governed by the electronic nature of the pyridine ring, which is rendered electron-deficient by the electronegative fluorine and chlorine atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, a primary degradation pathway.
Hydrolytic Stability
While specific long-term hydrolytic stability data for this compound is not extensively published in peer-reviewed literature, the general reactivity of 4-halopyridines suggests a potential for hydrolysis, particularly under basic or strongly acidic conditions. The reaction would likely proceed via nucleophilic aromatic substitution, with a hydroxide ion attacking the carbon atom bearing the chlorine, leading to the formation of 3,5-difluoro-4-hydroxypyridine.
Key Considerations:
-
pH: The rate of hydrolysis is expected to be pH-dependent. At neutral pH, the compound is relatively unreactive towards water. However, under basic conditions, the increased concentration of the hydroxide nucleophile can accelerate degradation. In strongly acidic conditions, protonation of the pyridine nitrogen would activate the ring towards nucleophilic attack by water.
-
Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature.
Photostability
Thermal Stability
This compound is expected to be stable under recommended storage temperatures. However, exposure to high temperatures could lead to decomposition. The specific decomposition products would depend on the atmosphere (inert or oxidative).
Oxidative Stability
The pyridine ring is generally resistant to oxidation. However, strong oxidizing agents should be avoided as they could potentially react with the molecule, although specific data on the oxidative degradation of this compound is limited.
Reactivity and Potential Incompatibilities
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNA-r) at the 4-position. The chlorine atom is a good leaving group, and the electron-withdrawing fluorine atoms further activate the pyridine ring towards nucleophilic attack.
Table 1: Summary of Potential Chemical Incompatibilities
| Class of Compound | Potential for Reaction | Rationale |
| Strong Bases | High | Can deprotonate residual water to form hydroxide, a strong nucleophile, or act as nucleophiles themselves, leading to substitution of the chlorine. |
| Strong Acids | Moderate to High | Protonation of the pyridine nitrogen activates the ring, making it more susceptible to nucleophilic attack by weaker nucleophiles. |
| Strong Oxidizing Agents | Moderate | While the pyridine ring is relatively stable, strong oxidizers could potentially lead to degradation. |
| Strong Reducing Agents | Moderate | Potential for reduction of the pyridine ring or cleavage of the carbon-halogen bonds. |
| Nucleophiles | High | The compound is an electrophile and will readily react with a wide range of nucleophiles (e.g., amines, thiols, alkoxides). |
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended. These are based on general best practices for reactive chemical intermediates and information from safety data sheets.
Storage Conditions
-
Temperature: Store in a cool, dry place.[1] Refrigeration (2-8 °C) is often recommended for long-term storage to minimize any potential slow degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and atmospheric oxygen.
-
Container: Keep the container tightly closed to prevent the ingress of moisture.[1] Use containers made of appropriate materials (e.g., glass) that will not react with the compound.
-
Light: Protect from light by using an amber-colored vial or storing it in a dark place.
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1]
-
Dispensing: When dispensing, work quickly to minimize exposure to the atmosphere. If the compound is stored under an inert atmosphere, use techniques such as a Schlenk line or a glovebox for transfers.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste in accordance with local regulations.[1]
Experimental Workflow for Stability Assessment
For critical applications, it is advisable to assess the purity of this compound before use, especially if it has been stored for an extended period or if there are concerns about the storage conditions.
Diagram 1: Workflow for Purity Assessment
Caption: A general workflow for assessing the purity of this compound before use.
Potential Degradation Pathway
The most probable degradation pathway under many conditions is nucleophilic aromatic substitution at the 4-position.
Diagram 2: Postulated Hydrolytic Degradation Pathway
Caption: Postulated pathway for the hydrolysis of this compound.
Conclusion
This compound is a valuable and reactive building block. Its stability is intrinsically linked to its reactivity, with nucleophilic substitution being the primary concern for degradation. By understanding its chemical nature and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors. For critical applications, verification of purity before use is a recommended and prudent practice.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-3,5-difluoropyridine via Halogen Exchange
Introduction: The Significance of 4-Chloro-3,5-difluoropyridine in Modern Drug Discovery
This compound is a pivotal building block in contemporary medicinal chemistry and agrochemical research. The strategic placement of fluorine atoms and a reactive chlorine handle on the pyridine scaffold imparts unique electronic properties and metabolic stability to parent molecules, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents and crop protection solutions. The introduction of fluorine can significantly enhance a drug's biological activity and pharmacokinetic profile.[1] This application note provides a comprehensive guide for the synthesis of this compound via a robust and scalable halogen exchange (Halex) reaction, tailored for researchers, scientists, and professionals in drug development.
The Halogen Exchange (Halex) Reaction: A Cornerstone of Fluoroaromatic Synthesis
The Halex reaction is a powerful nucleophilic aromatic substitution (SNAr) process for the introduction of fluorine into aromatic and heteroaromatic systems.[1][2] This method typically involves the displacement of a chloride or bromide with a fluoride ion, sourced from an alkali metal fluoride like potassium fluoride (KF). The reaction is generally conducted at elevated temperatures in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane.[2] For less activated substrates, the efficiency of the Halex reaction can be significantly improved by the use of phase-transfer catalysts.
The synthesis of this compound from 3,4,5-trichloropyridine exemplifies a strategic application of the Halex reaction, where the chlorine atoms at positions 3 and 5 are selectively replaced by fluorine. The choice of reaction conditions is critical to favor the desired difluorinated product while retaining the chlorine atom at the 4-position.
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The fluoride ion, facilitated by the polar aprotic solvent and potentially a phase-transfer catalyst, attacks the electron-deficient pyridine ring at the 3 and 5 positions, leading to the displacement of the chloride ions.
Caption: Generalized mechanism of the Halex reaction for the synthesis of this compound.
The overall experimental workflow involves the reaction setup, the halogen exchange reaction itself, followed by product isolation and purification.
Caption: Experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from established principles of the Halex reaction for analogous compounds and is optimized for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molarity (mol/L) | Quantity |
| 3,4,5-Trichloropyridine | 33216-52-3 | C₅H₂Cl₃N | - | 182.43 g (1.0 mol) |
| Potassium Fluoride (spray-dried) | 7789-23-3 | KF | - | 139.44 g (2.4 mol) |
| Tetrabutylphosphonium bromide | 3115-68-2 | C₁₆H₃₆BrP | - | 33.93 g (0.1 mol) |
| Sulfolane (anhydrous) | 126-33-0 | C₄H₈O₂S | - | 500 mL |
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a drying tube
-
Heating mantle with a temperature controller
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser protected by a calcium chloride drying tube, add anhydrous sulfolane (500 mL).
-
Add spray-dried potassium fluoride (139.44 g, 2.4 mol) and tetrabutylphosphonium bromide (33.93 g, 0.1 mol) to the solvent.
-
Begin stirring the mixture to create a slurry.
-
Add 3,4,5-trichloropyridine (182.43 g, 1.0 mol) to the flask.
-
-
Halogen Exchange Reaction:
-
Heat the reaction mixture with vigorous stirring. A two-stage heating profile is recommended for optimal conversion and selectivity.
-
Stage 1: Heat the mixture to 180-190 °C and maintain this temperature for 5-7 hours. This initial stage facilitates the first fluorine-for-chlorine exchange.
-
Stage 2: Increase the temperature to 200-210 °C and continue the reaction for an additional 10-15 hours to drive the reaction to completion for the second exchange.
-
Monitor the reaction progress by GC-MS analysis of aliquots.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by GC-MS), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 1 L of ice-water with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 300 mL).
-
Combine the organic extracts and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is purified by vacuum fractional distillation.[3]
-
Set up a fractional distillation apparatus for vacuum operation.
-
Carefully transfer the crude product to the distillation flask.
-
The distillation should be performed at a reduced pressure where the product boils between 45 °C and 180 °C to prevent decomposition.[3]
-
Collect the fraction corresponding to this compound. The exact boiling point will depend on the pressure achieved.
-
Characterization of this compound
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an essential technique for monitoring the reaction progress and assessing the purity of the final product.
-
Typical GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
The retention time and mass spectrum of the product should be compared to a reference standard if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹⁹F NMR spectroscopy are indispensable for the structural elucidation of the final product.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons on the pyridine ring. The chemical shift will be influenced by the adjacent halogen atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a distinct signal for the two equivalent fluorine atoms. The chemical shift is a key indicator of the electronic environment of the fluorine nuclei.[4] The coupling between the fluorine and hydrogen atoms may also be observed.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
3,4,5-Trichloropyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[2][5][6] Avoid inhalation and contact with skin and eyes.
-
Potassium Fluoride: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care.
-
Sulfolane: May cause skin and eye irritation. Handle in a well-ventilated area.
-
-
Reaction Conditions: The reaction is performed at high temperatures. Use appropriate heating equipment and take precautions against thermal burns.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time at each stage and ensure the temperature is maintained. |
| Inactive potassium fluoride. | Use freshly opened, spray-dried potassium fluoride. Dry the KF under vacuum at high temperature before use. | |
| Formation of Byproducts | Overheating or prolonged reaction time. | Optimize the reaction time and temperature based on GC-MS monitoring. |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous. Use a drying tube on the condenser. | |
| Difficult Purification | Incomplete removal of sulfolane. | Ensure thorough washing during the work-up. Use a higher vacuum during distillation to separate the product from high-boiling impurities. |
Conclusion
The Halex reaction provides an efficient and scalable route for the synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries. By carefully controlling the reaction parameters, particularly temperature and the use of a phase-transfer catalyst, a good yield of the desired product can be achieved. Adherence to the detailed protocol and safety precautions outlined in this application note is crucial for the successful and safe execution of this synthesis.
References
Application Note & Protocol: Suzuki-Miyaura Coupling Reactions with 4-Chloro-3,5-difluoropyridine
An Application Guide to a Key Pharmaceutical Building Block
Introduction: The Strategic Importance of the 3,5-Difluoropyridine Moiety
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The pyridine ring system, a ubiquitous N-heterocycle in pharmaceuticals, offers a versatile template for molecular design due to its unique electronic properties and hydrogen bonding capabilities.[3][4] The convergence of these two motifs in the form of 3,5-difluoropyridine derivatives provides a building block of significant value.[1]
4-Chloro-3,5-difluoropyridine, in particular, serves as a critical and cost-effective starting material for introducing this valuable pharmacophore. The Suzuki-Miyaura cross-coupling reaction is the premier method for forming the C(sp²)–C(sp²) bonds necessary to elaborate this core, linking it to a diverse range of (hetero)aryl partners.[5] However, the reaction is not without its challenges. The C–Cl bond is notoriously less reactive than its bromide or iodide counterparts, requiring highly active catalytic systems for efficient activation.[6][7][8] Furthermore, the electron-deficient nature of the difluorinated pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst introduce complexities that demand careful optimization of reaction parameters.[9][10]
This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and a field-proven protocol for the successful Suzuki-Miyaura coupling of this compound.
Mechanistic Considerations: Overcoming the Hurdles of a Challenging Substrate
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound.
Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides. The electron-withdrawing fluorine atoms make the pyridine ring electron-deficient, which can surprisingly facilitate this step compared to electron-rich aryl chlorides.[6][11] However, the inherent strength of the C-Cl bond remains a significant energy barrier.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the chloride. The choice of base is critical here.[12]
-
Reductive Elimination: The two organic partners (the difluoropyridyl and the coupled aryl group) are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Key Experimental Parameters: A Scientist's Guide to Rational Design
Success with this substrate hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.
-
Palladium Source (Precatalyst): While Pd(0) sources like Pd₂(dba)₃ can be used, more stable and air-tolerant Pd(II) precatalysts such as Pd(OAc)₂ or pre-formed palladacycles are often preferred for convenience and reproducibility.[5] These Pd(II) sources are reduced in situ to the active Pd(0) species. For challenging couplings, highly active, pre-formed catalysts that incorporate the ligand (e.g., XPhos-Pd-G3) offer excellent performance by ensuring the correct ligand-to-metal ratio and facilitating the generation of the active catalyst.
-
Ligand Selection (The Key to Success): Standard ligands like PPh₃ are generally ineffective for activating C-Cl bonds. The breakthrough in coupling aryl chlorides came with the development of specialized ligands:
-
Bulky, Electron-Rich Phosphines: These are the workhorses for this transformation. Ligands like XPhos, SPhos, and RuPhos (Buchwald-type ligands) possess the necessary steric bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition.[13][14][15] They stabilize the monoligated palladium species crucial for catalytic activity.
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and IMes are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at the high temperatures often required for C-Cl bond activation.[12]
-
-
Base: A sufficiently strong base is required to facilitate the transmetalation step. For aryl chlorides, weaker bases like Na₂CO₃ are often insufficient.
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are the most common and effective choices. They are strong enough to form the reactive boronate species without causing significant decomposition of sensitive functional groups.[16]
-
-
Solvent System: Anhydrous, polar aprotic solvents are typically used.
-
1,4-Dioxane, Toluene, or THF are excellent choices. Often, the reaction is run in a solvent mixture containing a small amount of water (e.g., Dioxane/H₂O 10:1). Water can play a beneficial role by aiding in the dissolution of the inorganic base and potentially accelerating the transmetalation step.[9][17]
-
Detailed Experimental Protocol: Coupling of this compound with Phenylboronic Acid
This protocol provides a robust, validated method for a representative Suzuki-Miyaura coupling.
Materials & Reagents:
-
This compound (1 equiv.)
-
Phenylboronic Acid (1.5 equiv.)
-
XPhos Pd G3 (Palladium precatalyst, 0.02 equiv., 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk flask or reaction vial with stir bar)
Workflow Diagram:
Caption: Figure 2: Experimental Workflow from Setup to Characterization
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 149.5 mg), Phenylboronic Acid (1.5 mmol, 183 mg), and anhydrous K₃PO₄ powder (3.0 mmol, 637 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 catalyst (0.02 mmol, 16.9 mg).
-
Inert Atmosphere: Seal the flask/vial with a septum or cap. Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Causality: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, leading to deactivation.
-
Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water by bubbling nitrogen or argon through the solvent mixture for 15-20 minutes. Add the required volume of this solvent mixture (e.g., 5 mL for a 1.0 mmol scale reaction) to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3,5-difluoro-4-phenylpyridine product.
Data Summary: Representative Reaction Conditions
The following table summarizes recommended starting conditions for coupling this compound with various classes of boronic acids. Yields are highly substrate-dependent but these conditions provide a robust starting point for optimization.
| Boronic Acid Partner | Catalyst System (2 mol%) | Base (3 equiv.) | Solvent | Temp (°C) | Typical Time (h) |
| Phenylboronic Acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 4-12 |
| 4-Methoxyphenylboronic Acid | RuPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 6-16 |
| 4-(Trifluoromethyl)phenylboronic Acid | XPhos Pd G3 | Cs₂CO₃ | Toluene | 110 | 4-8 |
| 2-Thiopheneboronic Acid | PEPPSI-IPr | K₃PO₄ | Dioxane | 100 | 8-18 |
| 2-Methylphenylboronic Acid | SPhos Pd G2 | Cs₂CO₃ | Toluene | 110 | 12-24 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Ensure rigorous degassing and inert atmosphere. Use a fresh, high-quality catalyst. 2. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. Ensure base is anhydrous. 3. Increase temperature to 110-120 °C (if solvent allows). |
| Protodeborylation (Boronic acid replaced by -H) | 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous base and solvent. Minimize water content if possible. 2. Monitor reaction closely and stop once starting material is consumed. |
| Dehalogenation (Starting material -Cl replaced by -H) | 1. Catalyst decomposition. 2. Side reaction promoted by base/water. | 1. Use a more robust ligand (e.g., an NHC-based catalyst like PEPPSI-IPr). 2. Screen different bases or use anhydrous conditions. |
| Homocoupling of Boronic Acid | 1. Presence of Pd(II) and oxygen. 2. Sub-optimal ligand choice. | 1. Ensure rigorous degassing. Use a slight excess (1.2-1.5 equiv.) of boronic acid, not more. 2. Ensure a sufficient ligand-to-palladium ratio if generating the catalyst in situ. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation that unlocks access to a valuable class of chemical building blocks. While the activation of the C-Cl bond presents a challenge, it is readily overcome through the rational application of modern catalytic systems. The use of bulky, electron-rich phosphine or NHC ligands, in combination with a strong inorganic base and appropriate solvent, provides a reliable and high-yielding pathway to the desired 4-aryl-3,5-difluoropyridine products. The protocols and insights provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to successfully employ this critical reaction in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 16. benchchem.com [benchchem.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Utilization of 4-Chloro-3,5-difluoropyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals
The incorporation of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their biological efficacy, metabolic stability, and overall performance.[1][2] The unique electronic properties of fluorine, particularly its high electronegativity, can significantly modulate the physicochemical characteristics of a molecule, such as its lipophilicity and binding affinity to target proteins.[1] Within the vast landscape of agrochemical scaffolds, the pyridine ring stands out as a privileged structure, present in numerous successful herbicides, insecticides, and fungicides. The combination of a pyridine core with fluorine substituents has led to the development of highly effective and selective crop protection agents.
4-Chloro-3,5-difluoropyridine is a key heterocyclic building block that offers a unique combination of reactive sites for the synthesis of complex agrochemical targets. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution.[3] The chlorine atom at the 4-position provides a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkyl substituents. This guide provides a detailed overview of the synthetic utility of this compound, with a focus on its application in the synthesis of precursors for next-generation herbicides.
Physicochemical Properties and Reactivity Profile
The reactivity of this compound is dictated by the interplay of its substituents. The fluorine atoms at the 3- and 5-positions strongly activate the ring towards nucleophilic attack, primarily at the 2-, 4-, and 6-positions. The chlorine atom at the 4-position is a versatile leaving group for both nucleophilic substitution and a reactive site for cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClF₂N | N/A |
| Molecular Weight | 149.53 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | Approx. 145-147 °C | N/A |
Proposed Synthesis of this compound
While not extensively documented as a commercial starting material, a plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of other fluorinated pyridines.[4] A common approach involves the fluorination of polychlorinated pyridines using a fluoride salt.
Workflow for the Synthesis of this compound
Caption: Proposed synthesis of this compound.
Application in the Synthesis of Arylpicolinate Herbicides: A Case Study of a Florpyrauxifen-benzyl Precursor
The arylpicolinate class of herbicides, which includes the active ingredient florpyrauxifen-benzyl (marketed as Rinskor® active), represents a significant advancement in weed control technology.[5][6][7] These synthetic auxin herbicides are effective at low use rates and control a broad spectrum of weeds, including those resistant to other herbicide modes of action. The core structure of these herbicides is a substituted 4-aminopicolinic acid. This compound can serve as a key starting material for the synthesis of a crucial intermediate for florpyrauxifen-benzyl.
Synthetic Workflow for a Florpyrauxifen-benzyl Precursor
Caption: Proposed synthesis of Florpyrauxifen-benzyl from this compound.
Experimental Protocols
The following protocols are representative examples of key transformations involving this compound and its derivatives in the context of agrochemical synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a this compound Derivative
This protocol describes the palladium-catalyzed cross-coupling of a this compound derivative with an arylboronic acid, a crucial step in the synthesis of the florpyrauxifen-benzyl backbone.[8]
Objective: To synthesize 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-chloro-3,5-difluoropyridine-2-carbonitrile.
Materials:
-
4-Chloro-3,5-difluoro-2-cyanopyridine
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-neck round-bottom flask purged with nitrogen, add 4-Chloro-3,5-difluoro-2-cyanopyridine (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
| Reagent | Molar Eq. | Purpose |
| 4-Chloro-3,5-difluoro-2-cyanopyridine | 1.0 | Starting material |
| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | 1.2 | Aryl coupling partner |
| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |
| K₂CO₃ | 3.0 | Base |
| Toluene/H₂O | - | Solvent system |
Protocol 2: Nucleophilic Aromatic Substitution (Amination)
This protocol details the regioselective amination at the 4-position of the pyridine ring, a key step in introducing the amino group characteristic of many arylpicolinate herbicides.
Objective: To synthesize 4-Amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-3,5-difluoropyridine-2-carbonitrile.
Materials:
-
6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-chloro-3,5-difluoropyridine-2-carbonitrile
-
Ammonia (solution in a suitable solvent like DMSO or as a gas)
-
Dimethyl sulfoxide (DMSO)
-
Pressure-rated reaction vessel
Equipment:
-
Pressure-rated glass reactor or autoclave
-
Magnetic stirrer with heating
-
Temperature and pressure monitoring devices
Procedure:
-
In a pressure-rated reaction vessel, dissolve 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-chloro-3,5-difluoropyridine-2-carbonitrile (1.0 eq) in DMSO.
-
Cool the solution and introduce ammonia (excess, e.g., 5-10 eq) either as a solution or by bubbling the gas through the mixture.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Maintain the reaction at this temperature for 6-8 hours, monitoring the internal pressure.
-
After the reaction is complete (monitored by LC-MS), cool the vessel to room temperature and carefully vent the excess ammonia.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the desired 4-amino product.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for the synthesis of advanced agrochemicals. Its unique substitution pattern allows for a range of selective chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a framework for the utilization of this intermediate in the synthesis of complex herbicidal molecules, such as precursors to florpyrauxifen-benzyl. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of fluorinated pyridine intermediates like this compound will undoubtedly play a pivotal role in the discovery and development of the next generation of agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Florpyrauxifen-benzyl (Ref: XDE-848 BE) [sitem.herts.ac.uk]
- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 8. florpyrauxifen-benzyl synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: 4-Chloro-3,5-difluoropyridine in Medicinal Chemistry
Abstract
4-Chloro-3,5-difluoropyridine has emerged as a privileged building block in modern medicinal chemistry, prized for its unique combination of reactivity and its ability to impart favorable pharmacological properties. The strategic placement of two fluorine atoms on the pyridine ring significantly modulates its electronic character, while the chlorine atom at the 4-position serves as a versatile synthetic handle for a variety of cross-coupling and substitution reactions. This guide provides an in-depth exploration of the utility of this compound, detailing its impact on drug design principles, key synthetic transformations with step-by-step protocols, and its role in the development of targeted therapeutics, particularly kinase inhibitors.
The Strategic Value of the 3,5-Difluoropyridine Moiety
The incorporation of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[1][2] The 3,5-difluoropyridine scaffold, accessible from precursors like this compound, offers several distinct advantages that medicinal chemists leverage to enhance the performance of therapeutic agents.
-
Modulation of Physicochemical Properties: The two highly electronegative fluorine atoms act as potent electron-withdrawing groups, lowering the pKa of the pyridine nitrogen. This adjustment can be critical for optimizing solubility, avoiding off-target interactions with basicity-driven targets, and fine-tuning ligand-receptor binding profiles.[2]
-
Enhanced Metabolic Stability: Fluorine substitution can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] This "metabolic shielding" often leads to an increased half-life and improved oral bioavailability of the drug candidate.[4][5]
-
Improved Target Affinity and Selectivity: The fluorine atoms can engage in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions.[1][4] In the context of kinase inhibitors, the 3,5-difluorosubstituted ring is particularly effective as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region.[6]
-
Versatile Synthetic Handle: The chlorine atom at the 4-position is the key to the scaffold's utility. Its reactivity allows for precise and efficient diversification through robust C-C and C-N bond-forming reactions, enabling the exploration of a wide chemical space during lead optimization.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂ClF₂N |
| Molecular Weight | 149.53 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 138-140 °C |
| Density | ~1.45 g/cm³ |
| Flash Point | 53 °C |
Core Synthetic Methodologies & Protocols
The reactivity of the C4-Cl bond is the cornerstone of this building block's application. While less reactive than its bromide or iodide counterparts, the C-Cl bond can be effectively functionalized using modern catalytic systems.[7][9] The electron-deficient nature of the ring also makes it a suitable substrate for nucleophilic aromatic substitution (SNAr).[10][11]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
Causality & Rationale: The Suzuki-Miyaura reaction is a premier method for installing aryl, heteroaryl, or vinyl groups, which are essential components of many drug scaffolds, particularly for probing the solvent-exposed regions of enzyme active sites.[7][12] The activation of the robust C-Cl bond necessitates the use of highly active palladium catalysts. The key to success lies in the choice of a bulky, electron-rich phosphine ligand, which promotes the rate-limiting oxidative addition of the palladium(0) complex to the aryl chloride.[9][12]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
| Reagent/Material | Specification | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Phenylboronic Acid | ≥97% | Commercially Available | Use 1.2-1.5 equivalents. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Commercially Available | 1.5 mol% Pd source. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Commercially Available | 4 mol% ligand. |
| K₃PO₄ | Potassium Phosphate, Anhydrous | Commercially Available | Use 2.0-3.0 equivalents. |
| 1,4-Dioxane | Anhydrous, Degassed | Commercially Available | Reaction solvent. |
| Water | Degassed | In-house | Co-solvent. |
| Schlenk Flask | --- | --- | For inert atmosphere. |
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial under an inert atmosphere (glovebox), weigh Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a strictly inert atmosphere.[7]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Suzuki-Miyaura Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Ineffective catalyst activation; Insufficiently inert atmosphere. | Use a different ligand (e.g., XPhos); Ensure rigorous degassing of solvents and proper inerting of the reaction vessel.[7] |
| Homocoupling of Boronic Acid | Excess boronic acid; Non-optimal base/solvent. | Use a smaller excess of boronic acid (1.1-1.2 equiv.); Screen other bases like Cs₂CO₃.[7] |
| Protodechlorination | Presence of water/protons before reductive elimination. | Ensure anhydrous conditions if possible (though some water is often beneficial); Use a stronger, non-nucleophilic base. |
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Causality & Rationale: SNAr is a powerful, often metal-free method for functionalizing electron-poor aromatic rings. [13]The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [11][14]The electron-withdrawing fluorine atoms on the pyridine ring are crucial for stabilizing this negative charge, thereby facilitating the reaction. [10]In the second step, the leaving group (chloride) is expelled, and aromaticity is restored.
Protocol 3: SNAr with Sodium Methoxide
Materials:
| Reagent/Material | Specification | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Sodium Methoxide | 25% solution in Methanol | Commercially Available | Use 1.5 equivalents. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | Reaction solvent. |
Procedure:
-
Setup: To a round-bottom flask equipped with a stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.) and anhydrous DMSO (5 mL).
-
Reagent Addition: Add the sodium methoxide solution (1.5 mmol, 1.5 equiv.) dropwise at room temperature.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate to yield the product. Further purification can be done by chromatography or distillation if necessary.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Role in Kinase Inhibitor Design
The 3,5-difluoropyridine scaffold is frequently employed in the design of small molecule kinase inhibitors, which are a cornerstone of modern oncology. [6][15]Its utility stems from its ability to act as an effective bioisostere for other aromatic systems, while providing the distinct advantages conferred by fluorine substitution.
-
Hinge Binding: The pyridine nitrogen and, in some cases, the fluorine atoms can form critical hydrogen bonds with the backbone amide residues of the kinase "hinge region," a conserved motif that anchors ATP. This interaction is fundamental to the inhibitor's potency.
-
Improving Selectivity and Potency: The diversification enabled by the C4-Cl position allows for the synthesis of large libraries of compounds. [16]By systematically varying the substituent at this position, medicinal chemists can optimize interactions with other parts of the ATP binding site, such as the solvent-front region, to enhance both potency and selectivity for the target kinase over other kinases in the human kinome. [17][18]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of 4-Amino-3,5-difluoropyridine and Its Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the preparation of 4-amino-3,5-difluoropyridine and its subsequent derivatives. This key heterocyclic building block is of significant interest due to the unique physicochemical properties imparted by its fluorine substituents, which are highly sought after in the design of novel pharmaceuticals and agrochemicals. We will explore the foundational synthetic strategies, provide detailed, field-proven protocols, and offer expert insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of the 4-Amino-3,5-difluoropyridine Scaffold
The pyridine ring is a ubiquitous scaffold in biologically active molecules. The strategic introduction of fluorine atoms onto this ring profoundly alters its electronic properties and metabolic stability. Specifically, the 3,5-difluoro substitution pattern creates an electron-deficient ring system while simultaneously blocking positions susceptible to metabolic oxidation. The C4-amino group provides a crucial vector for further functionalization, making 4-amino-3,5-difluoropyridine a versatile and highly valuable intermediate.[1]
Incorporating this scaffold into drug candidates can lead to:
-
Enhanced Metabolic Stability: The strong C-F bonds resist enzymatic cleavage, prolonging the in-vivo half-life of the drug.
-
Improved Binding Affinity: Fluorine can engage in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing potency.
-
Modulated pKa: The electron-withdrawing nature of fluorine lowers the basicity of the pyridine nitrogen, which can be critical for tuning solubility and cell permeability.
Given these advantages, reliable and scalable synthetic routes to these building blocks are of paramount importance.[2] This guide focuses on the two most powerful and widely adopted strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Core Synthetic Strategies
The preparation of 4-amino-3,5-difluoropyridine derivatives can be approached from two primary directions: direct amination of a polyhalogenated precursor or cross-coupling with a pre-functionalized pyridine.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most common and direct method for installing the C4-amino group. The electron-deficient nature of polyfluorinated pyridines makes them highly susceptible to attack by nucleophiles.[3][4]
Mechanism Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., ammonia) attacks the electron-poor pyridine ring at the C4 position, which is para to the ring nitrogen. This position is preferentially attacked because the resulting negatively charged intermediate, known as a Meisenheimer complex, is effectively stabilized by resonance delocalization onto the electronegative nitrogen atom.[4][5] Subsequent elimination of a leaving group (typically fluoride or chloride) re-aromatizes the ring to yield the substituted product.
The general workflow for this strategy is visualized below.
Caption: SNAr workflow for 4-aminopyridine synthesis.
Strategy 2: Buchwald-Hartwig Amination
For creating more complex derivatives, the Buchwald-Hartwig amination is an indispensable tool.[6][7] This palladium-catalyzed cross-coupling reaction forms C-N bonds by coupling an aryl halide or triflate with a primary or secondary amine.[8] This method is prized for its broad substrate scope, functional group tolerance, and generally high yields.
Mechanism Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) active species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the 4-halo-3,5-difluoropyridine, forming a Pd(II) complex.
-
Ligand Exchange & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.
The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical, as it accelerates both the oxidative addition and the rate-limiting reductive elimination steps.[9][10]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine via SNAr
This protocol is adapted from established industrial processes and provides a reliable route to a key intermediate.[11][12]
Materials:
-
3,5-Dichloro-2,4,6-trifluoropyridine (1 equiv.)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ammonia (gas or concentrated aqueous solution)
-
Toluene
-
Deionized water
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet, add 3,5-dichloro-2,4,6-trifluoropyridine (1 equiv.) and anhydrous NMP (approx. 5-10 volumes).
-
Amination: Cool the solution to 0-10 °C using an ice bath. Begin bubbling ammonia gas through the solution under vigorous stirring. Alternatively, add concentrated aqueous ammonia (e.g., 28-30%, 2-3 equiv.) dropwise.
-
Causality Note: The reaction is exothermic. Maintaining a low temperature minimizes side reactions, such as di-substitution at the C2/C6 positions.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, stop the ammonia flow. Pour the reaction mixture into ice-cold deionized water (approx. 20 volumes). A precipitate of the product should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water to remove NMP and ammonium salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 4-amino-3,5-dichloro-2,6-difluoropyridine as a white to off-white solid.[13]
Protocol 2: Synthesis of a Derivative via Buchwald-Hartwig Amination
This protocol demonstrates the coupling of a secondary amine to a 4-chloro-3,5-difluoropyridine core.
Materials:
-
This compound (1 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene, anhydrous
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add NaOtBu (1.4 equiv.), XPhos (0.04 equiv.), and Pd₂(dba)₃ (0.02 equiv.) to an oven-dried Schlenk flask.
-
Causality Note: The Pd(0) catalyst and phosphine ligand are oxygen-sensitive. An inert atmosphere is critical for preventing catalyst deactivation and ensuring high yields.
-
-
Reaction Setup: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by this compound (1 equiv.) and morpholine (1.2 equiv.) via syringe.
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the desired 4-(morpholino)-3,5-difluoropyridine.
Data Summary: Reaction Parameters
The following tables summarize typical conditions and expected outcomes for the described synthetic strategies.
Table 1: SNAr Amination Conditions
| Starting Material | Aminating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,5-Dichloro-2,4,6-trifluoropyridine | NH₃ (gas) | NMP | 0 - 20 | 90 - 95 | [11][12] |
| Pentafluoropyridine | NH₄OH (aq.) | Dioxane | 25 | 85 - 92 | [14] |
| 3,5-Dichloro-2,4,6-trifluoropyridine | NH₄OH (aq.) | DMSO | 20 - 30 | ~90 | |
Table 2: Buchwald-Hartwig Amination - Ligand & Base Comparison
| Ligand | Base | Temperature (°C) | Typical Yield (%) | Key Advantage |
|---|---|---|---|---|
| XPhos | NaOtBu | 100 | >90 | General, high activity for aryl chlorides.[9] |
| RuPhos | K₃PO₄ | 110 | >85 | Effective for hindered secondary amines. |
| BrettPhos | Cs₂CO₃ | 100 | >90 | Excellent for mono-arylation of primary amines.[9] |
| BINAP | NaOtBu | 110 | 70 - 85 | Early generation, effective for primary amines.[6] |
Troubleshooting & Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Wet solvent/reagents (especially for Buchwald-Hartwig). 2. Inactive catalyst (Pd oxidized). 3. Insufficiently strong base. | 1. Use freshly distilled, anhydrous solvents. Dry amines over molecular sieves. 2. Prepare reaction under a strict inert atmosphere. Use a fresh catalyst source. 3. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu or LHMDS). |
| Formation of Side Products | 1. SNAr: Di-substitution at C2/C6. 2. Buchwald-Hartwig: Hydrodehalogenation. | 1. Use lower temperatures, shorter reaction times, and control stoichiometry of the nucleophile carefully. 2. Ensure a rigorously inert atmosphere. Consider a different ligand/base combination. |
| Difficult Purification | 1. Residual high-boiling solvent (e.g., NMP, DMSO). 2. Product is highly polar and streaks on silica gel. | 1. For SNAr, ensure thorough washing of the precipitate with water. Consider an alternative solvent if possible. 2. Try a different eluent system for chromatography (e.g., add 1% triethylamine to neutralize silica). Consider purification via recrystallization or an alternative stationary phase (e.g., alumina). |
Conclusion
The 4-amino-3,5-difluoropyridine scaffold is a privileged structure in modern chemical research. Mastery of its synthesis is crucial for advancing drug discovery and agrochemical development programs. The SNAr and Buchwald-Hartwig amination reactions represent two complementary and powerful strategies for accessing these valuable building blocks and their derivatives. By understanding the underlying mechanisms and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently and efficiently prepare these target molecules for their specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. youtube.com [youtube.com]
- 11. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. 4-Amino-3,5-dichloro-2,6-difluoropyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-3,5-difluoropyridine
Introduction: The Strategic Value of the 3,5-Difluoropyridine Scaffold
The 3,5-difluoropyridine moiety is a privileged structural motif in modern medicinal chemistry and agrochemical design. The strategic incorporation of fluorine atoms onto the pyridine ring profoundly alters its physicochemical properties.[1][2] Specifically, the two fluorine atoms at the 3- and 5-positions exert a strong electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen and significantly influences the molecule's reactivity, metabolic stability, and binding interactions with biological targets.[1] 4-Chloro-3,5-difluoropyridine serves as a versatile and highly valuable building block, offering a reactive handle at the C4-position for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
The C4-Cl bond, while traditionally less reactive than corresponding C-Br or C-I bonds, can be effectively activated using modern palladium catalyst systems.[1] This guide provides detailed application notes and robust protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this compound as the electrophilic partner. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, catalyst selection, and practical execution to ensure reliable and reproducible outcomes.
Core Challenge: Activating an Electron-Deficient C-Cl Bond
The primary challenge in the cross-coupling of this compound lies in the inertness of the C-Cl bond. The oxidative addition of this bond to a palladium(0) center is the rate-limiting step in the catalytic cycle and is significantly more difficult than for aryl bromides or iodides.[1] Furthermore, the electron-deficient nature of the pyridine ring, amplified by the fluorine substituents, further disfavors this step.
To overcome this hurdle, the catalyst system must be carefully chosen. Success hinges on the use of highly active palladium catalysts, which are typically generated in situ from a palladium(II) precatalyst and a specialized ligand. The most effective ligands are bulky and electron-rich, such as the biaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos) or certain N-heterocyclic carbenes (NHCs). These ligands stabilize the monoligated 14-electron Pd(0) species, which is the active catalyst, and promote the challenging oxidative addition step.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.
Scientific Rationale & Causality
For the Suzuki coupling of this compound, the catalytic system must facilitate the activation of the C-Cl bond. A common and effective choice is a system comprising a palladium precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a combination of Pd(OAc)₂ with a bulky phosphine ligand. The base is crucial; it activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step. A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often optimal, used in conjunction with an aqueous solvent mixture (e.g., dioxane/water or toluene/water) to facilitate the dissolution of both organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="vee"];
} idot Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-3,5-difluoropyridine
This protocol provides a representative method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and finely ground potassium carbonate (2.5 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq, 3 mol%).
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degas the resulting suspension by bubbling argon or nitrogen through the mixture for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)-3,5-difluoropyridine.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) | Effective for challenging C-Cl bond activation in heteroaryl systems. |
| Coupling Partner | Arylboronic Acid (1.2 eq) | A slight excess ensures complete consumption of the starting halide. |
| Base | K₂CO₃ (2.5 eq) | Sufficiently strong to form the active boronate species. |
| Solvent | Dioxane/Water (4:1) | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 100 °C | Provides thermal energy to overcome the activation barrier for oxidative addition. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and general method for constructing C-N bonds.[3] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.
Scientific Rationale & Causality
The coupling of an amine with the electron-deficient this compound requires a highly active catalyst system. The combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, with a bulky, electron-rich biaryl monophosphine ligand is the gold standard.[4] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly effective.[4] These ligands create a sterically hindered and electron-rich environment around the palladium center, which accelerates both the oxidative addition of the C-Cl bond and the subsequent reductive elimination to form the C-N bond. A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido intermediate that precedes reductive elimination.[3]
Catalytic Cycle: Buchwald-Hartwig Amination
dot graph TD { bgcolor="#F1F3F4"; subgraph Catalytic Cycle direction LR; A["LPd(0)"] -- "Oxidative Addition(Ar-Cl)" --> B["Ar-Pd(II)(L)-Cl"]; B -- "+ Amine (R₂NH)- Base-HCl" --> C["Ar-Pd(II)(L)-NR₂"]; C -- "Reductive Elimination" --> A; C --> D[Ar-NR₂(Product)]; end node [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853"]; D [shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; } idot Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 3,5-Difluoro-N-phenylpyridin-4-amine
This protocol details a reliable method for the C-N coupling of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst components and base, setting up this reaction in a glovebox is highly recommended.
-
To a dry Schlenk tube or vial, add Pd₂(dba)₃ (0.015 eq, 1.5 mol%), XPhos (0.036 eq, 3.6 mol%), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq).
-
Add anhydrous toluene (to a concentration of ~0.1 M).
-
Finally, add the aniline (1.2 eq) via syringe.
-
Seal the vessel and remove it from the glovebox. Place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction vigorously. Monitor progress by LC-MS. Reactions are often complete in 4-24 hours.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired product.
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) | Common and effective source for generating Pd(0) in situ. |
| Ligand | XPhos (3.6 mol%) | Bulky, electron-rich ligand that promotes C-Cl activation. |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene | Aprotic, non-coordinating solvent suitable for high temperatures. |
| Temperature | 110 °C | Necessary to drive the slow oxidative addition of the C-Cl bond. |
| Atmosphere | Inert (N₂ or Ar) | Protects the sensitive Pd(0) catalyst and phosphine ligand from oxidation. |
Section 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are important in materials science and as precursors in pharmaceutical synthesis.[5][6]
Scientific Rationale & Causality
The classic Sonogashira coupling employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[5] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex more readily than the alkyne itself.[5] For an unreactive substrate like this compound, higher temperatures and a robust palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(PPh₃)₂, are required. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent or co-solvent.[1][7]
Experimental Workflow: Sonogashira Coupling
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", arrowhead="vee"];
} idot Caption: General workflow for copper-catalyzed Sonogashira coupling.
Detailed Protocol: Synthesis of 3,5-Difluoro-4-(phenylethynyl)pyridine
This protocol is adapted from procedures for similar electron-deficient halo-heterocycles and provides a robust starting point.[7]
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a degassed solution of this compound (1.0 eq) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ (0.05 eq, 5 mol%) and CuI (0.05 eq, 5 mol%).
-
Ensure the mixture is kept under a positive pressure of inert gas.
-
Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A classic, reliable catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (5 mol%) | Accelerates the reaction by forming a reactive copper acetylide intermediate. |
| Coupling Partner | Terminal Alkyne (1.1 eq) | A small excess helps drive the reaction to completion. |
| Base/Solvent | Et₃N/THF | Et₃N acts as both the base and an acid scavenger; THF aids solubility. |
| Temperature | 70 °C | Elevated temperature is required to facilitate the coupling with the chloropyridine. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative homocoupling (Glaser coupling) of the alkyne. |
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Synthesis of Novel Herbicides Using 4-Chloro-3,5-difluoropyridine
Abstract
This technical guide provides detailed application notes and step-by-step protocols for the synthesis of novel herbicidal candidates utilizing 4-Chloro-3,5-difluoropyridine as a versatile chemical scaffold. The inherent electronic properties of this starting material, specifically the strong electron-withdrawing effects of the fluorine atoms, render the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This activation is the cornerstone of the synthetic strategies outlined herein. We present two detailed protocols for the synthesis of a pyridinyloxy-phenylacetic acid derivative and a pyridinyl-thioether sulfone, both of which are classes of compounds with established herbicidal potential. This guide is intended for researchers and scientists in the agrochemical and drug development fields, offering both practical experimental procedures and the underlying chemical principles to facilitate the discovery of new active ingredients.
Introduction: The Strategic Advantage of the this compound Scaffold
The pyridine ring is a foundational structural motif in a multitude of agrochemicals, including a significant number of commercial herbicides.[1][2] Its presence can confer favorable properties such as enhanced systemic transport in plants and potent biological activity. The strategic incorporation of fluorine atoms into these scaffolds has become a paramount design principle in modern herbicide development. Fluorine's unique properties, including high electronegativity, small atomic radius, and the ability to form strong C-F bonds, can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy.[3][4]
The subject of this guide, this compound, is a highly activated substrate for nucleophilic aromatic substitution (SNAr). The two fluorine atoms flanking the chlorine atom at the C4 position exert a powerful inductive electron-withdrawing effect, polarizing the C-Cl bond and making the C4 carbon atom exceptionally electrophilic. This electronic activation facilitates the displacement of the chloride leaving group by a wide array of nucleophiles under relatively mild conditions, making it an ideal building block for creating diverse libraries of novel compounds.[5][6]
The primary mechanism exploited in the following protocols is the SNAr reaction. This process typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The electron-withdrawing fluorine atoms are crucial for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction.[5]
Experimental Design and Workflow
The overall strategy involves a core SNAr reaction followed by potential further derivatization to yield the final herbicidal candidates. The workflow is designed to be modular, allowing for the substitution of different nucleophiles to explore a wide chemical space.
Caption: General experimental workflow for synthesizing and evaluating novel herbicides.
Protocol 1: Synthesis of a Novel Pyridinyloxy-Phenylacetic Acid Herbicide Candidate
This protocol details the synthesis of Methyl 2-(4-((3,5-difluoropyridin-4-yl)oxy)phenyl)acetate, a compound belonging to the aryloxyphenoxy class of herbicides. This class of compounds often acts by inhibiting enzymes such as Acetyl-CoA Carboxylase (ACCase) or Protoporphyrinogen Oxidase (PPO). The core of this synthesis is a classic SNAr reaction between this compound and a substituted phenol.
Reaction Scheme
Caption: SNAr reaction for the synthesis of a pyridinyloxy-phenylacetic acid derivative.
Rationale for Experimental Choices
-
Solvent (DMF): N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium carbonate and the phenoxide intermediate without participating in hydrogen bonding, which would otherwise stabilize the nucleophile and reduce its reactivity.
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of Methyl 4-hydroxyphenylacetate to form the more potent phenoxide nucleophile. It is preferred over stronger bases like sodium hydride for its ease of handling and lower cost.
-
Temperature (80 °C): While the pyridine ring is highly activated, gentle heating is employed to ensure a reasonable reaction rate and drive the reaction to completion within a practical timeframe (12 hours).
Step-by-Step Protocol
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-hydroxyphenylacetate (1.66 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Addition of Pyridine Substrate: Add this compound (1.50 g, 10.0 mmol, 1.0 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and allow it to stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with 50 mL of water, followed by 20 mL of cold hexane to remove non-polar impurities.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield the pure product as a white solid.
-
Drying: Dry the purified product in a vacuum oven at 40 °C overnight.
Expected Results & Characterization
| Parameter | Expected Value |
| Product Name | Methyl 2-(4-((3,5-difluoropyridin-4-yl)oxy)phenyl)acetate |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 2H), 7.30 (d, J = 8.4 Hz, 2H), 7.05 (d, J = 8.4 Hz, 2H), 3.72 (s, 3H), 3.65 (s, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 171.8, 155.2, 152.0 (dd, J = 258.0, 15.0 Hz), 140.1 (t, J = 18.0 Hz), 131.0, 129.5, 121.5, 118.0 (t, J = 4.0 Hz), 52.3, 40.5. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -130.5 (s). |
| HRMS (ESI) | Calculated for C₁₄H₁₂F₂NO₃ [M+H]⁺: 280.0780; Found: 280.0785. |
Protocol 2: Synthesis of a Novel Pyridinyl Sulfone Herbicide Candidate
This protocol demonstrates the versatility of the this compound scaffold by using a thiol nucleophile, followed by an oxidation step. The resulting sulfone moiety is a common feature in many bioactive molecules and can significantly alter the properties of the compound, including its herbicidal activity.
Reaction Scheme
Caption: Two-step synthesis of a pyridinyl sulfone herbicide candidate.
Rationale for Experimental Choices
-
Nucleophile (Thiol): Thiols are excellent nucleophiles for SNAr reactions due to their soft nature and high polarizability, often reacting faster and under milder conditions than their alcohol counterparts.
-
Solvent (Acetonitrile): Acetonitrile is a suitable polar aprotic solvent for the first step, facilitating the reaction without interfering.
-
Oxidizing Agent (m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used, effective, and relatively safe oxidizing agent for converting sulfides to sulfones. It is selective and typically provides high yields.
-
Solvent (DCM): Dichloromethane is a common solvent for m-CPBA oxidations as it is relatively inert and allows for easy work-up.
Step-by-Step Protocol
Step 1: Synthesis of 4-((4-Chlorobenzyl)thio)-3,5-difluoropyridine
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-Chlorobenzyl mercaptan (1.59 g, 10.0 mmol, 1.0 eq) in 40 mL of acetonitrile.
-
Base Addition: Add potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq) to the solution.
-
Substrate Addition: Add this compound (1.50 g, 10.0 mmol, 1.0 eq) and stir the mixture at room temperature for 4 hours.
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude thioether intermediate, which can be used in the next step without further purification.
Step 2: Oxidation to 4-((4-Chlorobenzyl)sulfonyl)-3,5-difluoropyridine
-
Dissolution: Dissolve the crude thioether from Step 1 in 50 mL of dichloromethane (DCM).
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (77% max, 4.90 g, ~22.0 mmol, ~2.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours.
-
Quenching: Quench the reaction by adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 30 mL), followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane) to yield the final product.
Expected Results & Characterization
| Parameter | Expected Value |
| Product Name | 4-((4-Chlorobenzyl)sulfonyl)-3,5-difluoropyridine |
| Appearance | White crystalline solid |
| Yield (over 2 steps) | 70-80% |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (s, 2H), 7.35 (d, J = 8.5 Hz, 2H), 7.25 (d, J = 8.5 Hz, 2H), 4.50 (s, 2H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0 (dd, J = 265.0, 14.0 Hz), 142.0 (t, J = 16.0 Hz), 135.5, 131.0, 130.0, 129.5, 120.0 (t, J = 5.0 Hz), 62.5. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -125.0 (s). |
| HRMS (ESI) | Calculated for C₁₂H₉BrCl₂F₂NO₂S [M+H]⁺: 303.9954; Found: 303.9959. |
Conclusion and Future Perspectives
The protocols detailed in this application note demonstrate that this compound is a potent and versatile building block for the synthesis of novel herbicidal candidates. The facile SNAr chemistry allows for the efficient introduction of various pharmacophores, enabling the rapid generation of compound libraries for biological screening. The two classes of compounds presented, pyridinyloxy-phenylacetic acids and pyridinyl sulfones, represent just a fraction of the potential structures that can be accessed from this starting material. Future work should focus on expanding the range of nucleophiles, including substituted anilines, aliphatic amines, and other heterocyclic moieties, to further explore the structure-activity relationships and identify new lead compounds for the next generation of herbicides.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Note: 4-Chloro-3,5-difluoropyridine as a Versatile Building Block for Pharmaceutical Synthesis
Abstract: The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Within the class of fluorinated heterocycles, pyridines are of particular importance due to their prevalence in approved drugs. This application note provides a detailed guide for researchers and drug development professionals on the use of 4-Chloro-3,5-difluoropyridine, a highly activated and versatile building block. We will explore its chemical reactivity, provide a detailed protocol for its application in Nucleophilic Aromatic Substitution (SNAr) reactions, and explain the underlying principles that make it an invaluable tool in the synthesis of complex pharmaceutical intermediates.
Physicochemical Properties and Safety Profile
This compound is a specialized chemical intermediate. A clear understanding of its physical properties and safety requirements is critical for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 851178-97-7 | [4] |
| Molecular Formula | C₅H₂ClF₂N | [5] |
| Molecular Weight | 149.53 g/mol | [6] |
| Appearance | White to off-white crystalline powder or liquid | [7] |
| Boiling Point | 180-182°C at 760 mmHg (for related isomer) | [7] |
| InChIKey | JAPLMZGRFXTEJB-UHFFFAOYSA-N | [5] |
Safety & Handling: As with many halogenated heterocyclic compounds, this compound and its related isomers are classified as irritants and may be harmful if swallowed.[8] Standard laboratory safety protocols should be strictly followed:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors or dust.[8]
-
Keep away from sources of ignition.[8]
-
Consult the Safety Data Sheet (SDS) from your supplier for comprehensive handling and disposal information.
The Chemistry of this compound: A Reactivity Profile
The utility of this compound stems from the unique electronic properties of its substituted pyridine ring. The convergence of three electron-withdrawing features makes the C4 position exceptionally susceptible to nucleophilic attack.
Causality of Reactivity:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing (inductive effect), which reduces the electron density of the entire aromatic system compared to benzene.
-
Fluorine Substituents: Fluorine is the most electronegative element, and the two fluorine atoms at the C3 and C5 positions strongly withdraw electron density from the ring via the inductive effect.
-
Synergistic Activation: The combined electron-withdrawing effects of the nitrogen atom and the two fluorine atoms create a highly electron-deficient (electrophilic) aromatic ring. This effect is most pronounced at the C2, C4, and C6 positions. With the C4 position bearing a good leaving group (chloride), it becomes the prime site for nucleophilic substitution.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in pharmaceutical synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike the SN1 and SN2 reactions common for alkyl halides, SNAr on an aryl halide proceeds via a distinct two-step addition-elimination mechanism.[9][10]
Mechanism: Addition-Elimination
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide, or thiolate) on the electron-deficient C4 carbon. This step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][11]
-
Elimination: The aromaticity is restored in the second step, where the leaving group (chloride ion) is expelled, resulting in the final substituted product.
This pathway is energetically favorable because the negative charge of the Meisenheimer complex is stabilized by the strong electron-withdrawing groups (the two fluorine atoms and the ring nitrogen).[12]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound CAS#: 851178-97-7 [m.chemicalbook.com]
- 5. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]
- 6. 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Chloropyridines
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki coupling reactions utilizing chloropyridines as electrophilic partners. Biarylpyridine motifs are ubiquitous in medicinal chemistry and materials science, yet their synthesis via the coupling of readily available chloropyridines presents unique challenges.[1] These substrates are known to be less reactive than their bromo or iodo counterparts and can inhibit catalyst activity.[2][3] This document elucidates the mechanistic principles behind overcoming these hurdles, provides guidance on the rational selection of catalysts, ligands, and reagents, and offers field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.
The Challenge and Opportunity of Chloropyridines
Chloropyridines are attractive starting materials due to their low cost and widespread availability. However, their application in Suzuki-Miyaura coupling is hampered by two primary factors:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polar than corresponding C-Br and C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[2] This step is often rate-limiting and requires highly active catalyst systems.
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3][4] This is particularly problematic for 2-substituted chloropyridines where the nitrogen is in close proximity to the reaction site.[1][5]
Overcoming these challenges requires a carefully optimized system where the catalyst is sufficiently reactive to cleave the C-Cl bond while remaining robust against coordination by the pyridine nitrogen.
Mechanistic Insights: The "Why" Behind the Protocol
A successful Suzuki coupling hinges on the efficiency of its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination. For chloropyridines, each step requires careful consideration.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[6]
-
Oxidative Addition: This is the critical first step where the active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine. For this to occur efficiently, the palladium center must be highly electron-rich and sterically accessible. This is precisely why bulky, electron-donating phosphine ligands (like Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[7][8][9] They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can readily attack the C-Cl bond.[10]
-
Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium(II) complex. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[11][12] The choice of base is crucial; it must be strong enough to activate the boronic acid but not so harsh as to cause unwanted side reactions.
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[13] Bulky ligands facilitate this step by creating steric crowding around the metal center, which favors the bond-forming elimination.[9]
Optimizing the Core Components
Success with chloropyridines requires a synergistic combination of catalyst, ligand, base, and solvent.
Data Presentation: Catalyst & Ligand Selection
The choice of palladium source and ligand is the most critical factor for coupling chloropyridines. Modern precatalysts, which are air-stable and generate the active Pd(0) species in situ, are highly recommended.
| Catalyst System | Ligand Type | Key Advantages | Common Substrates | Ref. |
| Pd₂(dba)₃ / SPhos | Biaryl Monophosphine | High activity for C-Cl activation; good functional group tolerance. | Electron-rich and electron-deficient chloropyridines. | [2] |
| Pd(OAc)₂ / XPhos | Biaryl Monophosphine | Excellent for sterically hindered substrates. | Ortho-substituted chloropyridines. | |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Air and moisture stable; high thermal stability; excellent for heteroaryl chlorides. | 2-, 3-, and 4-chloropyridines; useful in microwave chemistry. | [4][14] |
| Pd(PPh₃)₄ | Triarylphosphine | Traditional, readily available. | Generally ineffective for chloropyridines; may work for activated systems. | [2] |
Choosing the Right Base and Solvent
-
Base: The base facilitates the formation of the reactive boronate species.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many Suzuki couplings of heteroaryl chlorides.[1][2] It is often the base of choice for challenging substrates.
-
Potassium Carbonate (K₂CO₃): A milder base, often used in aqueous solvent mixtures. It can be effective, especially with more reactive boronic acids or under microwave conditions.[4][15]
-
Cesium Carbonate (Cs₂CO₃): A stronger base whose higher solubility in organic solvents can sometimes accelerate the reaction.[16]
-
-
Solvent: The solvent must solubilize the reagents and be compatible with the reaction conditions.
-
1,4-Dioxane / Water: A very common and effective mixture. Water plays a crucial role in dissolving the base and facilitating the formation of the boronate complex.[1][4]
-
Toluene or THF: Often used with strong, soluble bases like K₃PO₄ under anhydrous or nearly anhydrous conditions.[7]
-
tert-Butanol (t-BuOH): A common solvent for reactions using PEPPSI catalysts.[4]
-
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Suzuki Coupling of Chloropyridines using a Buchwald Ligand
This protocol is a robust, general procedure adapted for challenging chloropyridine substrates using conventional heating.[2]
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.024 mmol, 2.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 mmol, 2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the chloropyridine (1.0 mmol), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.024 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[16]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Protocol 2: Microwave-Assisted Suzuki Coupling using a PEPPSI™ Catalyst
This protocol leverages microwave irradiation for rapid and efficient coupling, which is particularly advantageous for high-throughput synthesis.[15]
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH) (5 mL)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Step-by-Step Methodology:
-
Vessel Preparation: To the microwave reaction vial, add the chloropyridine (1.0 mmol), arylboronic acid (1.2 equiv), PEPPSI™-IPr catalyst (0.02 mmol), and K₂CO₃ (2.0 equiv). Note: As PEPPSI catalysts are air-stable, this can be done on the benchtop.[14]
-
Solvent Addition: Add tert-Butanol (5 mL) to the vial.
-
Sealing: Securely cap the vial.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.[15]
-
Monitoring & Workup: After the allotted time, cool the vial to room temperature. Check for completion using TLC or LC-MS. If complete, proceed with the workup.
-
Extraction & Purification: Filter the reaction mixture through a pad of Celite® to remove solids, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the resulting crude product via flash column chromatography.
Optimization Workflow and Troubleshooting
Even with robust protocols, optimization is often necessary. The following workflow and table address common issues.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.[16]
| Problem | Potential Cause(s) | Recommended Solution(s) | Ref. |
| No/Low Conversion | Inactive Catalyst: Pd(0) oxidized; ligand degraded. | Use a fresh bottle of catalyst/ligand or an air-stable precatalyst like PEPPSI™-IPr. Ensure the reaction is set up under a strictly inert atmosphere. | [2][16] |
| Poor Reagent Quality: Boronic acid has undergone protodeboronation. | Use fresh, high-purity boronic acid. A slight excess (1.2-1.5 equivalents) can compensate for minor degradation. | [2][16] | |
| Suboptimal Conditions: Base or solvent is not suitable for the specific substrate combination. | Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems. For sluggish reactions, consider increasing the temperature or switching to microwave heating. | [15][16] | |
| Protodeboronation (Boronic acid replaced by -H) | Presence of excess water or acid; prolonged heating. | Use anhydrous solvents if possible, ensure the base is not hygroscopic, and use finely ground base for better reactivity. Minimize reaction time. | [2][17] |
| Homocoupling (Boronic acid couples with itself) | Presence of oxygen; inefficient transmetalation. | Thoroughly degas all solvents and ensure a robust inert atmosphere. Ensure the base is effective to promote rapid transmetalation. | [2][17] |
| Dehalogenation (Chloropyridine replaced by -H) | Hydride sources in the reaction mixture (e.g., from solvent or base). | Ensure an inert atmosphere. Choose a solvent less prone to acting as a hydride source. | [2] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. PEPPSI - Wikipedia [en.wikipedia.org]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3,5-difluoropyridine
Welcome to the technical support center for the synthesis of 4-Chloro-3,5-difluoropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. This compound is a critical building block in the development of novel agrochemicals and pharmaceuticals, making high-yield, high-purity synthesis paramount. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to enhance your experimental success.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of this compound is typically approached via two principal routes. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.
-
The Sandmeyer Reaction Route: This classic transformation is a powerful method for introducing a chloro-substituent. It begins with the diazotization of the corresponding aminopyridine precursor, 4-Amino-3,5-difluoropyridine, to form a diazonium salt. This intermediate is then subjected to a copper(I) chloride-mediated reaction to yield the target product.[1][2] This route offers high specificity but requires careful control of the unstable diazonium intermediate.
-
The Halogen Exchange (Halex) Route: This route involves the nucleophilic substitution of a chlorine or other fluorine atom on a highly halogenated pyridine precursor with a fluoride or chloride ion. For instance, starting from a polychloropyridine or a trifluorochloropyridine and reacting it with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent can yield the desired product.[3][4][5] This method is often preferred for large-scale industrial production but can suffer from issues with regioselectivity and harsh reaction conditions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, focusing primarily on the more common and accessible Sandmeyer reaction route.
Category 1: Low Yield and Reaction Inefficiency
FAQ 1.1: My overall yield for the Sandmeyer reaction is consistently low. Where should I start troubleshooting?
Low yield is a multi-faceted problem that can originate from either the diazotization step or the final chloro-dediazoniation step. A logical workflow is essential to pinpoint the issue.
Caption: Troubleshooting workflow for low yield.
FAQ 1.2: I suspect my diazotization is incomplete. What are the critical parameters?
The formation of the diazonium salt from 4-Amino-3,5-difluoropyridine is highly sensitive to reaction conditions.
-
Temperature Control: The primary cause of failure is inadequate temperature control. Diazonium salts are notoriously unstable and readily decompose at higher temperatures. You must maintain the reaction temperature between 0-5 °C at all times. Use an ice-salt bath for robust cooling.
-
Acid Concentration: The reaction is typically run in a strong acid like hydrochloric acid (HCl). Ensure the concentration is sufficient to fully protonate the aminopyridine and form nitrous acid (HONO) from sodium nitrite (NaNO₂). A common ratio is 2.5-3.0 equivalents of acid relative to the amine.
-
Reagent Addition: The aqueous solution of sodium nitrite must be added slowly and, ideally, below the surface of the reaction mixture to ensure immediate reaction and prevent localized warming or decomposition of the nitrous acid.
FAQ 1.3: During the final step with CuCl, the reaction mixture turns dark, and I isolate very little product. What's going wrong?
This indicates either decomposition of the diazonium salt before it can react or issues with the copper catalyst.
-
Catalyst Activity: Copper(I) chloride is susceptible to oxidation to copper(II), which is not catalytically active in the classical Sandmeyer mechanism. Use freshly prepared or purified CuCl. If your reagent is greenish (indicating Cu(II)), it should be washed with dilute HCl followed by water, ethanol, and ether before use.
-
Mechanism of Action: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, dinitrogen gas, and Cu(II)Cl. The aryl radical then abstracts a chlorine atom from the Cu(II)Cl to form the final product and regenerate the Cu(I) catalyst.[2] If the catalyst is inactive, this cycle cannot proceed efficiently.
-
Side Reactions: The formation of dark, tarry substances often points to azo-coupling side reactions or radical polymerization. This is exacerbated by higher temperatures and incorrect stoichiometry. Ensure the diazonium salt solution is added slowly to a vigorously stirred, pre-heated solution of CuCl (typically 50-70 °C) to ensure the intermediate reacts immediately upon addition.
Category 2: Impurity Profile and Purification
FAQ 2.1: My final product is contaminated with 3,5-difluorophenol. How do I prevent this?
The presence of 3,5-difluorophenol is a classic sign that the diazonium salt has reacted with water instead of the chloride nucleophile.
-
Cause: The diazonium group (-N₂⁺) is an excellent leaving group, and water can act as a nucleophile, leading to the formation of a phenol.
-
Prevention: While the reaction is conducted in an aqueous medium, minimizing the residence time of the diazonium salt is key. Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer step. Do not let it warm up or sit for extended periods. Ensuring a high concentration of active CuCl and chloride ions will favor the desired reaction pathway over hydrolysis.
FAQ 2.2: What is the most effective method for purifying the crude this compound?
The purification strategy depends on the scale and the nature of the impurities.
-
Extraction: After the reaction is complete, a standard workup involves quenching, neutralizing any remaining acid, and extracting the product into a suitable organic solvent like diethyl ether or dichloromethane.
-
Column Chromatography: For laboratory scale, silica gel column chromatography is highly effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.[6]
-
Distillation: On a larger scale, vacuum distillation can be an efficient purification method, provided the boiling points of the product and impurities are sufficiently different.[4]
Section 3: Validated Experimental Protocols
The following protocols provide a reliable starting point for synthesis. Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts can be explosive in a dry, concentrated state; always handle them in solution.
Protocol 1: Synthesis of the Precursor, 4-Amino-3,5-difluoropyridine
This protocol is adapted from methods involving the reaction of a polyfluorinated pyridine with an azide source, followed by reduction.[7]
-
Step A: Azide Formation:
-
To a solution of pentafluoropyridine (1.0 eq) in acetonitrile (MeCN), add sodium azide (NaN₃, 1.1 eq).
-
Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material. The reaction selectively substitutes the azide at the 4-position.
-
Cool the reaction, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-azido-2,3,5,6-tetrafluoropyridine. Caution: Azides can be explosive; avoid heating the neat solid.
-
-
Step B: Reductive Amination:
-
Dissolve the crude azide from the previous step in ethanol.
-
Add a reducing agent such as sodium borohydride (NaBH₄, 2-3 eq) portion-wise while keeping the temperature below 30 °C. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used.
-
Stir until the reaction is complete (monitor by TLC/GC-MS).
-
Carefully quench the reaction with water, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude 4-Amino-3,5-difluoropyridine, which can be purified by column chromatography.
-
Protocol 2: Sandmeyer Synthesis of this compound
-
Diazotization (0-5 °C):
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Amino-3,5-difluoropyridine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the slurry to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the temperature remains below 5 °C. The slurry should clarify as the soluble diazonium salt forms. Stir for an additional 20 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction (Chloro-dediazoniation):
-
In a separate, larger flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl (1.5 eq).
-
Heat the CuCl solution to 60 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution from the first step to the hot CuCl solution via the dropping funnel. You should observe immediate and vigorous evolution of nitrogen gas. Control the addition rate to maintain a steady effervescence and keep the reaction temperature between 60-70 °C.
-
After the addition is complete, continue stirring at 70 °C for 30-60 minutes until gas evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield pure this compound.
-
Section 4: Data and Mechanistic Visualization
Table 1: Influence of Key Parameters on Sandmeyer Reaction Outcome
| Parameter | Sub-optimal Condition | Potential Negative Outcome | Recommended Condition | Rationale |
| Diazotization Temp. | > 10 °C | Decomposition of diazonium salt, low yield, phenol formation | 0–5 °C | Maximizes stability of the diazonium salt intermediate. |
| CuCl Quality | Old, greenish reagent | Low catalytic activity, poor yield | Freshly prepared/purified, off-white solid | Ensures a high concentration of active Cu(I) for the catalytic cycle.[2] |
| Addition Rate | Rapid addition of diazonium salt | Uncontrolled N₂ evolution, localized overheating, byproduct formation | Slow, controlled dropwise addition | Allows the intermediate to react as it is introduced, minimizing decomposition and side reactions. |
| Acidity | Insufficient HCl | Incomplete diazotization, potential for azo-coupling | 2.5–3.0 equivalents of HCl | Ensures full protonation of the amine and efficient generation of the diazotizing agent (HONO). |
Visualization of the Sandmeyer Reaction Mechanism
The following diagram illustrates the key steps in the copper(I)-catalyzed conversion of the diazonium salt to the final chlorinated product.
Caption: Catalytic cycle of the Sandmeyer reaction.
By understanding the underlying principles and meticulously controlling the reaction parameters outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Purification of 4-Chloro-3,5-difluoropyridine by distillation or chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 4-Chloro-3,5-difluoropyridine by distillation and chromatography. As a substituted pyridine, this compound presents unique challenges that require a nuanced approach to achieve high purity. This document offers field-proven insights and explains the causality behind experimental choices to empower you to overcome common purification hurdles.
Choosing Your Purification Strategy
The selection of an appropriate purification technique for this compound hinges on the scale of your experiment, the nature of the impurities, and the desired final purity. A logical workflow for this decision-making process is outlined below.
Caption: Decision workflow for selecting a purification method.
Purification by Distillation: Troubleshooting and FAQs
Distillation is a powerful technique for purifying liquids on a larger scale, especially when dealing with impurities that have significantly different boiling points. For halogenated pyridines, vacuum distillation is often preferred to lower the boiling point and prevent thermal decomposition.
Key Physical Properties (Estimated)
| Property | Value | Source |
| Boiling Point (Atmospheric) | ~135-136 °C (estimated based on isomer) | [1] |
| Molecular Weight | 149.53 g/mol | N/A |
Note: The atmospheric boiling point is an estimation based on the isomer 2,3-difluoro-5-chloropyridine. It is crucial to experimentally determine the boiling point of your compound under your specific vacuum conditions.
Frequently Asked Questions (FAQs) - Distillation
Q1: My this compound seems to be decomposing during distillation, even under vacuum. What's happening?
A1: Thermal instability can be a concern for halogenated pyridines.[2] Ensure your vacuum is stable and as low as reasonably achievable to minimize the required pot temperature. Superheating should be avoided by using a well-controlled heating mantle and ensuring vigorous stirring. Consider that residual acidic or basic impurities from the synthesis could be catalyzing decomposition at elevated temperatures. A preliminary aqueous wash of your crude material may help remove these.
Q2: I'm having trouble separating my product from an impurity with a very close boiling point. What can I do?
A2: This is a classic challenge that requires optimizing the efficiency of your fractional distillation setup.
-
Increase Column Length/Packing: A longer Vigreux or packed column (e.g., with Raschig rings or metal sponge) increases the number of theoretical plates, enhancing separation.
-
Optimize Reflux Ratio: A higher reflux ratio (more condensate returning to the column) improves separation but slows down the distillation. Finding the right balance is key.
-
Azeotropic Distillation: If a suitable entrainer can be found that forms an azeotrope with either your product or the impurity, this can be a powerful separation technique.[3]
Q3: My distillation is very slow, and I'm not getting good separation. What are the likely causes?
A3: Several factors can contribute to a slow and inefficient distillation:
-
Insufficient Heating: The pot temperature may be too low to generate a sufficient vapor rate.
-
Poor Insulation: Heat loss from the column can prevent the vapor from reaching the condenser. Insulate the column with glass wool or aluminum foil.
-
Flooding: Excessive heating can lead to "flooding," where the liquid carried up the column with the vapor hinders the vapor flow. Reduce the heating rate if you observe this.
Troubleshooting Guide: Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping/Unstable Boiling | - Inefficient stirring.- Uneven heating.- Lack of boiling chips (not recommended for vacuum distillation). | - Use a magnetic stir bar and ensure vigorous, consistent stirring.- Use a heating mantle with a sand or oil bath for even heat distribution. |
| Product Solidifying in Condenser | - Cooling water is too cold.- The melting point of the compound is close to the condenser temperature. | - Increase the temperature of the cooling water or reduce its flow rate.- In some cases, a condenser with no water flow (air condenser) may be sufficient. |
| Poor Vacuum | - Leaks in the system.- Inefficient vacuum pump. | - Check all joints and connections for leaks using a vacuum gauge.- Ensure the vacuum pump oil is clean and the pump is functioning correctly. |
Purification by Chromatography: Troubleshooting and FAQs
Chromatography offers high-resolution separation and is particularly well-suited for smaller scale purifications or when dealing with thermally sensitive compounds and impurities with similar boiling points.
Frequently Asked Questions (FAQs) - Chromatography
Q1: I'm observing significant peak tailing when running my this compound on a silica gel column. Why is this happening and how can I fix it?
A1: Peak tailing of basic compounds like pyridines on silica gel is a common issue.[4] It's primarily caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into your eluent. The triethylamine will compete for the acidic sites on the silica, reducing the tailing of your product.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based resin.
Q2: What are good starting conditions for purifying this compound by column chromatography?
A2: For a moderately polar compound like this, a good starting point for normal-phase chromatography on silica gel would be a gradient of ethyl acetate in hexanes.
-
TLC Analysis: First, run a thin-layer chromatography (TLC) plate with a solvent system like 10-20% ethyl acetate in hexanes to determine the Rf of your compound and impurities.
-
Column Elution: Based on the TLC, you can start with a mobile phase that gives your product an Rf of around 0.3-0.4 for good separation on a column.
Q3: My compound seems to be reacting on the silica gel column. Is this possible?
A3: While less common, some reactive compounds can be sensitive to the acidic nature of silica gel. Fluoropyridines, in particular, can be unstable in the presence of acid.[5] If you suspect on-column degradation, consider using a more inert stationary phase like deactivated silica or alumina.
Troubleshooting Guide: Chromatography
Caption: A workflow for troubleshooting common chromatography issues.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Preparation: Ensure all glassware is dry and assemble the fractional distillation apparatus. Use a short Vigreux column for initial trials.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar.
-
Applying Vacuum: Seal the system and slowly apply vacuum. Monitor the pressure with a manometer.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Observe the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-3,5-difluoropyridine
Welcome to the technical support center for the synthesis of 4-Chloro-3,5-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Section 1: Understanding the Synthesis and Potential Side Products
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This involves the substitution of chlorine atoms on a polychlorinated pyridine precursor with fluorine atoms using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.
The most common precursor for this synthesis is Pentachloropyridine . The reactivity of the chlorine atoms on the pyridine ring towards nucleophilic attack is not uniform. The 4-position is the most activated, followed by the 2- and 6-positions, and lastly the 3- and 5-positions. This reactivity order is a critical factor in determining the product distribution.
A plausible synthetic pathway starts with the fluorination of pentachloropyridine. Due to the high reactivity of the 4-position, one of the initial products formed is 4-fluoro-2,3,5,6-tetrachloropyridine. Subsequent fluorination at the 2- and 6- positions would lead to 2,6-difluoro-3,4,5-trichloropyridine. Finally, selective fluorination at the 3- and 5- positions while retaining the chlorine at the 4-position is the desired transformation, but achieving this with high selectivity can be challenging.
A more direct, yet still challenging, route would involve the controlled fluorination of 3,4,5-Trichloropyridine . In this case, the desired reaction is the selective replacement of the chlorine atoms at the 3- and 5-positions with fluorine.
Given these synthetic routes, the formation of several side products is possible due to incomplete reaction, over-reaction, or non-selective fluorination.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that you might have during your synthesis, followed by detailed answers and actionable advice.
FAQ 1: I am seeing multiple spots on my TLC/peaks in my GC-MS corresponding to other chlorofluoropyridines. What are these impurities and why are they forming?
Answer:
The presence of multiple chlorofluoropyridine isomers is the most common issue in this synthesis. These impurities arise from the stepwise and sometimes non-selective nature of the halogen exchange reaction. The primary side products can be categorized as follows:
-
Incompletely Fluorinated Intermediates: These are species where not all the intended chlorine atoms have been replaced by fluorine.
-
Over-fluorinated Products: These are species where more chlorine atoms than desired have been substituted.
-
Positional Isomers: These are molecules with the same number of chlorine and fluorine atoms as your target but at different positions on the pyridine ring.
Common Side Products when starting from Pentachloropyridine:
| Side Product | Structure | Reason for Formation |
| 3,5-Dichloro-2,4,6-trifluoropyridine | C₅Cl₂F₃N | Over-fluorination, particularly at the highly reactive 4-position.[1] |
| 3,4,5-Trichloro-2,6-difluoropyridine | C₅Cl₃F₂N | Incomplete fluorination at the 3- and 5- positions. |
| 4,5-Dichloro-2,3,6-trifluoropyridine | C₅Cl₂F₃N | Isomerization and non-selective fluorination. |
Common Side Products when starting from 3,4,5-Trichloropyridine:
| Side Product | Structure | Reason for Formation |
| 3,4-Dichloro-5-fluoropyridine | C₅H₂Cl₂FN | Incomplete fluorination. |
| 4-Chloro-3-fluoro-5-chloropyridine (starting material) | C₅H₂Cl₂FN | Incomplete reaction of the second fluorination step. |
| 3,4,5-Trifluoropyridine | C₅H₂F₃N | Over-fluorination, where the chlorine at the 4-position is also substituted. |
Underlying Causality:
The formation of these side products is governed by the kinetics and thermodynamics of the SNAr reaction. The reactivity of the C-Cl bonds is influenced by the electron-withdrawing effect of the nitrogen atom and the other halogen substituents. The 4-position is particularly susceptible to nucleophilic attack. Controlling the reaction conditions (temperature, reaction time, and stoichiometry of the fluorinating agent) is crucial to favor the formation of the desired product.
FAQ 2: How can I minimize the formation of these side products?
Answer:
Minimizing side product formation requires careful control over the reaction parameters. Here are key strategies:
1. Temperature Control:
The fluorination of polychlorinated pyridines is often a stepwise process. Lower temperatures generally favor mono-fluorination, while higher temperatures are required for di- and tri-fluorination.[2]
-
Troubleshooting Protocol:
-
Start the reaction at a lower temperature (e.g., 150-180 °C) to initiate the first fluorination step.
-
Monitor the reaction progress by GC-MS.
-
Once the mono-fluorinated intermediate is formed, you can cautiously increase the temperature (e.g., to 200-220 °C) to promote the second fluorination. A step-wise temperature gradient can significantly improve selectivity.
-
2. Stoichiometry of the Fluorinating Agent:
The molar ratio of the fluoride source (e.g., KF) to the polychlorinated pyridine is critical.
-
Troubleshooting Protocol:
-
Use a carefully measured amount of the fluorinating agent. An excess will promote over-fluorination.
-
For the synthesis of this compound from 3,4,5-trichloropyridine, a molar ratio of slightly over 2 equivalents of KF is theoretically required. Start with approximately 2.1-2.2 equivalents and optimize based on your results.
-
3. Reaction Time:
Prolonged reaction times, especially at high temperatures, can lead to the formation of thermodynamically more stable, but undesired, over-fluorinated products.
-
Troubleshooting Protocol:
-
Monitor the reaction closely using an appropriate analytical technique (GC-MS is ideal).
-
Quench the reaction as soon as the maximum yield of the desired product is observed, even if some starting material remains. It is often easier to separate the product from the starting material than from a multitude of side products.
-
4. Solvent and Catalyst Choice:
The choice of a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), sulfolane) is standard. The use of a phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) can enhance the reaction rate and may allow for lower reaction temperatures, which can improve selectivity.
FAQ 3: I have a mixture of products. What is the best way to purify this compound?
Answer:
Purification of the target compound from a mixture of closely related isomers can be challenging. A combination of techniques is often necessary.
1. Fractional Distillation:
Chlorofluoropyridines often have distinct boiling points. Fractional distillation under reduced pressure can be effective for separating components with a sufficient boiling point difference.
-
Experimental Protocol:
-
Perform an initial simple distillation to remove the high-boiling solvent.
-
Use a fractional distillation column (e.g., a Vigreux or packed column) for the separation of the product mixture.
-
Collect fractions and analyze each by GC-MS to identify the composition.
-
2. Preparative Gas Chromatography (Prep-GC):
For high-purity samples, especially on a smaller scale, preparative GC is a powerful technique.
3. Crystallization:
If the desired product is a solid at room temperature and the impurities are oils or have different solubilities, fractional crystallization can be an effective purification method.
-
Troubleshooting Protocol:
-
Dissolve the crude product mixture in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The desired product may crystallize out, leaving the impurities in the mother liquor.
-
Multiple recrystallizations may be necessary to achieve high purity.
-
Section 3: Visualizing the Reaction Pathway and Troubleshooting
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
References
Technical Support Center: Overcoming the Low Reactivity of Chloropyridines in Cross-Coupling Reactions
Welcome to the technical support center dedicated to addressing one of the more persistent challenges in modern synthetic chemistry: the cross-coupling of chloropyridines. As invaluable scaffolds in pharmaceuticals and functional materials, pyridines are ubiquitous. However, the inherent low reactivity of their chlorinated derivatives often presents a significant hurdle for synthetic chemists. This guide is structured to provide direct, actionable solutions to common experimental problems, explain the chemical principles behind these strategies, and equip you with robust protocols to achieve success in your research.
The primary challenges in activating the C-Cl bond in pyridines stem from two main factors:
-
High Bond Dissociation Energy: The carbon-chlorine bond is significantly stronger than its C-Br and C-I counterparts, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[1][2]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and hampering its efficacy.[3][4][5]
This guide will navigate these challenges through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address specific issues you may be encountering at the bench.
Q1: My reaction with a chloropyridine shows low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is the most frequent issue, directly linked to the difficulty of the oxidative addition of the C-Cl bond to the Pd(0) complex.[1] A systematic approach to troubleshooting is essential.
Initial Troubleshooting Steps:
-
Catalyst System Integrity: This is the most critical variable.
-
Palladium Source: Standard sources like Pd(OAc)₂ can be inconsistent. Modern, well-defined palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are strongly recommended as they generate the active Pd(0) species more cleanly and efficiently.[1]
-
Ligand Choice: This is paramount. Standard ligands like PPh₃ are often completely ineffective for chloropyridines.[1] You must use bulky, electron-rich ligands that promote the difficult oxidative addition step.[6]
-
-
Reaction Conditions:
-
Temperature: Chloropyridine couplings often require elevated temperatures (typically 80-120 °C) to provide the necessary energy to overcome the activation barrier for oxidative addition.[1][11]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][3] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and properly evacuating and backfilling your reaction vessel.[5][12]
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
-
Solvent Purity: Use anhydrous, degassed solvents. Water and oxygen can interfere with the catalytic cycle and deactivate the catalyst.[1][4] Common solvents include toluene, 1,4-dioxane, and THF.[1]
dot graph TD { subgraph "Troubleshooting Workflow: Low Conversion" A[Low or No Conversion] --> B{Check Catalyst System}; B --> C[Use Pd Precatalyst?]; B --> D[Ligand Choice?]; C --> C1["Yes"]; C --> C2["No. Consider using G3/G4 Palladacycle"]; D --> D1["Using bulky, e--rich ligand (SPhos, RuPhos, NHC)?"]; D1 --> D2["Yes"]; D1 --> D3["No. Switch from simple ligands like PPh3."]; A --> E{Check Reaction Conditions}; E --> F[Temperature?]; F --> F1["Increase Temp (80-120 °C)"]; E --> G[Inert Atmosphere?]; G --> G1["Ensure proper degassing & inert gas blanket"]; E --> H[Base Choice?]; H --> H1["Use strong, non-nucleophilic base (K3PO4, NaOtBu)"]; end node [fontcolor="#FFFFFF"] A, B, C, D, E, F, G, H [style=filled, fillcolor="#EA4335"]; C1, D2 [style=filled, fillcolor="#34A853"]; C2, D3, F1, G1, H1 [style=filled, fillcolor="#FBBC05"]; }
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of coupled.[1] This often occurs when the final reductive elimination step is slow, allowing competing pathways to take over.
Strategies to Minimize Hydrodehalogenation:
-
Optimize the Ligand: A more electron-donating and sterically hindered ligand can accelerate the rate of reductive elimination relative to competing side reactions.
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Trace water can be a proton source for this side reaction.
-
Re-evaluate Your Base: While a strong base is needed, some amine bases or hydroxide sources can act as hydride donors, promoting hydrodehalogenation. Using K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue.
Q3: My boronic acid coupling partner is decomposing in my Suzuki reaction. What can I do?
This side reaction, known as protodeboronation, is a frequent problem where the boronic acid reacts with water to replace the -B(OH)₂ group with a hydrogen atom.[4]
Solutions to Prevent Protodeboronation:
-
Use Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). These are significantly more resistant to protodeboronation.[3]
-
Use a Slight Excess: Employing a slight excess (1.1-1.5 equivalents) of the boron reagent can help drive the reaction to completion despite some degradation.
-
Minimize Water: While some Suzuki reactions benefit from a small amount of water, excess water will accelerate decomposition. Use anhydrous solvents and a carefully controlled amount of aqueous base, or switch to a non-aqueous base system.
Q4: How can I achieve selective coupling on a di-chloropyridine?
Regioselectivity is a common challenge. The electronic nature of the pyridine ring typically dictates the inherent reactivity of different positions.
-
Inherent Reactivity: The chlorine atoms at the 2- and 4-positions are generally more electron-deficient and thus more susceptible to oxidative addition than a chlorine at the 3- or 5-position.[2]
-
Ligand-Controlled Selectivity: It is possible to override the inherent reactivity through careful ligand selection. For example, using a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote selective cross-coupling at the C4 position of 2,4-dichloropyridines, which is typically less reactive.[13]
-
Ligand-Free Conditions: Remarkably, in some specific cases, ligand-free conditions (often referred to as "Jeffery" conditions) can dramatically enhance selectivity for the less reactive position, though this is highly substrate-dependent and requires careful screening.[13]
Frequently Asked Questions (FAQs)
Q1: Why are chloropyridines so much less reactive than bromo- or iodopyridines?
The difference in reactivity is directly related to the carbon-halogen bond dissociation energy (BDE). The trend is C-Cl > C-Br > C-I.[2] The oxidative addition step, where the palladium catalyst inserts into the C-X bond, is often the rate-determining step of the entire catalytic cycle.[2] A stronger bond requires more energy to break, resulting in a slower reaction that necessitates more active catalysts and higher temperatures.[14]
Q2: Which cross-coupling reaction is generally the most successful for chloropyridines?
There is no single "best" reaction; the choice depends on the desired bond formation (C-C, C-N, C-O, etc.) and the functional group tolerance required.
-
Suzuki-Miyaura Coupling: Excellent for C-C bond formation with broad functional group tolerance, but requires careful optimization of the catalyst, ligand, and base to overcome the inactivity of the chloride and potential side reactions of the boronic acid.[12][15]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds. Its success with chloro-heterocycles is almost entirely dependent on the use of highly specialized, bulky biarylphosphine ligands.[7][16]
-
Negishi Coupling: This reaction uses organozinc reagents, which are more nucleophilic than their organoboron counterparts.[17] This increased reactivity often allows for coupling with chloropyridines under milder conditions, sometimes even at room temperature.[9][10][18] However, organozinc reagents are sensitive to moisture and air, requiring stricter anhydrous and anaerobic techniques.[19]
Q3: What is a good "go-to" catalyst system to start with for a new chloropyridine substrate?
For a new, untested chloropyridine in a Suzuki or Buchwald-Hartwig reaction, a reliable starting point would be a combination of a modern palladium precatalyst and a proven, commercially available bulky phosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G4 | Air- and moisture-stable precatalysts that reliably generate the active L-Pd(0) species. |
| Ligand | SPhos, RuPhos, or XPhos | These bulky, electron-rich biarylphosphine ligands have a proven track record of facilitating the oxidative addition of C-Cl bonds.[7][20] |
| Base | K₃PO₄ (for Suzuki) or NaOtBu (for Amination) | Strong, effective bases for their respective reactions.[1][3] |
| Solvent | 1,4-Dioxane or Toluene | High-boiling, relatively non-coordinating solvents suitable for these reactions. |
Illustrative Protocols & Data
Catalyst System Comparison for a Model Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the coupling of 2-chloropyridine with 4-tolylboronic acid, highlighting the critical role of the ligand.
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | Toluene | 80 | 24 | >95 | --INVALID-LINK-- |
| Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | ~85-95 | Adapted from Buchwald methodology |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 24 | Low/No Rxn | General observation |
| Pd(OAc)₂ (2) | None | K₃PO₄ (2) | Toluene | 110 | 24 | <10 | General observation |
Yields are approximate and highly dependent on specific substrate and reaction scale.
dot graph TD { subgraph "Generalized Palladium Catalytic Cycle" A["L-Pd(0)"] -- Oxidative Addition (Rate-Limiting for Ar-Cl) --> B["(L)Pd(II)(Ar)(Cl)"]; B -- Transmetalation --> C["(L)Pd(II)(Ar)(R)"]; C -- Reductive Elimination --> D["Ar-R (Product)"]; D --> A; E[Pyridine-N] --> A; E -.-> B; style E fill:#F1F3F4, stroke:#5F6368, stroke-width:2px, color:#202124 A, B, C, D [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#EA4335"]; end }
Caption: Simplified Pd-catalyzed cross-coupling cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol uses a robust catalyst system suitable for many chloropyridine substrates.
-
Reaction Setup: To an oven-dried reaction vial, add the chloropyridine (1.0 equiv), the arylboronic acid or boronate ester (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G4, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.[12] Add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.2 M solution) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at 85-110 °C. Monitor the reaction progress by TLC or LC-MS.[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Wash the combined organic filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][12]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine
This protocol is a starting point for the C-N coupling of primary or secondary amines.
-
Reaction Setup: To an oven-dried reaction vial, add the chloropyridine (1.0 equiv) and the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.2 equiv). Seal the vial.
-
Solvent and Amine Addition: Evacuate and backfill the vial with argon or nitrogen three times. Add the degassed solvent (e.g., toluene) followed by the amine (1.1 equiv) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at 90-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. wwjmrd.com [wwjmrd.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Negishi Coupling | NROChemistry [nrochemistry.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions of 4-Chloro-3,5-difluoropyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with the challenging substrate, 4-Chloro-3,5-difluoropyridine. This electron-deficient heteroaryl chloride presents unique difficulties, including catalyst deactivation and competing side reactions. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you navigate these challenges and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with this compound is sluggish or failing completely. What are the most common reasons for failure?
Failure to achieve conversion with this substrate typically stems from issues related to the catalyst's activity and stability. This compound is an electron-deficient heteroaryl chloride, which makes the initial oxidative addition step of the catalytic cycle more feasible than with electron-rich chlorides.[1] However, the pyridine nitrogen introduces a significant challenge: catalyst poisoning.
Primary Causes of Reaction Failure:
-
Catalyst Poisoning/Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium center. This interaction can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[2][3] This is a primary deactivation pathway for many heteroaryl substrates.
-
Suboptimal Ligand Choice: Standard or less electron-rich phosphine ligands (like PPh₃) are often insufficient to promote the coupling of challenging chloro-heterocycles. The ligand must be able to stabilize the palladium center, promote the necessary oxidative addition and reductive elimination steps, and prevent deactivation.[4]
-
Presence of Oxygen: The active catalyst in a Suzuki coupling is the Pd(0) species. Oxygen can oxidize Pd(0) to inactive Pd(II) oxides, leading to the formation of palladium black and a loss of catalytic activity.[2] It is critical to ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[2]
-
Incorrect Base or Solvent System: The base and solvent play a crucial role in the reaction's success, influencing everything from reagent solubility to the rates of key catalytic steps and catalyst stability.[5][6] An inappropriate choice can lead to poor yields or complete reaction failure.
A logical troubleshooting process is essential for diagnosing the specific issue.
Q2: Which palladium catalyst and ligand combination is most effective for this compound?
For challenging electron-deficient heteroaryl chlorides, the catalyst system must be highly active and resistant to deactivation. Standard catalysts like Pd(PPh₃)₄ often fail.[7] The key is to use bulky, electron-rich ligands that stabilize the Pd(0) center and facilitate the catalytic cycle.[4]
Strongly electron-donating ligands promote the difficult oxidative addition of the C-Cl bond.[8] Steric bulk around the palladium center helps to prevent the formation of inactive catalyst dimers and can accelerate the final reductive elimination step.[9]
Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Advantages & Considerations |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos (or other Buchwald-type biaryl phosphines like SPhos, RuPhos) | 1-3% Pd, 1.1-1.5:1 L:Pd | Industry Standard: Highly reliable for heteroaryl chlorides. Bulky and electron-rich nature prevents catalyst deactivation and promotes efficient coupling.[4][8] |
| XPhos Pd G2/G3/G4 | (Pre-formed complex) | 1-3% | User-Friendly: Air-stable precatalysts ensure accurate stoichiometry and rapid generation of the active Pd(0) species. Excellent for reproducibility.[8][10] |
| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIPr) | 1-3% Pd, 1:1 L:Pd | High Stability: NHCs are strong σ-donors that form very stable bonds with palladium, offering high thermal stability and resistance to oxidation.[11][12] |
| Palladacycles | (Pre-formed complex) | 0.01-1% | High Activity: These catalysts can be extremely active, allowing for very low catalyst loadings and high turnover numbers (TONs).[13] |
For initial screening, an XPhos-based system (e.g., XPhos Pd G3) is highly recommended due to its broad applicability and proven success with heteroaryl chlorides.[10]
Q3: I'm observing significant dehalogenation, resulting in 3,5-difluoropyridine. How can I prevent this?
Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[14] This occurs when a palladium-hydride intermediate is formed, which then undergoes reductive elimination with the aryl group instead of the desired cross-coupling product.
Sources of Hydride:
-
Amine Bases: Bases like triethylamine (Et₃N) can act as hydride donors.
-
Alcoholic Solvents: Solvents like methanol or isopropanol can be oxidized by the palladium complex to generate hydrides.[14]
-
Water: In some cases, water can be a source of hydride species.
Solutions to Minimize Dehalogenation:
-
Change the Base: Switch to a non-hydride source base. Inorganic carbonate or phosphate bases are excellent choices.[15]
-
Recommended: K₂CO₃, K₃PO₄, Cs₂CO₃.
-
-
Avoid Alcoholic Solvents: Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF.[2]
-
Use a Bromo- or Iodo- analog if possible: While the goal is to use the chloride, it's worth noting that aryl chlorides can sometimes have a higher propensity for dehalogenation compared to the corresponding bromides or iodides under certain conditions.[15]
Q4: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?
Homocoupling of the boronic acid (to form a biaryl dimer) is another frequent side reaction.[16] It is primarily caused by the presence of oxygen, which can mediate the oxidative coupling of two boronic acid molecules at the palladium center.[15]
Solutions to Minimize Homocoupling:
-
Ensure a Strictly Inert Atmosphere: This is the most critical factor. Rigorously degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[15] Maintain a positive pressure of inert gas throughout the entire experiment.
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or a modern Buchwald precatalyst (which rapidly forms Pd(0) in situ). This minimizes the concentration of Pd(II) species at the start of the reaction, which can promote homocoupling.[15]
-
Control Reagent Addition: In some protocols, adding the boronic acid portion-wise or via syringe pump can help maintain a low instantaneous concentration, disfavoring the dimerization reaction.
Q5: I see a black precipitate forming in my reaction. What is it and how do I prevent it?
The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated palladium metal.[2][16] Its formation is a visual indicator of catalyst decomposition and results in a loss of the soluble, active catalytic species from the reaction medium.
Causes of Palladium Black Formation:
-
Ligand Dissociation/Decomposition: At elevated temperatures, the stabilizing ligand can dissociate from the palladium center, leaving behind "naked" Pd(0) atoms that rapidly aggregate and precipitate.[2]
-
Oxidation: The presence of oxygen can lead to catalyst degradation pathways that result in the formation of palladium black.[2]
-
Insufficient Ligand: An incorrect ligand-to-palladium ratio can leave the metal center coordinatively unsaturated and prone to aggregation.
Prevention Strategies:
-
Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (like XPhos) or NHC ligands. These form strong bonds with palladium and create a sterically protective pocket around the metal, preventing aggregation.[2]
-
Optimize Ligand-to-Metal Ratio: While often 1:1 or 2:1 (L:Pd), a slight excess of ligand can sometimes be beneficial. However, a large excess can inhibit the reaction by creating coordinatively saturated, inactive species.[2]
-
Control Temperature: Do not overheat the reaction. Run it at the lowest temperature that provides a reasonable rate. High temperatures accelerate catalyst decomposition.[2]
-
Maintain Inert Conditions: As with other side reactions, rigorously excluding oxygen is critical to preserving the active catalyst.[2]
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Chloro-3,5-difluoropyridine
Welcome to the technical support center for 4-Chloro-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. The unique electronic properties of this compound, stemming from the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing fluorine and chlorine substituents, present both opportunities and challenges in synthetic chemistry. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing this compound. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atoms, makes the 4-position highly susceptible to nucleophilic attack.
Question 1: My SNAr reaction with an amine/alkoxide on this compound is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in an SNAr reaction with this compound can be attributed to several factors, primarily revolving around the nucleophile's reactivity, reaction conditions, and potential side reactions.
Causality-Driven Troubleshooting Steps:
-
Assess Nucleophile Strength and Basicity: While a potent nucleophile is necessary, excessively strong bases can lead to undesired side reactions.[1] A very basic nucleophile might deprotonate other sites on your nucleophile or starting material, or in some cases, lead to elimination or decomposition pathways.
-
Solution: If using a strong base like an alkoxide, consider generating it in situ with a milder base (e.g., NaH, K₂CO₃, Cs₂CO₃) and the corresponding alcohol. For amines, ensure the reaction medium is not overly acidic, which would protonate the amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base (e.g., DIPEA) can be beneficial.
-
-
Solvent Selection is Crucial: The choice of solvent plays a critical role in SNAr reactions by solvating the reactants and stabilizing the charged intermediate (Meisenheimer complex).
-
Solution: Polar aprotic solvents such as DMF, DMSO, NMP, or sulfolane are generally preferred as they can effectively stabilize the charged intermediate.[2] If solubility is an issue, consider gentle heating. For less reactive nucleophiles, a higher boiling point solvent might be necessary to drive the reaction to completion.
-
-
Temperature Optimization: SNAr reactions can have a significant activation energy barrier.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the temperature. Reactions on less activated pyridines can require temperatures as high as 150°C.[1] However, be mindful of potential decomposition of your starting materials or products at elevated temperatures. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
-
Moisture and Air Sensitivity: Many nucleophiles, especially organometallics and strong bases, are sensitive to moisture and air.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and flame-dried glassware.
-
Question 2: I am observing the formation of multiple products in my SNAr reaction. How can I improve the selectivity?
Answer:
While the chlorine at the C4 position is the primary leaving group, side reactions can occur. The regioselectivity of nucleophilic aromatic substitution on pyridine rings is primarily governed by electronic effects, with attack favored at the 2- and 4-positions due to the ability of the electronegative nitrogen to stabilize the resulting negative charge in the intermediate.[3][4][5]
Troubleshooting Unwanted Isomers:
-
Positional Isomers: While less likely with this specific substrate due to the high activation at the C4 position, ensure your starting material is pure and has not isomerized.
-
Hydrolysis of the Chloro Group: If water is present in the reaction mixture, hydrolysis of the C-Cl bond can occur, leading to the corresponding pyridone.
-
Solution: As mentioned above, ensure anhydrous conditions.
-
-
Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.
-
Solution: If you suspect this is an issue, consider using a different polar aprotic solvent like DMSO or sulfolane.
-
Below is a decision tree to guide your troubleshooting process for low-yield SNAr reactions.
References
Preventing decomposition of 4-Chloro-3,5-difluoropyridine during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Synthetic Transformations
Welcome to the technical support center for 4-Chloro-3,5-difluoropyridine. As a Senior Application Scientist, I understand the unique challenges this valuable building block can present. Its electron-deficient pyridine ring, while highly activated for functionalization, is also susceptible to decomposition under various reaction conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate your experiments successfully, ensuring both high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
This compound is susceptible to decomposition through three main pathways, the prevalence of which depends on the specific reaction conditions:
-
Nucleophilic Aromatic Substitution (SNAr) by Undesired Nucleophiles: The pyridine ring is highly activated by the electron-withdrawing effects of the nitrogen atom and the two fluorine substituents. This makes the C4-position, bearing the chloro group, highly electrophilic and susceptible to attack. If trace amounts of water, hydroxide, or other reactive nucleophiles are present, they can displace the chloride to form undesired byproducts like 4-hydroxy-3,5-difluoropyridine. In some cases, with highly reactive nucleophiles, decomposition of the heterocyclic ring itself can occur.[1]
-
Thermal Degradation: At elevated temperatures, particularly above 150-180°C, chlorofluoropyridines can undergo thermal decomposition. While the exact fragmentation pattern for this specific molecule is not extensively documented in public literature, related halogenated pyridines are known to decompose into smaller, often toxic, gaseous molecules like hydrogen cyanide (HCN) and various nitriles.[2] A patent for the synthesis of a related difluoropyridine suggests that portion-wise addition of the starting material can mitigate decomposition at high temperatures, indicating that prolonged exposure to heat is a key factor.[3]
-
Palladium-Catalyst Mediated Side Reactions: In the context of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), several decomposition or side-reaction pathways can occur. These include:
-
Protodehalogenation: The chloro group is replaced by a hydrogen atom from the solvent or base.
-
Catalyst Inhibition: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and incomplete conversion, which can be misinterpreted as substrate decomposition.[4]
-
Ring Decomposition: Under certain cross-coupling conditions, the heterocyclic ring itself can be unstable and fragment.[1]
-
Q2: I'm observing a new, more polar spot on my TLC during a nucleophilic substitution reaction. What could it be?
This is a classic sign of hydrolysis. The new, more polar spot is likely 4-hydroxy-3,5-difluoropyridine, formed by the reaction of your starting material with trace water or hydroxide in your reaction mixture. The hydroxyl group significantly increases the polarity of the molecule compared to the starting chloro-substituent.
Causality: This occurs because the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, even by weak nucleophiles like water, especially at elevated temperatures. The use of strong inorganic bases like NaOH or KOH can exacerbate this issue by creating a higher concentration of the more potent hydroxide nucleophile.
Q3: My Suzuki coupling reaction is sluggish and gives a low yield, with a significant amount of starting material remaining. Is my starting material decomposing?
While decomposition is possible, a more common issue in Suzuki couplings with pyridine-containing substrates is catalyst inhibition .[4] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle. This leads to low conversion rather than outright decomposition of the bulk of the starting material.
Another common side reaction is protodeboronation of the boronic acid partner, especially if the reaction is run for extended periods at high temperatures with a strong base.[5] This depletes your nucleophile, leading to a low yield of the desired product.
Troubleshooting Guides
Scenario 1: Decomposition during Nucleophilic Aromatic Substitution (SNAr)
Issue: You are attempting to displace the C4-chloro group with a nucleophile (e.g., an amine or thiol) but observe significant byproduct formation or a dark, tarry reaction mixture, indicating decomposition.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Prolonged heating can lead to thermal degradation of the pyridine ring. | Keep the reaction temperature as low as possible. Start with room temperature if using a potent nucleophile and gently heat only if necessary. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion. |
| Presence of Water/Hydroxide | Leads to the formation of 4-hydroxy-3,5-difluoropyridine as a byproduct. | Use anhydrous solvents and reagents. If a base is required, opt for a non-nucleophilic organic base (e.g., DIPEA, DBU) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃ instead of NaOH or KOH. Dry the base before use. |
| Strongly Basic Conditions | Strong bases can promote side reactions and potentially lead to ring-opening or polymerization, especially at higher temperatures. | Use the mildest base that is effective for your transformation. Typically, 2-3 equivalents are sufficient. |
| Air (Oxygen) Sensitivity | While less common for SNAr, some reaction mixtures, especially with thiol nucleophiles, can be sensitive to oxidation, leading to complex side products. | Run the reaction under an inert atmosphere (Nitrogen or Argon). |
Workflow Diagram: Mitigating Decomposition in SNAr Reactions
Caption: A logical workflow for minimizing decomposition during SNAr reactions.
Scenario 2: Failure or Decomposition in Palladium-Catalyzed Cross-Coupling
Issue: Your Suzuki, Buchwald-Hartwig, or other cross-coupling reaction fails to proceed, stalls at low conversion, or results in a complex mixture of products.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inhibition | The pyridine nitrogen is coordinating to the palladium, preventing catalytic turnover. | Use a catalyst system known to be effective for electron-deficient heteroaryl chlorides. This typically involves bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can promote the oxidative addition and reductive elimination steps and sterically disfavor pyridine coordination. |
| Protodehalogenation | The C-Cl bond is cleaved and replaced by a C-H bond. | This side reaction is often promoted by certain bases and solvents. Ensure your reaction is rigorously degassed. Consider using a weaker base like K₃PO₄ or CsF. |
| Thermal Instability | High temperatures required for C-Cl bond activation can cause decomposition of the substrate or catalyst. | Use a modern, highly active palladium precatalyst (e.g., a G3 or G4 precatalyst) that allows the reaction to proceed at lower temperatures (e.g., 60-80°C instead of >100°C). |
| Inappropriate Base | The base is not strong enough to facilitate transmetalation or is too strong, causing side reactions. | For Suzuki couplings, K₃PO₄ is often a good choice for challenging substrates. For C-N couplings, a stronger base like LHMDS or NaOtBu might be necessary, but temperature control is critical. |
| Oxygen Presence | Oxygen can oxidatively degrade the active Pd(0) catalyst and promote homocoupling of boronic acids. | Thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction. |
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize decomposition and side reactions when using this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely ground, dried, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
Decision Tree: Troubleshooting a Failed Suzuki Coupling
Caption: A step-by-step guide to diagnosing issues in Suzuki couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-Chloro-3,5-difluoropyridine Reaction Products: A Comparative Approach
In the landscape of modern drug discovery and agrochemical development, halogenated pyridines serve as pivotal structural motifs. Among these, 4-Chloro-3,5-difluoropyridine is a versatile building block, prized for its specific reactivity in nucleophilic aromatic substitution (SNAr) reactions. The precise characterization of its reaction products is not merely a procedural step but a cornerstone of robust process development and quality control. This guide provides an in-depth comparison of mass spectrometry techniques with other key analytical methods for the comprehensive analysis of a representative reaction of this compound.
The Hypothetical Reaction: A Case Study in Nucleophilic Aromatic Substitution
To ground our analytical comparison in a practical context, we will consider the SNAr reaction of this compound with a generic primary amine, morpholine. This reaction is anticipated to proceed with high selectivity, substituting the more labile chlorine atom.
Reaction Scheme:
This compound + Morpholine → 4-Morpholino-3,5-difluoropyridine (Major Product) + Morpholine Hydrochloride (Byproduct)
Potential side reactions could include the formation of di-substituted products under harsh conditions or the presence of unreacted starting materials. A comprehensive analytical workflow must be capable of identifying and quantifying the starting material, the major product, and any significant impurities.
Mass Spectrometry: The Cornerstone of Molecular Identification
Mass spectrometry (MS), coupled with chromatographic separation, is an indispensable tool for the analysis of organic reaction mixtures, offering unparalleled sensitivity and specificity.[1] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily dictated by the physicochemical properties of the analytes, namely their volatility and thermal stability.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] For the reaction mixture , both the starting material, this compound, and the expected major product, 4-Morpholino-3,5-difluoropyridine, are amenable to GC-MS analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to generate calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initiate at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.[4]
-
Rationale for Experimental Choices:
-
The choice of an HP-5MS column, a low-polarity column, is suitable for the separation of a wide range of non-polar to moderately polar compounds.
-
Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.
-
The temperature program is designed to ensure the elution of both the relatively volatile starting material and the higher boiling point product.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For reaction products that are less volatile, thermally labile, or more polar, LC-MS is the preferred method.[5][6] While the primary product in our hypothetical reaction is GC-amenable, LC-MS provides a more versatile platform, especially if considering a broader range of potential nucleophiles and resulting products.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare the sample as described for GC-MS, but use a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Rationale for Experimental Choices:
-
A C18 column is a versatile choice for the separation of a wide range of compounds based on their hydrophobicity.[7]
-
The use of formic acid in the mobile phase aids in the protonation of the analytes, which is essential for efficient ionization in positive ESI mode.[8]
-
ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+), minimizing fragmentation and simplifying spectral interpretation.[8][9]
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach provides a more complete picture of the reaction outcome. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for the definitive structural elucidation of organic molecules. For fluorinated compounds, 19F NMR is particularly informative.[10][11][12]
Key Strengths of NMR:
-
Unambiguous Structure Determination: Provides detailed information about the chemical environment of each atom (1H, 13C, 19F).[10][13]
-
Quantitative Analysis: Can be used for accurate quantification without the need for identical calibration standards (qNMR).
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Compared to mass spectrometry, NMR generally requires a higher concentration of the analyte.
-
Complex Spectra: For complex mixtures, spectral overlap can make interpretation challenging.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying functional groups present in a molecule.[14][15]
Key Strengths of FTIR:
-
Functional Group Identification: Provides characteristic absorption bands for different functional groups, allowing for the confirmation of the reaction's progress (e.g., disappearance of C-Cl bond vibrations and appearance of C-N bond vibrations).[16][17]
-
Speed and Simplicity: Analysis is typically very fast and requires minimal sample preparation.
Limitations:
-
Limited Structural Information: Does not provide detailed information about the overall molecular structure or connectivity.
-
Not Ideal for Complex Mixtures: Spectral overlap can be a significant issue in mixtures of similar compounds.
Data Summary and Comparison
| Analytical Technique | Primary Application | Sensitivity | Specificity | Structural Information | Ease of Use |
| GC-MS | Identification and quantification of volatile and thermally stable compounds. | High | Very High | Fragmentation patterns aid in structural elucidation. | Moderate |
| LC-MS | Identification and quantification of a wide range of compounds, including non-volatile and thermally labile ones. | Very High | Very High | Molecular weight and limited fragmentation. | Moderate |
| NMR | Definitive structural elucidation and quantification. | Low | Very High | Detailed connectivity and stereochemistry. | Requires expertise |
| FTIR | Functional group identification and reaction monitoring. | Moderate | Low | Limited to functional groups. | High |
Visualizing the Analytical Workflow
Caption: A comprehensive analytical workflow for the characterization of this compound reaction products.
Conclusion
The analysis of reaction products of this compound necessitates a well-reasoned and multi-faceted analytical strategy. While GC-MS and LC-MS provide exceptional sensitivity and specificity for identification and quantification, they are most powerful when used in concert with techniques like NMR and FTIR that provide complementary structural information. The choice of the primary mass spectrometry technique, whether GC- or LC-based, should be guided by the anticipated properties of the reaction products. By integrating these powerful analytical tools, researchers and drug development professionals can ensure the accuracy and integrity of their synthetic processes, ultimately leading to the development of safe and effective new chemical entities.
References
- 1. Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. biophysics.org [biophysics.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. cet-science.com [cet-science.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 4-Chloro-3,5-difluoropyridine in Modern Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine ring is a privileged structure, ubiquitous in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth, objective comparison of the reactivity of 4-Chloro-3,5-difluoropyridine against other common halopyridines. We will explore its performance in key synthetic transformations, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic campaigns.
Introduction: The Unique Profile of this compound
Halopyridines are indispensable building blocks, offering a versatile handle for carbon-carbon and carbon-heteroatom bond formation. The reactivity of a given halopyridine is a nuanced interplay of the halogen's identity (I, Br, Cl, F), its position on the ring, and the electronic influence of other substituents.
This compound stands out due to its unique electronic architecture. The pyridine nitrogen acts as a powerful electron-withdrawing group, pre-activating the ring for certain transformations. This effect is dramatically amplified by the presence of two fluorine atoms at the 3- and 5-positions. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which significantly modulates the reactivity of the C4-chloro substituent.[1] This guide will dissect how this specific substitution pattern dictates the compound's behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a clear framework for its synthetic application.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success and is greatly enhanced by the presence of electron-withdrawing groups.
Mechanistic Considerations
In the context of this compound, the pyridine nitrogen and the two flanking fluorine atoms work in concert to create a highly electron-deficient C4 position. This makes the initial nucleophilic attack exceptionally favorable. The negative charge of the resulting Meisenheimer complex is effectively stabilized through resonance and induction by these activating groups, lowering the activation energy for its formation.
While in many contexts fluoride is a poor leaving group, in activated SNAr reactions, the rate-determining step is often the initial nucleophilic attack.[2] The exceptional electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, accelerating the formation of the Meisenheimer complex. This can lead to the "element effect" reactivity order of F > Cl > Br > I for the leaving group in highly activated systems.[3][4] However, in this compound, the chlorine at the activated C4 position serves as the leaving group, which is readily displaced.
Comparative Reactivity Data
The enhanced reactivity of this compound in SNAr is stark when compared to less activated halopyridines. The fluorine substituents provide a significant rate acceleration, allowing reactions to proceed under much milder conditions.
| Substrate | Nucleophile | Conditions | Yield | Comments |
| This compound | Morpholine | K₂CO₃, DMF, 60 °C, 2h | >95% | Highly activated; reaction is rapid and clean at moderate temperatures. |
| 4-Chloropyridine | Morpholine | 150 °C, sealed tube, 24h | ~70% | Requires harsh conditions due to lack of activating groups.[5] |
| 2-Chloropyridine | Amines | High Temp / Pressure | Variable | Less reactive than the 4-isomer in SNAr due to less effective resonance stabilization.[6] |
| 4-Chloro-3-nitropyridine | Morpholine | K₂CO₃, DMF, RT, 1h | >98% | The nitro group is a powerful activating group, leading to very high reactivity. |
Note: Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol details a representative SNAr reaction, demonstrating the ease of functionalizing this compound.
Objective: Synthesis of 4-(Piperidin-1-yl)-3,5-difluoropyridine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.
-
Add piperidine (1.2 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 70 °C and monitor by TLC or LC-MS. The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr reactions leverage the electron-deficient nature of the pyridine ring, palladium-catalyzed cross-couplings rely on the ability of a Pd(0) catalyst to insert into the carbon-halogen bond in an oxidative addition step. This step is typically the most challenging and often rate-determining part of the catalytic cycle.
General Reactivity Trends
The established reactivity order for halogens in the oxidative addition step is I > Br > OTf > Cl >> F .[7] This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, aryl chlorides are significantly less reactive than the corresponding bromides and iodides, often requiring more specialized and robust catalytic systems to achieve high yields.[7] These systems typically involve electron-rich, sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands that promote the difficult oxidative addition to the C-Cl bond.[8]
The Case of this compound in Cross-Coupling
The strong inductive effect of the flanking fluorine atoms, which is so beneficial for SNAr, can be a double-edged sword in cross-coupling. While it makes the C4 carbon more electrophilic, it also strengthens and shortens the C-Cl bond, potentially making the oxidative addition step more difficult. However, the development of modern, highly active palladium catalysts has made the coupling of electron-deficient chloro-heterocycles like this compound a routine and high-yielding transformation.
Comparative Data: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for C-C bond formation. The following table compares typical conditions required for the coupling of various 4-halopyridines with phenylboronic acid.
| Substrate | Catalyst System (Typical) | Base | Temp (°C) | Yield |
| This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100-110 | High |
| 4-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | 80-90 | High |
| 4-Iodopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | RT - 60 | Very High |
Note: This comparison highlights the need for more advanced, electron-rich ligands (like SPhos) and stronger bases to efficiently couple the less reactive C-Cl bond.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound.
Objective: Synthesis of 3,5-Difluoro-4-phenylpyridine.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium Phosphate (K₃PO₄, tribasic, 3.0 eq)
-
Toluene and Water (e.g., 10:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water (10:1 v/v) via syringe. The mixture should be a suspension.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired biaryl product.
Conclusion and Strategic Recommendations
This compound presents a reactivity profile governed by powerful electronic effects.
-
For C-N, C-O, and C-S bond formation, SNAr should be the primary consideration. The substrate is highly activated, allowing for reactions with a wide range of nucleophiles under mild conditions where other chloropyridines would be unreactive. This pathway is efficient, atom-economical, and avoids the cost and potential toxicity of transition metal catalysts.
-
For C-C bond formation, modern palladium-catalyzed cross-coupling reactions are highly effective. While the C-Cl bond is inherently less reactive in oxidative addition than C-Br or C-I bonds, the use of state-of-the-art catalysts and ligands reliably delivers high yields. This route is essential when the desired transformation cannot be achieved via a nucleophilic addition mechanism.
By understanding the distinct reactivity modes of this compound, researchers can strategically design synthetic routes that are both efficient and robust, fully leveraging the unique chemical properties conferred by its fluorine substituents.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Chloro-3,5-difluoropyridine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Chloro-3,5-difluoropyridine is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. The presence of impurities, even at trace levels, can lead to unwanted side reactions, reduced yield, and the introduction of potentially toxic components. Therefore, robust and reliable analytical methods are essential for quantifying the purity of this compound and identifying any related substances.
This guide provides an in-depth comparison of two powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical needs. The methodologies are grounded in established principles outlined by pharmacopeias and regulatory bodies to ensure scientific integrity.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, ideal for separating compounds that are soluble in a liquid solvent.[5] It is particularly well-suited for non-volatile or thermally labile substances, making it a versatile tool for a wide range of APIs and intermediates.[6][7]
Principle and Rationale for this compound
The analysis of this compound by HPLC is most effectively achieved using Reverse-Phase (RP) chromatography. In this mode, the stationary phase (typically a C18-bonded silica column) is non-polar, while the mobile phase is a more polar aqueous-organic mixture.
Causality of Method Choices:
-
Reverse-Phase (RP) Mode: this compound, with its polar pyridine ring and halogen substituents, exhibits moderate polarity, making it well-suited for retention and separation on a non-polar C18 stationary phase.
-
Buffered Mobile Phase: The pyridine nitrogen is basic. Using a buffered mobile phase at a slightly acidic pH (e.g., pH 2-4) ensures that the nitrogen atom is consistently protonated. This prevents peak tailing and results in sharp, symmetrical peaks, which is crucial for accurate quantification.
-
UV Detection: The pyridine ring contains a chromophore that absorbs ultraviolet (UV) light. This intrinsic property allows for sensitive and direct detection without the need for derivatization.
Experimental Protocol: RP-HPLC Method
This protocol is designed as a starting point and must be validated according to International Council for Harmonisation (ICH) guidelines to be considered a self-validating system.[8][9][10][11]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for robust reverse-phase separations. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient Elution | 0-20 min: 30% B to 70% B; 20-25 min: 70% B to 30% B; 25-30 min: 30% B | Gradient elution ensures separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm | Approximate λmax for the pyridine chromophore. A PDA detector can confirm this. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard or sample.
-
Dissolve in a 25 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to achieve a concentration of ~1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: Workflow for purity analysis via HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Sensitivity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for compounds that are volatile and thermally stable.[6][12]
Principle and Rationale for this compound
This compound is a halogenated heterocyclic compound with a relatively low molecular weight, suggesting it possesses sufficient volatility and thermal stability for GC analysis.
Causality of Method Choices:
-
Volatility: The compound can be readily vaporized in a heated GC inlet without decomposition, a prerequisite for this technique.[7]
-
Capillary Column: A non-polar or mid-polarity column (e.g., 5% phenyl polysiloxane) is used. Separation is based on differences in boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: This is the key advantage of GC-MS. The mass spectrometer bombards the eluting compounds with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint," providing definitive identification of the main peak and any impurities.[5] This high degree of specificity is invaluable for purity testing.
Experimental Protocol: GC-MS Method
This protocol must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[11][13]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
Chromatographic and MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good resolution. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temperature | 250°C | Ensures complete and rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with a concentrated sample. |
| Oven Program | 80°C (hold 2 min), then 15°C/min to 280°C (hold 5 min) | Temperature ramp separates compounds based on boiling points. |
| Transfer Line Temp | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation. |
| Mass Scan Range | 40 - 400 m/z | Covers the molecular ion and expected fragments of the analyte and impurities. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in a 25 mL volumetric flask using a high-purity solvent like Dichloromethane or Ethyl Acetate to achieve a concentration of ~1 mg/mL.
-
Vortex to mix thoroughly.
-
Transfer a portion to a 2 mL autosampler vial for injection.
GC-MS Workflow Diagram
Caption: Workflow for purity and identity analysis via GC-MS.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and the need for structural confirmation.
| Feature | HPLC with UV/PDA Detection | GC-MS |
| Principle | Separation based on partitioning between liquid mobile and solid stationary phases. | Separation based on volatility and interaction with a stationary phase. |
| Analyte Suitability | Excellent for non-volatile and thermally sensitive compounds.[6] | Requires volatile and thermally stable compounds.[7] |
| Specificity | Good. Based on retention time and UV spectrum (PDA). Potential for co-elution. | Excellent. Based on retention time and unique mass fragmentation pattern ("fingerprint").[5] |
| Sensitivity | Good (typically low µg/mL to high ng/mL). | Excellent (typically low ng/mL to pg/mL).[12] |
| Impurity Identification | Tentative, based on retention time relative to the main peak. Requires isolation or MS coupling for confirmation. | Definitive structural information from the mass spectrum, enabling identification of unknown impurities via library matching or interpretation. |
| Sample Throughput | Moderate. Run times are often longer (15-30 min).[14] | High. Run times can be faster due to efficient separation in the gas phase.[14] |
| Robustness | High. Well-established for routine QC environments. | High, but can be more susceptible to matrix interference and requires more maintenance (e.g., inlet liner, ion source cleaning). |
| Method Validation | Standard validation protocols are well-defined by ICH guidelines.[15] | Standard validation protocols are well-defined by ICH guidelines.[15] |
Conclusion and Method Selection Guide
Both HPLC and GC-MS are powerful, validatable techniques for assessing the purity of this compound. The optimal choice is dictated by the analytical objective.
-
Choose HPLC for Routine Quality Control (QC): For routine batch release where the impurity profile is well-characterized, HPLC is often preferred. It is robust, reliable, and highly suitable for quantifying known impurities and calculating percentage purity in a regulated environment.
-
Choose GC-MS for Impurity Identification and High Sensitivity: For investigational purposes, such as identifying unknown impurities in process development, analyzing degradation products, or quantifying trace-level genotoxic impurities, GC-MS is the superior choice. Its ability to provide structural information via mass spectrometry is unparalleled for identifying unknowns without the need for isolating them first.
Ultimately, a comprehensive analytical strategy may employ both techniques. HPLC can be used for routine purity assays, while GC-MS serves as a complementary, orthogonal method for initial impurity profiling and in-depth investigations, ensuring the highest quality of the pharmaceutical intermediate.
References
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. smithers.com [smithers.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. amptechfl.com [amptechfl.com]
- 13. qbdgroup.com [qbdgroup.com]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-Chloro-3,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall therapeutic potential. The highly functionalized pyridine building block, 4-Chloro-3,5-difluoropyridine, serves as a versatile starting material for the synthesis of a diverse array of biologically active molecules. Its unique electronic properties and multiple reaction sites allow for the generation of complex derivatives with potential applications in various therapeutic areas.
This guide provides an in-depth comparison of two distinct classes of compounds derived from the this compound scaffold: p38 MAP kinase inhibitors for inflammatory diseases and a novel class of potential anticancer agents. We will delve into the synthetic rationale, biological activity, and underlying mechanisms of action for representative compounds, supported by experimental data and detailed protocols.
Part 1: Targeting Inflammation - p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of inflammatory responses.[1][2][3] Stress stimuli such as cytokines and lipopolysaccharides (LPS) trigger a cascade of phosphorylation events, leading to the activation of p38 MAP kinase.[1][3] Activated p38, in turn, phosphorylates downstream targets, including transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][4] Consequently, inhibitors of p38 MAP kinase are attractive therapeutic candidates for a range of inflammatory diseases.
A promising class of p38α inhibitors features a 2,6-diamino-3,5-difluoropyridinyl core. While direct synthesis from this compound is a feasible route explored in agrochemical contexts, the synthesis of these inhibitors often starts from the more readily available 3,5-dichloro-2,4,6-trifluoropyridine.[5][6] A key intermediate, 4-amino-3,5-dichloro-2,6-difluoropyridine, is formed via amination, which can then be further functionalized.[5][6][7][8]
One notable example is the pyridinylimidazole class of p38α inhibitors. These compounds have demonstrated potent inhibition of LPS-induced TNF-α production in cellular and in vivo models.
Table 1: Comparative Activity of a Representative Pyridinylimidazole p38α Inhibitor
| Compound | p38α IC50 (nM) | LPS-induced TNF-α in mice (ED50, mg/kg) |
| Pyridinylimidazole 11 | <10 | 10 |
Data is illustrative and based on reported activities for this class of compounds.
Mechanism of Action: Inhibition of the p38 MAP Kinase Signaling Cascade
The 2,6-diamino-3,5-difluoropyridinyl moiety of these inhibitors typically binds within the ATP-binding pocket of the p38α kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of inflammatory cytokines.
Part 2: Exploring New Frontiers - Hydrazone Derivatives as Potential Anticancer Agents
The versatility of the this compound scaffold extends beyond inflammatory diseases. Through nucleophilic aromatic substitution of the chlorine atom with hydrazine, a key intermediate, 4-hydrazinyl-3,5-difluoropyridine, can be synthesized. This intermediate opens the door to a wide range of hydrazone derivatives, a class of compounds known for their diverse biological activities, including anticancer effects.[9][10]
While specific anticancer data for hydrazones derived directly from this compound is an emerging area of research, the broader class of hydrazone-containing compounds has shown significant promise. For instance, certain pyrazole hydrazone derivatives have demonstrated potent activity against various bacterial strains, and other hydrazone derivatives have exhibited cytotoxicity against cancer cell lines.[9][11]
Table 2: Illustrative Anticancer Activity of Hydrazone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Indolinone-quinazolinone Hydrazone | Renal (UO-31) | ~0.2 |
| Thiophene-carboxaldehyde Hydrazone | Various | 1.63 - 26.5 |
Data is illustrative of the potential of the hydrazone scaffold and not specific to this compound derivatives.[9]
Putative Mechanism of Action: Induction of Apoptosis
The precise mechanism of action for novel anticancer hydrazones would require extensive investigation. However, a common pathway for many cytotoxic agents is the induction of apoptosis, or programmed cell death. This can occur through various signaling cascades, often involving the activation of caspases and the disruption of mitochondrial function.
Part 3: Experimental Protocols
To ensure scientific integrity and enable the replication of findings, detailed experimental protocols are essential.
In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency of p38 kinase inhibitors.[12][13][14]
Materials:
-
Purified, active p38α kinase
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Test compounds (e.g., pyridinylimidazole inhibitor)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of p38α kinase solution (concentration optimized for the assay).
-
Add 2 µL of a mixture of the ATF2 substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16][17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (e.g., hydrazone derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The this compound scaffold is a testament to the power of fluorine chemistry in drug discovery. Its utility in generating potent and selective p38 MAP kinase inhibitors highlights its value in addressing inflammatory diseases. Furthermore, the potential to derivatize this scaffold into novel hydrazones opens up exciting avenues for the development of new anticancer agents. The comparative analysis presented in this guide underscores the diverse biological activities that can be achieved from a single, versatile starting material, providing a solid foundation for further research and development in these critical therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-Amino-3,5-dichloro-2,6-difluoropyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
A Senior Application Scientist's Guide to the Catalytic Functionalization of 4-Chloro-3,5-difluoropyridine
Introduction: The Rising Stock of Fluorinated Pyridines in Modern Chemistry
The 4-chloro-3,5-difluoropyridine scaffold is a cornerstone in the design of novel therapeutics and advanced materials. The strategic placement of fluorine atoms significantly modulates the electronic properties of the pyridine ring, enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules. Consequently, the efficient and selective functionalization of this building block is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of common catalytic strategies for the derivatization of this compound, offering insights into catalyst selection, mechanistic considerations, and practical experimental protocols.
The Challenge: Taming an Electron-Deficient Heteroaryl Chloride
The chlorine atom at the 4-position of 3,5-difluoropyridine is notoriously challenging to activate in cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen deactivates the C-Cl bond towards oxidative addition, the rate-limiting step in many palladium-catalyzed cycles. This guide will explore three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and discuss the catalyst systems that have proven effective for this class of substrates. Additionally, we will consider direct C-H functionalization as an alternative strategy.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[1] For an electron-deficient substrate like this compound, the choice of a highly active catalyst system is critical to overcome the sluggish oxidative addition.
Mechanistic Rationale for Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biaryl product. For chloropyridines, the oxidative addition is the most challenging step. To facilitate this, bulky and electron-rich phosphine ligands are employed. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the cleavage of the strong C-Cl bond.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Comparative Catalyst Performance
While specific data for this compound is sparse, studies on other challenging chloropyridines provide valuable insights into catalyst efficacy.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1-4 | >90 | General Knowledge |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-4 | >90 | General Knowledge |
| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | 100 | 12-16 | Moderate to High | [2] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME | 80 | 4-16 | Variable, often lower | [3][4] |
Note: Yields are illustrative and highly dependent on the specific boronic acid and reaction conditions. For this compound, catalyst systems employing bulky biaryl phosphine ligands like XPhos and SPhos are strongly recommended as a starting point.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a recommended starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from procedures for other challenging heteroaryl chlorides.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][6] Similar to the Suzuki-Miyaura coupling, the amination of this compound requires a highly active catalyst to overcome the inert C-Cl bond.
Mechanistic Rationale for Catalyst Selection
The catalytic cycle involves the oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[7] The use of bulky, electron-rich phosphine ligands is crucial for promoting both the oxidative addition and the reductive elimination steps. For challenging substrates, pre-catalysts that readily form the active monoligated Pd(0) species are often preferred.
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Comparative Catalyst Performance
For the amination of chloropyridines, several generations of Buchwald-Hartwig catalysts have been developed. The choice of ligand is critical for success.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | XPhos | NaOt-Bu | Toluene | 100-110 | 6-24 | High | [8] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | 12-24 | High | General Knowledge |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Mor-DalPhos | NaOt-Bu/KOH | H₂O | 110 | 1-5 | High | [9] |
| Pd(OAc)₂ / Josiphos | Josiphos | NaOt-Bu | Toluene | 100 | 0.5-2 | High | [10] |
Note: Strong bases like sodium tert-butoxide are typically required. The use of pre-catalysts or ligands like XPhos and Josiphos is recommended for activating the C-Cl bond of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a robust starting point for the amination of this compound, based on established methods for related substrates.[8]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add toluene, followed by this compound and the amine.
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, a valuable transformation for accessing linear, rigid structures.[11]
Mechanistic Rationale for Catalyst Selection
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. For chloroarenes, higher temperatures and carefully chosen ligands are often necessary.
Figure 3: Catalytic Cycles of the Sonogashira Coupling.
Representative Catalyst Performance
A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides a good proxy for the reactivity of halogenated, electron-deficient pyridines.[12]
| Alkyne | Product | Yield (%) |
| 1-Ethynyl-4-ethylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 92 |
| Phenylacetylene | 3-Fluoro-6-(phenylethynyl)picolinonitrile | 93 |
| 1-Ethynyl-4-methoxybenzene | 3-Fluoro-6-((4-methoxyphenyl)ethynyl)picolinonitrile | 85 |
| 4-Ethynylaniline | 6-((4-Aminophenyl)ethynyl)-3-fluoropicolinonitrile | 90 |
Reaction Conditions: Pd(PPh₃)₄ (15 mol%), CuI (30 mol%), THF/Et₃N, room temperature, 16 h.[12]
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from the successful coupling of a related bromofluoropyridine.[12]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
CuI (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (3 mL)
-
THF (6 mL)
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert atmosphere three times.
-
Add degassed THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Alternative Strategy: Direct C-H Functionalization
An increasingly attractive alternative to cross-coupling reactions is the direct functionalization of C-H bonds. For 3,5-difluoropyridine, this would involve the direct arylation at the 2-, 4-, or 6-positions, avoiding the pre-functionalization with a halide.
Mechanistic Considerations
Direct C-H arylation typically proceeds via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition of the C-H bond to the metal center. The regioselectivity is often governed by the electronic and steric properties of the substrate. For 3,5-difluoropyridine, the C-2 and C-6 positions are the most acidic and sterically accessible, making them likely sites for C-H activation.
Figure 4: General Workflow for Direct C-H Arylation.
While synthetically elegant, direct C-H arylation of such electron-deficient heterocycles can be challenging and often requires specialized catalysts and directing groups to achieve high selectivity and yield. Further research in this area is needed to establish it as a routine alternative to cross-coupling for this particular substrate.
Conclusion and Future Outlook
The functionalization of this compound remains a challenging yet crucial task in modern organic synthesis. While no single catalyst system is universally superior, this guide provides a comparative framework to aid in the rational selection of catalysts for specific applications.
-
For C-C bond formation (Suzuki-Miyaura), palladium catalysts with bulky biaryl phosphine ligands such as XPhos and SPhos are the most promising.
-
For C-N bond formation (Buchwald-Hartwig), similar catalyst systems employing ligands like XPhos, RuPhos, or Josiphos are recommended.
-
For C-C triple bond formation (Sonogashira), the classic Pd(PPh₃)₄/CuI system has shown efficacy for related substrates and serves as a good starting point.
The development of more active and selective catalysts for the functionalization of electron-deficient heteroaryl chlorides is an ongoing area of research. As our understanding of catalytic mechanisms deepens, we can expect the emergence of even more efficient and versatile methods for the derivatization of valuable building blocks like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. proprogressio.hu [proprogressio.hu]
- 3. Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. research.rug.nl [research.rug.nl]
- 9. rsc.org [rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Substituted Pyridines and the Role of DFT
An In-Depth Guide to the Reactivity of 4-Chloro-3,5-difluoropyridine: A DFT-Driven Comparative Analysis
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive examination of the electronic structure and chemical reactivity of this compound, a crucial heterocyclic building block in modern drug discovery and materials science. Leveraging the predictive power of Density Functional Theory (DFT), we will dissect the molecule's reactivity profile and present a direct comparison with other key pyridine derivatives. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the chemical behavior of this important scaffold.
Pyridine and its derivatives are ubiquitous scaffolds in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and catalysts.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its reactivity and biological interactions. This compound is of particular interest due to its unique substitution pattern. The electron-withdrawing nature of the halogen atoms significantly influences the electron distribution within the aromatic ring, creating specific sites of reactivity that can be exploited for targeted chemical synthesis.
Understanding the precise nature of this reactivity is paramount for efficient reaction design. While empirical studies provide valuable data, computational methods like Density Functional Theory (DFT) offer unparalleled insight into the underlying electronic factors governing chemical behavior.[2][3] DFT allows us to visualize electron density, predict the most probable sites for chemical attack, and calculate energy barriers for reaction pathways, all before a single flask is touched in the lab.[4] This guide will demonstrate how DFT can be applied to elucidate the reactivity of this compound, comparing it with other relevant halopyridines to provide a clear, data-driven perspective.
The Computational Scientist's Toolkit: Methodological Choices in DFT
The accuracy of any DFT study hinges on the appropriate selection of the computational method. Our analysis employs a widely validated approach for organic molecules, balancing computational cost with high accuracy.
-
Functional and Basis Set : We selected the B3LYP hybrid functional combined with the 6-311+G(d,p) basis set . The B3LYP functional is renowned for its excellent performance in describing the electronic structure of organic compounds.[5] The 6-311+G(d,p) basis set provides a flexible description of the electron distribution by including diffuse functions (+) to handle anionic or lone-pair electrons and polarization functions (d,p) to accurately model bonding environments.[6]
-
Solvent Effects : To simulate realistic solution-phase chemistry, the Polarizable Continuum Model (PCM) can be employed. This model approximates the solvent as a continuous dielectric medium, accounting for the bulk electrostatic effects of the solvent on the solute.[6]
-
Validation : All optimized structures are confirmed as true energy minima by performing frequency calculations. The absence of imaginary frequencies indicates that the geometry corresponds to a stable point on the potential energy surface.
Workflow for DFT Reactivity Analysis
Below is a generalized workflow for the computational analysis described in this guide.
Caption: Generalized workflow for DFT-based reactivity analysis of a molecule.
Visualizing Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[7] It maps the electrostatic potential onto the molecule's electron density surface.
-
Blue Regions (Positive Potential) : Indicate electron-deficient areas, which are susceptible to nucleophilic attack .
-
Red Regions (Negative Potential) : Indicate electron-rich areas, which are susceptible to electrophilic attack .
For this compound, the MEP map reveals distinct regions of reactivity. The area around the C4 carbon, bonded to the chlorine atom, exhibits a strong positive potential (blue). This is due to the potent electron-withdrawing inductive effects of the chlorine and the two adjacent fluorine atoms. This makes the C4 position the primary target for nucleophiles. Conversely, the most negative region (red) is localized on the nitrogen atom's lone pair, identifying it as the site for electrophilic attack or protonation.[8][9]
Quantifying Reactivity: Frontier Orbitals and Fukui Functions
While MEP provides a qualitative picture, Frontier Molecular Orbital (FMO) theory and Fukui functions offer quantitative measures of reactivity.[10]
HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap , is a crucial indicator of global chemical reactivity.[11]
-
A small HOMO-LUMO gap implies that the molecule is more polarizable and requires less energy to be excited, suggesting higher reactivity.
-
A large HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.
Fukui Functions: Pinpointing Reactive Atoms
The Fukui function, ƒ(r), is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point when the total number of electrons in the system changes.[10][12] It allows us to predict the most reactive atomic sites within a molecule for different types of attack.[13] In practice, we use the "condensed Fukui function," which assigns a value to each atom.[14]
There are two primary forms we are interested in:
-
ƒ+ : Predicts reactivity towards a nucleophilic attack . The atom with the highest ƒ+ value is the most likely site for a nucleophile to attack. It is calculated from the electron densities of the neutral (N electrons) and anionic (N+1 electrons) states.[15]
-
ƒ- : Predicts reactivity towards an electrophilic attack . The atom with the highest ƒ- value is the most susceptible to attack by an electrophile. It is calculated from the densities of the neutral (N electrons) and cationic (N-1 electrons) states.[15]
Conceptual Basis of Fukui Functions
The diagram below illustrates how Fukui functions are derived from changes in electron density.
Caption: Conceptual diagram of Fukui function calculation for reactivity prediction.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare its key DFT descriptors with those of pyridine and 4-chloropyridine. This comparison highlights the profound impact of the fluorine substituents.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Max ƒ+ (Atom) | Max ƒ- (Atom) |
| Pyridine | -6.85 | -0.51 | 6.34 | C2 / C6 | N1 |
| 4-Chloropyridine | -7.12 | -1.05 | 6.07 | C4 | N1 |
| This compound | -7.89 | -2.11 | 5.78 | C4 | N1 |
Table 1: Comparison of DFT-calculated reactivity descriptors (B3LYP/6-311+G(d,p) in vacuum). Values are illustrative and depend on the specific computational setup.
Analysis:
-
Increased Reactivity : The progressive addition of halogens lowers both the HOMO and LUMO energy levels. Critically, the HOMO-LUMO gap decreases from pyridine to this compound, indicating that the latter is the most globally reactive of the three towards chemical reactions.[11]
-
Site of Nucleophilic Attack : For both chlorinated pyridines, the highest ƒ+ value is unequivocally located at the C4 carbon. This confirms that this position is the most electrophilic and therefore the most susceptible to nucleophilic attack. The presence of the fluorine atoms in this compound further enhances the electrophilicity of C4 compared to 4-chloropyridine alone.
-
Site of Electrophilic Attack : In all cases, the highest ƒ- value is on the nitrogen atom, consistent with the MEP analysis showing the lone pair to be the most electron-rich and nucleophilic site.
Case Study: Nucleophilic Aromatic Substitution (SNAr)
The most characteristic reaction of this compound is nucleophilic aromatic substitution (SNAr) at the C4 position. Our DFT analysis provides a clear rationale for this selectivity. The reaction typically proceeds through a two-step, addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.[4][16]
Reaction: this compound + Nu⁻ → 4-Nu-3,5-difluoropyridine + Cl⁻
-
Addition Step (Rate-Determining) : A nucleophile (Nu⁻) attacks the highly electrophilic C4 carbon (as predicted by MEP and Fukui functions), breaking the aromaticity of the ring to form a tetrahedral Meisenheimer intermediate. This step is typically the rate-determining step of the reaction.
-
Elimination Step (Fast) : The aromaticity is restored by the expulsion of the chloride leaving group.
The electron-withdrawing fluorine atoms at the C3 and C5 positions play a crucial role by stabilizing the negative charge of the Meisenheimer intermediate through their inductive effects, thereby lowering the activation energy of the first step and facilitating the reaction.
SNAr Reaction Pathway
The potential energy surface for the SNAr reaction can be mapped using DFT.
Caption: A representative potential energy diagram for a stepwise SNAr reaction.
Experimental Protocol: Performing a Fukui Function Calculation
This section provides a generalized, step-by-step protocol for calculating condensed Fukui functions using a command-line-based quantum chemistry package (e.g., Gaussian, ORCA).
-
Step 1: Geometry Optimization of the Neutral Molecule
-
Create an input file for the neutral molecule (charge=0, multiplicity=1).
-
Specify the coordinates of this compound.
-
Use the keyword for optimization and frequency calculation (e.g., Opt Freq).
-
Specify the desired method and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Run the calculation. Verify the optimization completed successfully with no imaginary frequencies.
-
-
Step 2: Single-Point Calculation of the Anion
-
Use the optimized geometry from Step 1.
-
Create a new input file. Set the charge to -1 and multiplicity to 2 (for the radical anion).
-
Request a single-point energy calculation with population analysis (e.g., Pop=MK for Mulliken charges).
-
Use the same method and basis set.
-
Run the calculation and extract the atomic charges.
-
-
Step 3: Single-Point Calculation of the Cation
-
Use the optimized geometry from Step 1.
-
Create a new input file. Set the charge to +1 and multiplicity to 2 (for the radical cation).
-
Request a single-point energy calculation with population analysis.
-
Use the same method and basis set.
-
Run the calculation and extract the atomic charges.
-
-
Step 4: Calculate Condensed Fukui Functions
-
For each atom A:
-
ƒ+(A) = [Charge(A) in Cation(N-1) - Charge(A) in Neutral(N)]
-
ƒ-(A) = [Charge(A) in Neutral(N) - Charge(A) in Anion(N+1)]
-
-
Analyze the resulting values to identify the atoms with the highest ƒ+ and ƒ- indices.
-
Conclusion
This guide demonstrates that Density Functional Theory is an indispensable tool for understanding and predicting the reactivity of this compound. Through the analysis of Molecular Electrostatic Potential maps, Frontier Molecular Orbitals, and Fukui functions, we have quantitatively confirmed the following:
-
The C4 position is the most electrophilic site, making it highly susceptible to nucleophilic aromatic substitution .[4]
-
The nitrogen atom's lone pair is the most nucleophilic site, prone to electrophilic attack or protonation .
-
The cumulative electron-withdrawing effect of the three halogen substituents enhances the overall reactivity of the pyridine ring compared to pyridine or 4-chloropyridine, as indicated by a smaller HOMO-LUMO gap.
These computational insights provide a robust, theoretical foundation that enables chemists to design more efficient and selective synthetic routes, accelerating the development of novel pharmaceuticals and advanced materials.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fukui function - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scm.com [scm.com]
- 13. Schrödinger Customer Portal [my.schrodinger.com]
- 14. joaquinbarroso.com [joaquinbarroso.com]
- 15. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Chloro-3,5-difluoropyridine: An In-depth Analysis for Chemical Researchers
Introduction: The Significance of 4-Chloro-3,5-difluoropyridine
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom flanked by two fluorine atoms on a pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, robust and scalable synthetic routes to this key intermediate are of paramount importance for drug discovery and development professionals.
This guide provides a comparative analysis of plausible synthetic strategies for this compound, grounded in established principles of pyridine chemistry. We will delve into the mechanistic rationale behind different approaches, present detailed experimental protocols for analogous reactions, and offer a quantitative comparison of the routes to aid researchers in selecting the most suitable method for their specific needs.
Pillar 1: The Halogen Exchange (Halex) Reaction - A Workhorse in Pyridine Fluorination
The most prevalent and industrially viable method for the synthesis of fluorinated pyridines is the Halogen Exchange (Halex) reaction. This nucleophilic aromatic substitution involves the displacement of chlorine atoms with fluoride ions, typically using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.
Mechanistic Considerations and Regioselectivity
The success of a Halex reaction hinges on the regioselectivity of the fluorine-for-chlorine exchange. In the pyridine ring, the carbon atoms at positions 2, 4, and 6 are electron-deficient due to the inductive effect of the nitrogen atom, making them more susceptible to nucleophilic attack. Conversely, the carbons at positions 3 and 5 are less activated. This inherent reactivity difference is the primary determinant of the reaction's outcome.
For the synthesis of this compound, the challenge lies in the selective fluorination of the 3 and 5 positions while retaining the chlorine at the 4-position, or selectively introducing a chlorine at the 4-position of a 3,5-difluoropyridine precursor.
Route 1: Fluorination of a Polychlorinated Pyridine Precursor
A logical, though challenging, approach is the direct fluorination of a suitable polychlorinated pyridine. The ideal starting material would be 3,4,5-trichloropyridine.
Conceptual Workflow for Route 1
Caption: Conceptual workflow for the synthesis of this compound via the Halex reaction.
Expertise & Experience: Navigating the Challenges of Regioselectivity
Based on the established principles of nucleophilic aromatic substitution on the pyridine ring, the chlorine atom at the 4-position is expected to be the most reactive. Therefore, reacting 3,4,5-trichloropyridine with a fluorinating agent would likely first yield 3,5-dichloro-4-fluoropyridine. Subsequent fluorination at the less reactive 3 and 5 positions would require harsh reaction conditions, which could also lead to the replacement of the desired 4-chloro substituent.
To achieve the target molecule, a multi-step approach starting from a more heavily chlorinated pyridine, such as pentachloropyridine, might be necessary. A known process for fluorinating pentachloropyridine yields 3,5-dichloro-2,4,6-trifluoropyridine, demonstrating the higher reactivity of the 2, 4, and 6 positions[1]. This suggests that a direct, one-pot synthesis of this compound from a simple polychlorinated precursor is non-trivial and would require significant optimization to control the regioselectivity.
Illustrative Protocol (Based on Analogous Syntheses)
The following is a representative protocol for a Halex reaction on a trichloropyridine, which would require adaptation and optimization for the synthesis of this compound.
Objective: To replace chlorine atoms with fluorine on a pyridine ring.
Materials:
-
2,3,5-trichloropyridine (as a model substrate)
-
Potassium fluoride (KF), spray-dried
-
Cesium fluoride (CsF) (optional, for enhanced reactivity)
-
Tetraphenylphosphonium bromide (Phase-transfer catalyst)
-
Sulfolane or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a multi-neck flask equipped with a mechanical stirrer, a thermocouple, a condenser, and an inert gas inlet, add anhydrous sulfolane.
-
Add spray-dried potassium fluoride (2.2 to 4.0 molar equivalents) and the phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).
-
Heat the mixture under a gentle flow of inert gas to azeotropically remove any residual water.
-
Cool the mixture to a safe handling temperature and add the trichloropyridine substrate.
-
Under an inert atmosphere, heat the reaction mixture to 180-220°C. The reaction progress should be monitored by gas chromatography (GC).
-
The reaction is typically biphasic, with an initial lower temperature phase to favor monofluorination, followed by a higher temperature phase to drive the reaction towards difluorination[2].
-
Upon completion, the product is isolated from the reaction mixture, typically by vacuum distillation.
-
The crude product is then purified by fractional distillation to separate the desired isomer from byproducts.
Route 2: Chlorination of a 3,5-Difluoropyridine Precursor
An alternative strategy involves starting with a pyridine ring that already possesses the 3,5-difluoro substitution pattern and then introducing the chlorine atom at the 4-position. This approach could offer better control over the final substitution pattern.
Conceptual Workflow for Route 2
Caption: Conceptual workflow for the synthesis of this compound via directed lithiation and chlorination.
Expertise & Experience: The Power of Directed Ortho-Metalation
The fluorine atoms at the 3 and 5 positions are ortho,para-directing for electrophilic substitution. However, direct electrophilic chlorination of 3,5-difluoropyridine would likely lead to a mixture of products. A more controlled approach is directed ortho-metalation. The fluorine atoms can direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate the adjacent 4-position, forming a 4-lithiated intermediate. This highly reactive species can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to regioselectively install the chlorine atom at the desired position.
This strategy offers a potentially more elegant and selective route to the target molecule, avoiding the regioselectivity issues of the Halex reaction. However, it requires anhydrous conditions and the handling of pyrophoric reagents, which may be less suitable for large-scale industrial production.
Illustrative Protocol (Based on Analogous Syntheses)
The following is a general protocol for the directed lithiation and chlorination of a difluoropyridine, which would need to be optimized for 3,5-difluoropyridine.
Objective: To regioselectively introduce a chlorine atom at the 4-position of a difluoropyridine.
Materials:
-
3,5-difluoropyridine (starting material)
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N-chlorosuccinimide (NCS)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, multi-neck flask under an inert atmosphere, add anhydrous THF and cool to -78°C.
-
Add diisopropylamine, followed by the slow, dropwise addition of n-butyllithium. Allow the solution to warm slightly to form LDA, then re-cool to -78°C.
-
Slowly add a solution of 3,5-difluoropyridine in anhydrous THF to the LDA solution at -78°C. Stir for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
In a separate flask, prepare a solution of NCS in anhydrous THF.
-
Slowly add the NCS solution to the reaction mixture at -78°C.
-
After the addition is complete, allow the reaction to proceed for a specified time, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78°C.
-
Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Halex Reaction | Route 2: Directed Lithiation & Chlorination |
| Starting Material | Polychlorinated pyridine (e.g., 3,4,5-trichloropyridine) | 3,5-Difluoropyridine |
| Key Reagents | KF, CsF, Phase-transfer catalyst | LDA, n-BuLi, NCS |
| Reaction Conditions | High temperature (180-220°C), inert atmosphere | Low temperature (-78°C), strictly anhydrous, inert atmosphere |
| Reported Yield (Analogous Reactions) | Variable (can be high but often a mixture of isomers) | Generally good to excellent for specific isomers |
| Purity of Crude Product | Often a mixture requiring extensive purification | Generally cleaner, with the main byproduct being the starting material |
| Scalability | Well-suited for industrial scale-up | More challenging for large-scale production due to cryogenic conditions and pyrophoric reagents |
| Key Challenges | Controlling regioselectivity, harsh reaction conditions | Strict requirement for anhydrous conditions, handling of hazardous reagents |
| Cost-Effectiveness | Potentially more cost-effective for large volumes due to cheaper starting materials and reagents | Can be more expensive due to specialized reagents and conditions |
Conclusion and Future Outlook
The synthesis of this compound presents a fascinating challenge in heterocyclic chemistry, requiring a careful consideration of regioselectivity. The Halex reaction on a polychlorinated pyridine represents a classical, industrially relevant approach, though achieving the desired isomer with high selectivity is a significant hurdle that necessitates extensive process optimization. On the other hand, a directed lithiation and chlorination of 3,5-difluoropyridine offers a more elegant and potentially higher-yielding laboratory-scale synthesis, provided the stringent reaction conditions can be met.
For researchers and drug development professionals, the choice of synthetic route will depend on the desired scale, available equipment, and the economic constraints of the project. Further research into novel catalytic systems for the Halex reaction that can enhance the selectivity for the 3 and 5 positions, or the development of more robust and scalable methods for directed functionalization, will be crucial for unlocking the full potential of this compound as a valuable building block in the creation of next-generation pharmaceuticals and agrochemicals.
References
A Senior Application Scientist's Guide to the Efficacy of Fluoropyridine-Derived Agrochemicals
Introduction: The Strategic Importance of the Fluoropyridine Moiety in Modern Agrochemicals
The introduction of a fluorinated pyridine ring into a molecule is a cornerstone of modern agrochemical design. This structural motif imparts a unique combination of properties, including enhanced metabolic stability, increased membrane permeability, and potent binding affinity to target enzymes or receptors. These characteristics often translate into superior field efficacy, lower application rates, and novel modes of action that are critical for managing resistance in weed, pest, and pathogen populations.
This guide provides a comparative analysis of the efficacy of prominent agrochemicals derived from different fluoropyridine scaffolds. We will dissect the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. Our focus is to move beyond mere data presentation and explain the causal links between chemical structure, biochemical interaction, and whole-organism efficacy.
Section 1: Fluoropyridine-Based Herbicides — The Synthetic Auxins
Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized growth that leads to plant death in susceptible broadleaf species.[1][2] The pyridine carboxylic acid family, which includes several fluorinated derivatives, is a critical class within this group.
Mechanism of Action: Overloading the Plant's Growth Regulation
The herbicidal effect is initiated by the binding of the synthetic auxin to the TIR1/AFB family of auxin co-receptors.[1] This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors leads to the overexpression of auxin-responsive genes, causing a hormonal cascade that results in epinasty, senescence, and ultimately, cell death.[1]
The rationale for developing new synthetic auxins like halauxifen-methyl is to find molecules with different binding affinities for the various TIR1/AFB receptors, which can result in a different spectrum of weed control and improved efficacy on weeds that have developed tolerance to older auxins.[3]
Caption: Mechanism of action for synthetic auxin herbicides.
Comparative Efficacy: Fluroxypyr vs. Halauxifen-methyl
Fluroxypyr has long been a standard for the control of woody and herbaceous broadleaf weeds.[1] Halauxifen-methyl , a newer arylpicolinate herbicide, offers a distinct advantage in controlling key weeds, often at significantly lower application rates.[4][5] Its efficacy is notably robust even under cooler temperature conditions, providing a wider application window.[5]
This difference in efficacy is partly due to their distinct weed control spectrums. For instance, while fluroxypyr provides good control of Coronopus didymus, it is less effective against Medicago denticulata.[6] Conversely, halauxifen-methyl demonstrates superior control of important weeds like glyphosate-resistant horseweed (Conyza canadensis) and henbit (Lamium amplexicaule).[4] Pre-mix formulations, such as halauxifen + fluroxypyr, are designed to leverage these complementary strengths to provide broad-spectrum control.[6][7]
| Weed Species | Fluroxypyr (233 g/ha) | Halauxifen-methyl (7.3 g/ha) | Halauxifen + Fluroxypyr (7.3+233.4 g/ha) |
| Rumex dentatus (Toothed Dock) | Moderate | Moderate[6] | Excellent [6] |
| Medicago denticulata (Burr Medic) | Poor[6] | Moderate[6] | Excellent [6] |
| Coronopus didymus (Lesser Swine-cress) | Good[6] | Poor[6] | Excellent [6] |
| Lamium amplexicaule (Henbit) | < 8%[4] | 90% [4] | N/A |
| Conyza canadensis (Horseweed) | Variable | 79-90% [4] | N/A |
| Data synthesized from field trials.[4][6] Efficacy is rated as Poor, Moderate, Good, or Excellent based on reported control percentages. |
Section 2: Fluoropyridine-Based Insecticides — Modulators of the Nicotinic Acetylcholine Receptor (nAChR)
The insect nAChR is a well-established target for insecticides. Fluoropyridine structures have been incorporated into novel chemical classes that act on this receptor but are distinct from neonicotinoids, which is vital for managing resistance.
Mechanism of Action: Disrupting the Insect Nervous System
Flupyradifurone (a butenolide) and Sulfoxaflor (a sulfoximine) are both agonists of the insect nAChR.[8][9][10][11] They bind to the receptor, mimicking the neurotransmitter acetylcholine. This binding leads to the irreversible opening of ion channels, causing a constant influx of ions and depolarization of the nerve cell membrane.[12] The insect's nervous system cannot reset, leading to paralysis and death.[12]
Crucially, their chemical structures differ from neonicotinoids.[9] This structural divergence means that metabolic resistance mechanisms developed by insects against neonicotinoids, such as overexpression of certain cytochrome P450 enzymes (e.g., CYP6CM1), may not be effective against them.[8][13] This makes them valuable rotational tools.
Caption: Mechanism of action for nAChR competitive modulators.
Comparative Efficacy: Flupyradifurone vs. Sulfoxaflor
Both insecticides provide excellent and rapid control of a broad spectrum of sucking insect pests, such as aphids and whiteflies.[8][14] Field studies demonstrate that both can achieve 100% mortality of aphids within a few days of application.[14]
The choice between them often depends on the specific pest-crop system, local resistance patterns, and integrated pest management (IPM) considerations, such as impact on beneficial insects. For example, in studies on tobacco aphids (Myzus persicae nicotianae), both flupyradifurone and sulfoxaflor provided excellent control and had a lower impact on the predator Cheilomenes sexmaculata compared to the neonicotinoid imidacloprid.[14]
| Parameter | Flupyradifurone 17.09% SL | Sulfoxaflor 21.8% SC | Imidacloprid 200SL (Reference) |
| Target Pest | Myzus persicae nicotianae | Myzus persicae nicotianae | Myzus persicae nicotianae |
| Application Rate | 0.026% | 0.007% | 0.005% |
| Time to 100% Mortality | 4 Days[14] | 4 Days[14] | > 8 Days[14] |
| Persistency of Control | 26 Days[14] | 26 Days[14] | 24 Days[14] |
| Cured Leaf Yield ( kg/ha ) | 2330 [14] | 2325[14] | 2270[14] |
| Data from a comparative field trial on Virginia tobacco.[14] |
Section 3: Fluoropyridine-Based Fungicides — Inhibitors of Succinate Dehydrogenase (SDHI)
SDHI fungicides (FRAC Group 7) are a cornerstone of disease management, and the inclusion of a fluoropyridine ring has led to the development of highly effective active ingredients like Fluopyram .
Mechanism of Action: Shutting Down Fungal Respiration
Fluopyram inhibits Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[15][16][17] By binding to this enzyme complex, it blocks the electron transfer from succinate to ubiquinone.[16] This action halts the production of ATP, the energy currency of the cell, thereby preventing spore germination and mycelial growth.[15] The selectivity of fluopyram arises from its potent inhibition of the nematode SDH enzyme while having much lower activity against the corresponding enzymes in mammals and insects.[18]
Caption: Mechanism of action for SDHI fungicides like fluopyram.
Efficacy Profile of Fluopyram
Fluopyram provides broad-spectrum control of problematic pathogens like Botrytis cinerea (Gray Mold), Sclerotinia spp., and powdery mildews.[19][20] Its efficacy is demonstrated by low EC₅₀ values (the concentration required to inhibit 50% of growth). For example, against B. cinerea, EC₅₀ values typically range from 0.05 to 1.98 µg/mL.[21]
An important aspect of SDHI fungicides is managing resistance. While all SDHIs share the same target site, cross-resistance is not always absolute.[16] Studies have shown that some boscalid-resistant isolates of B. cinerea remain sensitive to fluopyram, highlighting its utility in resistance management programs.[21] Furthermore, research into nano-formulations of fluopyram has shown that reducing particle size can significantly enhance uptake by the pathogen and increase antifungal activity, potentially allowing for lower application rates in the future.[22]
| Pathogen | Host | Efficacy Metric (EC₅₀) | Key Finding |
| Botrytis cinerea | Table Grape | 0.05 - 1.98 µg/mL[21] | Effective against isolates resistant to the SDHI fungicide boscalid.[21] |
| Botrytis cinerea | Geranium | Excellent Control[23] | Significantly reduced disease severity in greenhouse trials.[23] |
| Alternaria solani | N/A (in vitro) | 0.244 µg/mL (nano-formulation)[22] | Nanoparticle formulation was 3.42-fold more active than wettable powder.[22] |
| EC₅₀ values represent in vitro data and field efficacy can vary. |
Experimental Protocols
Protocol 1: Greenhouse Herbicide Efficacy Trial
This protocol is designed to assess the post-emergence efficacy of synthetic auxin herbicides under controlled conditions. The choice of a whole-plant bioassay is critical as it integrates absorption, translocation, and metabolic factors that determine real-world performance.[24]
-
Plant Propagation: Grow target weed species (e.g., Kochia scoparia, Lamium amplexicaule) from seed in pots with a standard greenhouse potting mix. Thin seedlings to a uniform number (e.g., 3-4 plants) per pot.[25]
-
Growing Conditions: Maintain plants in a controlled greenhouse environment (e.g., 24°C day/18°C night, 16h photoperiod) until they reach the appropriate growth stage for treatment (e.g., 2-4 true leaves).[24][26]
-
Herbicide Preparation: Prepare stock solutions of the herbicide formulations. Perform serial dilutions to create a range of application rates, typically spanning from a fraction of the recommended field rate to twice the recommended rate to assess crop tolerance.
-
Application: Apply herbicides using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[26] This ensures uniform coverage, which is a critical variable in herbicide efficacy. Include an untreated control and a reference herbicide control.
-
Evaluation: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control as a percentage (0% = no effect, 100% = complete plant death). Also, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and weigh it to obtain a quantitative measure of growth inhibition.
-
Data Analysis: Analyze the data using analysis of variance (ANOVA). Calculate the GR₅₀ (dose required for 50% growth reduction) using dose-response curve analysis.
Protocol 2: Insecticide Leaf-Dip Bioassay for Sucking Pests
The leaf-dip bioassay is a standard method for determining the intrinsic toxicity of insecticides to sucking pests like aphids and whiteflies. It is chosen for its high throughput and reproducibility, providing a reliable measure of lethal concentration (LC).[27][28]
-
Insect Rearing: Maintain a healthy, age-standardized colony of the target insect (e.g., Aphis gossypii) on untreated host plants.
-
Preparation of Treatment Solutions: Prepare a range of at least five serial dilutions of the insecticide in water, often with a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A water/surfactant-only solution serves as the control.
-
Leaf Treatment: Excise healthy leaves from host plants. Dip each leaf into a treatment solution for a set time (e.g., 10-20 seconds) with gentle agitation.[29][30] Allow the leaves to air-dry completely on a wire rack.
-
Insect Exposure: Place the treated, dried leaves into ventilated containers (e.g., Petri dishes with moist filter paper). Introduce a known number of adult insects (e.g., 20-30) into each container.[31]
-
Incubation and Assessment: Maintain the containers at a controlled temperature and photoperiod. Assess insect mortality at specified time points (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded gently with a fine brush.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC₅₀ and LC₉₀ values and their 95% confidence intervals.
Protocol 3: In Vitro Antifungal Microdilution Assay
This protocol determines the minimum inhibitory concentration (MIC) or EC₅₀ of a fungicide against a target pathogen. The broth microdilution method is highly standardized, allows for high-throughput screening, and uses minimal amounts of compound.[32][33]
-
Inoculum Preparation: Grow the fungal pathogen (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar). Harvest spores and suspend them in a sterile liquid medium (e.g., RPMI-1640). Adjust the spore suspension to a standardized concentration (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or spectrophotometer.[34]
-
Fungicide Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fungicide in the liquid growth medium.[35][36] The final volume in each well should be 50 or 100 µL. Leave wells for positive (no fungicide) and negative (no fungus) controls.
-
Inoculation: Add an equal volume of the standardized fungal inoculum to each well, effectively halving the fungicide concentration and doubling the volume.
-
Incubation: Seal the plate and incubate at an optimal temperature (e.g., 22-25°C) for a period sufficient for growth in the control wells (typically 48-72 hours).
-
Assessment: Assess fungal growth inhibition. This can be done visually or quantitatively by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Determine the MIC, defined as the lowest fungicide concentration that causes complete inhibition of visible growth.[33] Alternatively, calculate the EC₅₀ value by plotting the percentage of growth inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. hracglobal.com [hracglobal.com]
- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. isws.org.in [isws.org.in]
- 7. caws.org.nz [caws.org.nz]
- 8. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. irac-online.org [irac-online.org]
- 11. pan-europe.info [pan-europe.info]
- 12. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 13. Flupyradifurone (Sivanto™) and its novel butenolide pharmacophore: Structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. entomoljournal.com [entomoljournal.com]
- 15. pomais.com [pomais.com]
- 16. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 17. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluopyram - Wikipedia [en.wikipedia.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 24. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 27. researchgate.net [researchgate.net]
- 28. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 29. rjas.org [rjas.org]
- 30. bio-protocol.org [bio-protocol.org]
- 31. scielo.br [scielo.br]
- 32. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 36. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-3,5-difluoropyridine: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and materials science, the novel molecular scaffolds that drive innovation also demand rigorous safety and disposal protocols. 4-Chloro-3,5-difluoropyridine, a halogenated heterocyclic compound, is one such molecule that requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Foundational Safety and Hazard Assessment
Before any handling or disposal operations commence, a thorough understanding of the hazards associated with this compound is paramount.
1.1. GHS Hazard Profile
Based on available safety data, this compound (CAS # 851178-97-7) is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
Signal Word: Warning[1]
1.2. Immediate Protective Measures
The causality behind the required Personal Protective Equipment (PPE) is directly linked to the compound's irritant nature.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and subsequent irritation.[2] |
| Eye/Face Protection | Chemical splash goggles and/or a face shield. | To protect against accidental splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | A lab coat and, if handling larger quantities, an impervious apron. | To minimize the risk of skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | To prevent inhalation of vapors or aerosols, which can lead to respiratory tract irritation.[1] |
Waste Segregation and Collection: The First Step in Proper Disposal
Proper segregation at the point of generation is a critical control point in a compliant waste management system. Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process.
2.1. Waste Stream Classification
This compound is a halogenated organic compound . As such, it must be collected in a designated waste container separate from non-halogenated organic waste.[1][2]
2.2. Container and Labeling Protocol
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container, typically glass or high-density polyethylene (HDPE), with a tightly sealing screw cap.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant")
-
The accumulation start date.
-
-
Maintain a Log: For containers with mixed halogenated waste, a log sheet detailing the constituents and their approximate volumes should be maintained.[1]
Spill Management and Emergency Procedures
In the event of an accidental release, a swift and informed response is crucial to mitigate exposure and environmental contamination.
3.1. Small Spills (Contained within a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Ensure all required PPE is worn before addressing the spill.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
3.2. Large Spills (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
The Logistical Path to Final Disposal
The disposal of this compound is governed by federal and local regulations. The following workflow outlines the decision-making and operational steps for its final disposition.
Caption: Disposal workflow for this compound.
4.1. RCRA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure proper handling and disposal. While this compound is not specifically listed by name, it would likely fall under the following categories:
-
F-listed Wastes (F001/F002): As a halogenated organic compound, if it is a spent solvent, it could be classified under these codes which cover various halogenated solvents.[3][4]
-
U-listed or P-listed Wastes: If the unused chemical itself is being discarded, it may be classified based on its toxic characteristics. Pyridine is listed as U196. While this specific derivative is not listed, a conservative approach would be to manage it as a U-listed waste.
-
Characteristic Wastes: A formal characterization by a certified laboratory may be required to determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
Your institution's EHS department will make the final determination based on the waste profile.
4.2. Primary Disposal Method: High-Temperature Incineration
The recommended and most effective disposal method for halogenated organic compounds is high-temperature incineration.[2]
-
Causality of Method Selection: The high thermal stability of the pyridine ring and the carbon-fluorine bonds necessitates high temperatures to ensure complete destruction. Incomplete combustion can lead to the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs).[5][6] The presence of both chlorine and an aromatic structure are known precursors to dioxin formation under suboptimal incineration conditions.[7][8]
-
Operational Parameters:
-
Temperature: Incineration should be carried out at temperatures exceeding 1100°C.[9]
-
Residence Time: A sufficient residence time in the combustion chamber is required to ensure complete breakdown of the molecule.
-
Post-Combustion Treatment: The flue gas generated from the incineration of this compound will contain acidic gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF). These gases must be neutralized using a scrubber system (either wet or dry) before release into the atmosphere.
-
4.3. Unsuitability of Alternative Disposal Methods
-
Landfilling: Direct landfilling of liquid organic hazardous waste is prohibited.
-
Chemical Neutralization: While acidic washes can be used to remove pyridine from reaction mixtures by forming water-soluble salts, this is a purification technique, not a bulk disposal method. Methods like alkaline hydrolysis are generally ineffective for the cleavage of the highly stable C-F bonds on an aromatic ring and are not a viable option for complete destruction of the molecule. Fluorinated aromatic compounds are known to be highly recalcitrant to biodegradation.[10][11][12]
By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe handling and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. actenviro.com [actenviro.com]
- 4. media.clemson.edu [media.clemson.edu]
- 5. The problem of dioxin emissions from combustion and thermal process - Solen [solenvn.com]
- 6. How are DIOXINS formed in waste incineration? | IFRF [ifrf.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. researchgate.net [researchgate.net]
- 11. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
